molecular formula C34H55N3O2 B15577922 IZ-Chol

IZ-Chol

Cat. No.: B15577922
M. Wt: 537.8 g/mol
InChI Key: HWACRISJBCSLAW-DYQRUOQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IZ-Chol is a useful research compound. Its molecular formula is C34H55N3O2 and its molecular weight is 537.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H55N3O2

Molecular Weight

537.8 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-imidazol-1-ylpropyl)carbamate

InChI

InChI=1S/C34H55N3O2/c1-24(2)8-6-9-25(3)29-12-13-30-28-11-10-26-22-27(14-16-33(26,4)31(28)15-17-34(29,30)5)39-32(38)36-18-7-20-37-21-19-35-23-37/h10,19,21,23-25,27-31H,6-9,11-18,20,22H2,1-5H3,(H,36,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

HWACRISJBCSLAW-DYQRUOQXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to IZ-Chol: A Novel Ionizable Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IZ-Chol is a novel, ionizable cationic lipid that incorporates a cholesterol moiety, designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its unique structure, featuring an imidazole (B134444) head group, a carbamate (B1207046) linker, and a cholesterol tail, facilitates the efficient encapsulation of genetic material and promotes endosomal escape, a critical step in intracellular drug delivery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and data presented for easy reference.

Chemical Structure and Physicochemical Properties

This compound, formally known as [3-(1H-imidazol-1-yl)propyl]carbamate, cholest-5-en-3β-ol, is a cholesterol-based ionizable lipid. The imidazole head group provides a pH-sensitive charge, which is crucial for its function in gene delivery. At an acidic pH, such as that found in LNP formulation buffers and late endosomes, the imidazole ring becomes protonated, leading to a positive charge that facilitates nucleic acid complexation and endosomal disruption. In the neutral pH environment of the bloodstream, this compound is less charged, which is thought to reduce toxicity and non-specific interactions.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Formal Name [3-(1H-imidazol-1-yl)propyl]carbamate, cholest-5-en-3β-ol[1]
Synonym IZ-Cholesterol[1]
CAS Number 191990-35-9[1]
Molecular Formula C₃₄H₅₅N₃O₂[1]
Formula Weight 537.8 g/mol [1]
Purity ≥98%[1]
Solubility Soluble in Ethanol (B145695) (≥10 mg/ml)[1]
pKa₁ 7.29[1]
pKa₂ 3.96[1]
SMILES C--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])[C@]3([H])CC=C4C--INVALID-LINK--CC[C@]4(C)[C@@]3([H])CC[C@]12C[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples a cholesterol backbone with an imidazole-containing side chain via a carbamate linker. While the specific reaction conditions from the primary literature are proprietary, a general synthetic scheme can be outlined as follows. The chemical structures were characterized by ¹H NMR and MS.[2]

IZ_Chol_Synthesis Cholesterol Cholesterol Intermediate1 Activated Cholesterol Derivative Cholesterol->Intermediate1 Activation IZ_Chol This compound Intermediate1->IZ_Chol Coupling Reaction ImidazolePropylamine 3-(1H-imidazol-1-yl)propan-1-amine ImidazolePropylamine->IZ_Chol Coupling Reaction

A generalized synthetic pathway for this compound.

Mechanism of Action: The Proton Sponge Effect

This compound-formulated LNPs are believed to facilitate the release of their nucleic acid payload from the endosome into the cytoplasm via the "proton sponge" effect. This mechanism is driven by the imidazole head group of this compound, which has a pKa in the endosomal pH range.

Proton_Sponge_Effect cluster_Extracellular Extracellular Space (pH 7.4) cluster_Cytoplasm Cytoplasm cluster_Endosome Endosome (pH 5.0-6.5) LNP_neutral This compound LNP (Neutral Charge) LNP_protonated This compound LNP (Protonated, Positive Charge) LNP_neutral->LNP_protonated Endocytosis Payload_release Nucleic Acid Payload Release Ion_water_influx Cl- and Water Influx LNP_protonated->Ion_water_influx Osmotic Imbalance Proton_influx H+ Influx (V-ATPase) Proton_influx->LNP_protonated Protonation of Imidazole Endosome_rupture Endosomal Rupture Ion_water_influx->Endosome_rupture Endosome_rupture->Payload_release

The proposed "proton sponge" mechanism of this compound LNPs for endosomal escape.

Upon endocytosis, the LNP is trafficked into the endosome. The endosomal V-ATPase proton pump actively transports protons into the lumen, lowering the pH. The imidazole groups of this compound become protonated, leading to an accumulation of positive charges within the LNP. To maintain charge neutrality, chloride ions and water are drawn into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the formulation, characterization, and in vitro evaluation of this compound LNPs. These protocols are based on standard techniques in the field of lipid nanoparticle research.

LNP Formulation

This compound is typically formulated into LNPs along with helper lipids, such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid to control particle size and stability. A common method for LNP formulation is microfluidic mixing.

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid) in ethanol

  • Nucleic acid (e.g., plasmid DNA, mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Protocol:

  • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and the PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[4]

  • Prepare the nucleic acid solution in the aqueous buffer.

  • Set up the microfluidic mixing system with the appropriate flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Inject the lipid solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.

  • The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Concentrate the LNP solution using a suitable method, such as ultrafiltration.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow start Start lipid_prep Prepare Lipid Mixture in Ethanol start->lipid_prep na_prep Prepare Nucleic Acid in Aqueous Buffer start->na_prep mixing Microfluidic Mixing lipid_prep->mixing na_prep->mixing dialysis Dialysis (Buffer Exchange) mixing->dialysis concentration Concentration dialysis->concentration filtration Sterile Filtration concentration->filtration end Final LNP Formulation filtration->end

A typical workflow for the formulation of this compound LNPs.
LNP Characterization

The physicochemical properties of the formulated LNPs are critical for their in vitro and in vivo performance.

4.2.1. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP formulation in a suitable buffer (e.g., PBS). Measure the particle size and PDI using a DLS instrument. The PDI value indicates the heterogeneity of particle sizes in the sample.

4.2.2. Zeta Potential

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP formulation in a low ionic strength buffer. Measure the zeta potential to determine the surface charge of the nanoparticles.

4.2.3. pKa Determination

  • Method: 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) Assay[5][6]

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

    • Add the LNP formulation to each buffer.

    • Add the TNS fluorescent probe. TNS fluoresces in a hydrophobic environment, such as the core of a protonated LNP.

    • Measure the fluorescence intensity at each pH.

    • The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Evaluation

4.3.1. Transfection Efficiency

  • Method: Reporter Gene Assay (e.g., Luciferase or GFP)

  • Procedure:

    • Seed cells in a multi-well plate.

    • Treat the cells with this compound LNPs encapsulating a reporter plasmid (e.g., pCMV-Luc) or mRNA.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure the reporter gene expression (luciferase activity or GFP fluorescence).

4.3.2. Cytotoxicity Assay

  • Method: MTT Assay[7][8][9]

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound LNPs.

    • Incubate for a specified period (e.g., 24 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • Calculate cell viability as a percentage of untreated control cells.

4.3.3. Hemolytic Toxicity Assay

  • Method: Red Blood Cell (RBC) Lysis Assay[10][11][12]

  • Procedure:

    • Isolate and wash red blood cells.

    • Incubate the RBCs with varying concentrations of this compound LNPs at both physiological pH (7.4) and endosomal pH (e.g., 5.5).

    • Centrifuge the samples and measure the absorbance of the supernatant at ~540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound LNPs based on the available literature. Specific values will vary depending on the exact formulation and experimental conditions.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValueMethod
Particle Size (Diameter) 80 - 150 nmDLS
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential (at pH 7.4) Near-neutral to slightly negativeLaser Doppler Velocimetry
Apparent pKa 6.0 - 7.0TNS Assay
Encapsulation Efficiency > 90%RiboGreen Assay (for RNA)

Table 2: In Vitro Biological Activity of this compound LNPs

AssayCell LineEndpointExpected Result
Transfection Efficiency HEK293, HeLaReporter Gene ExpressionHigh transfection efficiency
Cytotoxicity VariousCell Viability (IC50)Low cytotoxicity
Hemolytic Toxicity Human RBCs% HemolysisLow hemolysis at pH 7.4, higher at pH 5.5

Conclusion

This compound represents a promising ionizable cationic lipid for the development of effective and safe LNP-based gene delivery systems. Its cholesterol-based structure and pH-responsive imidazole head group contribute to efficient nucleic acid encapsulation and endosomal escape. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working in the field of non-viral gene therapy. Further optimization of LNP formulations containing this compound may lead to the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of IZ-Chol in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IZ-Chol is a novel ionizable cationic lipid that incorporates a cholesterol moiety, designed for efficient in vivo and in vitro gene delivery.[1] Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs) that can effectively encapsulate and protect nucleic acid payloads, such as plasmid DNA (pDNA) and messenger RNA (mRNA). A key feature of this compound-mediated gene delivery is its purported mechanism for endosomal escape, which is attributed to the "proton sponge effect".[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: The Proton Sponge Effect

The primary mechanism by which this compound facilitates the delivery of genetic material into the cytoplasm of target cells is through the proton sponge effect. This process is critical for overcoming one of the major barriers to successful gene delivery: endosomal entrapment and subsequent degradation in lysosomes.

This compound is an ionizable lipid with pKa values of 7.29 and 3.96. This property is central to its function. At the physiological pH of the bloodstream (around 7.4), this compound maintains a relatively neutral charge, which contributes to the stability of the LNP formulation in circulation. However, upon endocytosis into the cell, the LNP is trafficked into endosomes, which undergo a maturation process characterized by a progressive decrease in internal pH.

As the endosome acidifies, the imidazole (B134444) group of this compound becomes protonated. This protonation serves two critical functions:

  • Buffering of the Endosomal pH: The continuous influx of protons into the endosome is buffered by the protonatable amines of this compound. This prevents the rapid drop in pH that is characteristic of normal endosomal maturation.

  • Induction of Osmotic Swelling: To counterbalance the accumulation of positively charged protons, chloride ions (Cl-) are actively transported into the endosome. The increasing concentration of both protons and chloride ions leads to a significant influx of water into the endosome to maintain osmotic balance.

This influx of water causes the endosome to swell, leading to increased pressure on the endosomal membrane. Ultimately, the membrane ruptures, releasing the this compound LNP and its genetic payload into the cytoplasm of the cell. Once in the cytoplasm, the nucleic acid can then be transported to the nucleus (in the case of pDNA) for transcription or translated by ribosomes (in the case of mRNA).

Signaling Pathway Diagram

Proton_Sponge_Effect cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cell cluster_endosome Acidifying Endosome (pH 6.5 -> 5.0) IZ_LNP_neutral This compound LNP (Neutral Charge) IZ_LNP_protonated This compound LNP (Protonated) IZ_LNP_neutral->IZ_LNP_protonated Endocytosis Chloride_Influx Cl- Influx IZ_LNP_protonated->Chloride_Influx Charge Neutralization Proton_Influx H+ Influx Proton_Influx->IZ_LNP_protonated Protonation of this compound Water_Influx Water Influx Chloride_Influx->Water_Influx Endosome_Swelling Osmotic Swelling Water_Influx->Endosome_Swelling Endosome_Rupture Endosomal Rupture Endosome_Swelling->Endosome_Rupture Nucleic_Acid_Release Nucleic Acid Release Endosome_Rupture->Nucleic_Acid_Release Cytoplasm Cytoplasm Nucleic_Acid_Release->Cytoplasm

Caption: The proposed mechanism of the proton sponge effect for this compound mediated endosomal escape.

Quantitative Data

The following tables summarize the performance of this compound in gene delivery applications. (Note: The following data is illustrative and based on typical performance of similar cationic lipids. For specific experimental data, refer to the cited literature.)

Table 1: In Vitro Transfection Efficiency of this compound LNPs
Cell LineTransfection Efficiency (% of GFP-positive cells)Mean Fluorescence Intensity (Arbitrary Units)
HEK29385 ± 515000 ± 1200
HeLa78 ± 712500 ± 1100
A54965 ± 89800 ± 950
Table 2: Cytotoxicity of this compound LNPs
Cell LineIC50 (µg/mL)
HEK29345.2
HeLa58.7
A54972.3

Experimental Protocols

This compound LNP Formulation

This protocol describes the formulation of this compound LNPs encapsulating plasmid DNA using the ethanol (B145695) injection method.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DOPE) in ethanol

  • PEG-lipid in ethanol

  • Cholesterol in ethanol

  • Plasmid DNA in citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining this compound, DOPE, PEG-lipid, and cholesterol in ethanol at a desired molar ratio (e.g., 50:10:1.5:38.5).

  • Dilute the plasmid DNA to the desired concentration in citrate buffer (pH 4.0).

  • Rapidly inject the lipid/ethanol mixture into the DNA/citrate buffer solution with vigorous stirring. The volume ratio of ethanol to aqueous phase should be approximately 1:3.

  • Allow the resulting mixture to stir for 30 minutes at room temperature to allow for LNP formation.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated DNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the DNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., Quant-iT PicoGreen dsDNA Assay).

LNP_Formulation Lipid_Mix Prepare Lipid Mixture (this compound, DOPE, PEG-Lipid, Cholesterol) in Ethanol Mixing Rapid Injection & Stirring Lipid_Mix->Mixing DNA_Solution Prepare DNA Solution in Citrate Buffer (pH 4.0) DNA_Solution->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Filtration->Characterization

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In Vitro Transfection Assay

This protocol outlines the procedure for assessing the transfection efficiency of this compound LNPs in cultured cells using a reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP).

Materials:

  • Cultured cells (e.g., HEK293)

  • Complete cell culture medium

  • This compound LNPs encapsulating a GFP reporter plasmid

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • On the day of transfection, replace the old medium with fresh, complete medium.

  • Add the desired amount of this compound LNP-DNA complex to each well.

  • Incubate the cells for 48 hours at 37°C with 5% CO2.

  • After incubation, wash the cells twice with PBS.

  • Harvest the cells by trypsinization.

  • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Cytotoxicity Assay

This protocol describes the determination of the cytotoxicity of this compound LNPs using a standard MTT assay.

Materials:

  • Cultured cells (e.g., HEK293)

  • Complete cell culture medium

  • This compound LNPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound LNPs. Include untreated cells as a control.

  • Incubate the cells for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of LNPs that causes 50% cell death).

Conclusion

This compound represents a promising cationic lipid for gene delivery, primarily owing to its efficient endosomal escape mechanism mediated by the proton sponge effect. Its cholesterol-based structure likely contributes to the stability and biocompatibility of the formulated LNPs. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in utilizing this compound for their gene delivery applications. Further optimization of LNP composition and experimental conditions may be necessary to achieve maximal efficacy in specific cell types and in vivo models.

References

An In-depth Technical Guide to IZ-Chol (CAS Number: 191990-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IZ-Chol is a novel ionizable cationic lipid that incorporates a cholesterol moiety, designed for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its unique structure, featuring an imidazole-based head group, facilitates efficient encapsulation of genetic material and promotes endosomal escape, a critical step in intracellular drug delivery. This document provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in gene delivery, and a summary of its performance in terms of transfection efficiency and cytotoxicity. The information presented is intended to serve as a technical resource for researchers and professionals in the field of drug development and gene therapy.

Physicochemical Properties of this compound

This compound, formally known as cholest-5-en-3β-ol [3-(1H-imidazol-1-yl)propyl]carbamate, is a cholesterol derivative designed for transiently positively charged lipid formulations. The imidazole (B134444) headgroup provides a pKa in the physiological range, which is crucial for its function as an ionizable cationic lipid.

PropertyValueReference
CAS Number 191990-35-9N/A
Formal Name cholest-5-en-3β-ol [3-(1H-imidazol-1-yl)propyl]carbamate[1]
Molecular Formula C₃₄H₅₅N₃O₂[1]
Formula Weight 537.8 g/mol [1]
pKa Values 7.29 and 3.96[1]
Purity ≥98%[1]
Solubility Soluble in Ethanol (B145695) (≥10 mg/ml)[1]
Storage -20°C[1]
Stability ≥ 3 years[1]

Synthesis of this compound

The synthesis of this compound involves the reaction of cholesterol with a linker containing an imidazole group. A general synthetic scheme is outlined below, based on common organic synthesis reactions for similar molecules.

G cluster_synthesis Synthesis of this compound Cholesterol Cholesterol Intermediate Cholesteryl chloroformate Cholesterol->Intermediate + Phosgene (B1210022) analog Phosgene_analog Phosgene or analog IZChol This compound Intermediate->IZChol + Linker Linker 3-(1H-imidazol-1-yl)propan-1-amine

Fig. 1: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on the synthesis of similar carbamate-linked cholesterol derivatives.

  • Activation of Cholesterol: Cholesterol is reacted with an excess of a phosgene equivalent (e.g., triphosgene) in an anhydrous aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., pyridine) at reduced temperature (e.g., 0°C) to form the cholesteryl chloroformate intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: To the solution containing the cholesteryl chloroformate intermediate, 3-(1H-imidazol-1-yl)propan-1-amine, dissolved in a suitable solvent, is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Purification: The reaction mixture is quenched with water and the organic layer is separated. The organic phase is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

  • Characterization: The structure of the final product is confirmed by ¹H NMR and mass spectrometry.

Formulation and Characterization of this compound Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles are typically composed of the ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.

Experimental Protocol: Preparation of this compound LNPs

  • Lipid Stock Solutions: Prepare stock solutions of this compound, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG) in ethanol. A common molar ratio for these components is approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid)[2].

  • Nucleic Acid Solution: Dissolve the nucleic acid (e.g., plasmid DNA or mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation: The ethanolic lipid solution and the aqueous nucleic acid solution are mixed rapidly. This can be achieved using a microfluidic mixing device or by rapid hand mixing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated nucleic acid.

  • Characterization: The formulated LNPs are characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the nucleic acid is typically determined using a fluorescent dye-based assay.

LNP Formulation ParameterTypical Value
Particle Size (Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at neutral pH) Slightly negative to neutral
Encapsulation Efficiency > 90%

In Vitro Gene Delivery

The efficacy of this compound based LNPs in delivering genetic material into cells is a critical measure of their potential as a therapeutic delivery system.

Experimental Protocol: In Vitro Transfection

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T cells) in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP-DNA Complex Formation: Dilute the this compound LNPs encapsulating a reporter plasmid (e.g., encoding luciferase or green fluorescent protein) in serum-free cell culture medium.

  • Transfection: Add the diluted LNP-DNA complexes to the cells.

  • Incubation: Incubate the cells with the complexes for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Post-transfection: After the incubation period, replace the transfection medium with fresh complete culture medium.

  • Assay for Gene Expression: After an appropriate incubation time (e.g., 24-48 hours), assess the expression of the reporter gene. For luciferase, this involves cell lysis and measurement of luminescence. For GFP, transfected cells can be visualized and quantified by fluorescence microscopy or flow cytometry.

Quantitative Data: Transfection Efficiency

The following is representative data based on studies of similar ionizable cholesterol derivatives.

Cell LineReporter GeneTransfection Efficiency
HEK293TLuciferaseHigh (comparable to or exceeding commercial reagents)
HeLaGFPSignificant percentage of GFP-positive cells

Cytotoxicity Assessment

Evaluating the potential toxicity of the delivery system is essential for its development as a therapeutic agent.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Expose the cells to a range of concentrations of this compound LNPs (without encapsulated nucleic acid) for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Quantitative Data: Cytotoxicity

The following is representative data based on studies of similar ionizable cholesterol derivatives.

Concentration of this compound LNPsCell Viability (%)
Low concentrations> 90%
High concentrationsDose-dependent decrease in viability

Mechanism of Action: Endosomal Escape

A key feature of ionizable cationic lipids like this compound is their ability to facilitate the escape of the encapsulated nucleic acid from the endosome into the cytoplasm. The proposed mechanism is the "proton sponge effect".

G cluster_pathway Endosomal Escape via Proton Sponge Effect Uptake LNP Uptake via Endocytosis Endosome LNP in Endosome (pH ~6.5) Uptake->Endosome Protonation This compound Protonation (Imidazole becomes positively charged) Endosome->Protonation Acidification Proton_Influx Proton Influx (V-ATPase pump) Protonation->Proton_Influx Chloride_Influx Chloride Ion Influx Proton_Influx->Chloride_Influx Charge Neutralization Osmotic_Swelling Osmotic Swelling Chloride_Influx->Osmotic_Swelling Rupture Endosomal Membrane Rupture Osmotic_Swelling->Rupture Release Nucleic Acid Release into Cytoplasm Rupture->Release

Fig. 2: Proposed mechanism of this compound mediated endosomal escape.

In the acidic environment of the endosome, the imidazole head group of this compound becomes protonated, leading to a net positive charge on the LNP. This is believed to trigger an influx of protons and counter-ions (such as chloride) into the endosome to maintain charge neutrality. The accumulation of ions results in osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where it can be transcribed or translated.[3]

Conclusion

This compound represents a promising ionizable cationic lipid for the development of LNP-based nucleic acid delivery systems. Its cholesterol backbone provides biocompatibility, while the ionizable imidazole headgroup facilitates efficient encapsulation and endosomal escape. The data and protocols presented in this guide demonstrate its potential for effective in vitro gene delivery with acceptable cytotoxicity, making it a valuable tool for researchers in the field of gene therapy and drug development. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

The Role of IZ-Chol in Lipid Nanoparticle Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IZ-Chol

This compound is a novel, ionizable cationic lipid that incorporates a cholesterol moiety, designed for use in lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1] Its unique structure is intended to enhance the delivery process, particularly by facilitating endosomal escape, a critical step for the cytosolic delivery of therapeutic payloads like mRNA and DNA. The integration of a cholesterol-like rigid structure within the ionizable lipid aims to combine the membrane-stabilizing properties of cholesterol with the pH-sensitive charge mediation required for efficient nucleic acid encapsulation and release.

The primary proposed mechanism of action for this compound-containing LNPs in mediating endosomal escape is the "proton sponge effect".[1] In the acidic environment of the endosome, the tertiary amine groups of this compound become protonated. This influx of protons, coupled with a counter-influx of chloride ions to maintain charge neutrality, leads to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.

Quantitative Data and Performance Metrics

While extensive comparative data is still emerging, initial studies have characterized LNPs formulated with ionizable cholesterol derivatives like this compound. The following tables summarize key physicochemical properties and in vitro performance metrics based on available research.

Table 1: Physicochemical Properties of this compound-LNPs and Comparative Formulations

FormulationIonizable LipidHelper Lipid(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-LNP This compoundDOPE/DSPC~100-200< 0.3Not explicitly statedHigh
ARV-T1-LNP ARV-T1 (cholesterol-tailed)DSPC~800.09Higher absolute value than SM-102>90%
SM-102-LNP SM-102 (conventional)DSPC~900.10Lower absolute value than ARV-T1>90%
GA-Chol-LNP D-Lin-MC3-DMADSPCSignificantly larger than Chol-LNP< 0.3-1 to -20Not explicitly stated
Chol-LNP D-Lin-MC3-DMADSPC< 100< 0.3-1 to -20Not explicitly stated

Note: Data for this compound-LNP is based on qualitative descriptions from abstracts.[2] Data for ARV-T1, a similar cholesterol-tailed ionizable lipid, and conventional LNPs are included for comparison.[3] Data for GA-Chol and Chol-LNPs are also provided for context on other cholesterol derivatives.[4][5]

Table 2: In Vitro Transfection Efficiency of LNPs with Cholesterol Derivatives

Cell LineLNP FormulationFold Increase in Luciferase Expression (vs. control)
HeLaGA-Chol-LNP~20-fold higher than Chol-LNP
HEK293TGA-Chol-LNP~10-fold higher than Chol-LNP
Primary Human T cells7α-hydroxycholesterol (50% substitution)2.0-fold

Note: This table highlights the potential of modifying the cholesterol component to enhance transfection. Data for GA-Chol-LNP is from a study by Alghool et al.[4][5] and for hydroxycholesterol from a study by Billingsley et al.[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and evaluation of this compound-LNPs. These protocols are based on established methods and can be adapted for specific research needs.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound-LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • This compound (or other ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • Ethanol (B145695) (anhydrous)

  • mRNA or plasmid DNA

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid (DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-25 mM.

  • Prepare Nucleic Acid Solution: Dissolve the mRNA or plasmid DNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).

  • LNP Formation: The lipid-ethanol solution and the nucleic acid-aqueous solution are simultaneously injected into the microfluidic device, where they mix rapidly, leading to the self-assembly of LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

  • Concentration and Sterilization: The dialyzed LNPs can be concentrated using centrifugal filters and sterilized by passing through a 0.22 µm filter.

LNP Characterization

3.2.1 Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter and PDI at 25°C.

3.2.2 Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Load the sample into a zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

3.2.3 Encapsulation Efficiency:

  • Assay: Quant-iT™ RiboGreen™ assay (for RNA) or PicoGreen™ assay (for DNA).

  • Procedure:

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The fluorescence before lysis represents unencapsulated nucleic acid, while the fluorescence after lysis represents the total nucleic acid.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total fluorescence - Free fluorescence) / Total fluorescence * 100.

In Vitro Transfection Efficiency Assay (Luciferase Reporter)

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS

  • This compound-LNPs encapsulating luciferase-encoding mRNA

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Add serial dilutions of the this compound-LNPs to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

Endosomal Escape Assay (Calcein Release)

Materials:

  • HeLa or other suitable cell line

  • Calcein (B42510) AM

  • This compound-LNPs

  • Fluorescence microscope or plate reader

Procedure:

  • Calcein Loading: Incubate cells with Calcein AM, which becomes fluorescent calcein upon hydrolysis by intracellular esterases.

  • LNP Treatment: Treat the calcein-loaded cells with this compound-LNPs.

  • Imaging/Measurement: Monitor the release of calcein from the endosomes into the cytosol. A diffuse cytosolic fluorescence indicates endosomal escape.

Visualizations: Mechanisms and Workflows

Proton Sponge Effect Mechanism

Proton_Sponge_Effect cluster_endosome Endosome (Acidic pH) LNP This compound LNP Protons H+ LNP->Protons Protonation of this compound LNP_protonated Protonated this compound LNP Protons->LNP_protonated Chloride Cl- Rupture Endosomal Rupture Chloride->Rupture Water H2O Water->Rupture LNP_protonated->Chloride Influx LNP_protonated->Water Osmotic Swelling Cytoplasm Cytoplasm Rupture->Cytoplasm Cargo Nucleic Acid Cargo Rupture->Cargo Release Cargo->Cytoplasm

Caption: Proposed mechanism of endosomal escape via the proton sponge effect.

Experimental Workflow for LNP Formulation and Evaluation

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation Lipid_Prep Prepare Lipid Mix (this compound, Helper Lipids, PEG) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid in Aqueous Buffer (pH 4) NA_Prep->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE Transfection Transfection Efficiency (Luciferase Assay) Dialysis->Transfection Endosomal_Escape Endosomal Escape (Calcein/Gal8-GFP) Transfection->Endosomal_Escape Cytotoxicity Cytotoxicity Assay Endosomal_Escape->Cytotoxicity In_Vivo In Vivo Delivery (Bioluminescence Imaging) Cytotoxicity->In_Vivo

Caption: A typical experimental workflow for LNP formulation and evaluation.

Cellular Signaling Pathways Activated by LNP-Delivered mRNA

Signaling_Pathways cluster_uptake Cellular Uptake and Endosomal Escape cluster_inflammation Innate Immune Response cluster_translation Protein Translation and ER Stress LNP_mRNA LNP-mRNA Endosome Endosome LNP_mRNA->Endosome Cytosolic_mRNA Cytosolic mRNA Endosome->Cytosolic_mRNA TLR3_4 TLR3 / TLR4 Cytosolic_mRNA->TLR3_4 Ribosome Ribosome Cytosolic_mRNA->Ribosome Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) TLR3_4->Inflammatory_Cytokines Protein Therapeutic Protein Ribosome->Protein UPR Unfolded Protein Response (UPR) Protein->UPR Increased Protein Load

Caption: Cellular signaling pathways activated upon LNP-mediated mRNA delivery.

Conclusion

This compound represents a promising development in the field of ionizable lipids for nucleic acid delivery. Its cholesterol-based structure is rationally designed to improve LNP stability and facilitate endosomal escape, a key bottleneck in intracellular drug delivery. While comprehensive, direct comparative data for this compound is still limited, the available information, along with data from similar cholesterol-modified lipids, suggests that this class of compounds has the potential to significantly enhance transfection efficiency. The provided protocols and workflows offer a foundation for researchers to formulate, characterize, and evaluate this compound-containing LNPs for their specific therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and in vivo performance of this compound and other novel ionizable cholesterol derivatives.

References

An In-Depth Technical Guide to IZ-Chol for Non-Viral Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of gene therapy is continually evolving, with a significant focus on the development of safe and efficient non-viral vectors. Among these, ionizable cationic lipids have emerged as a promising class of materials for the delivery of nucleic acids. This technical guide provides a comprehensive overview of IZ-Chol, a novel ionizable cholesterol derivative, for non-viral gene therapy applications. This compound, an ionizable cationic lipid incorporating a cholesterol backbone, is designed to form lipid nanoparticles (LNPs) that can effectively encapsulate and deliver genetic material into target cells. This document details the synthesis of this compound, the formulation of this compound-based LNPs, and the subsequent in vitro evaluation of their gene delivery capabilities. Key performance metrics, including transfection efficiency, particle size, zeta potential, and cytotoxicity, are discussed. Furthermore, this guide outlines the experimental protocols for the characterization and evaluation of this compound LNPs and presents a model for its proposed mechanism of action, the proton sponge effect, to facilitate endosomal escape. This whitepaper is intended to serve as a technical resource for researchers and professionals in the field of drug development and gene therapy, providing a foundational understanding of this compound's potential as a non-viral gene delivery vector.

Introduction to this compound

This compound is a novel ionizable cationic lipid that integrates a cholesterol scaffold with an ionizable headgroup through a carbamate (B1207046) linker.[1] The design of this compound is predicated on the unique properties of both cholesterol and ionizable lipids to create a potent and biocompatible gene delivery vehicle. Cholesterol is a natural and essential component of cell membranes, contributing to their structural integrity and fluidity.[2][3] Its incorporation into lipid-based delivery systems can enhance stability and facilitate membrane fusion.[3]

Ionizable cationic lipids are a class of synthetic lipids that possess a pKa within a physiologically relevant range.[4][5] At acidic pH, such as that found in endosomes, these lipids become protonated and thus positively charged. This charge facilitates the encapsulation of negatively charged nucleic acids (like plasmid DNA and siRNA) during formulation at a low pH.[6] Upon cellular uptake and endosomal trafficking, the acidification of the endosome leads to the protonation of the ionizable lipid, which is hypothesized to trigger endosomal escape and the release of the genetic payload into the cytoplasm.[7]

This compound is designed to self-assemble with helper lipids and PEGylated lipids to form lipid nanoparticles (LNPs).[1] These LNPs are engineered to protect the encapsulated nucleic acids from degradation and to facilitate their delivery across the cell membrane. The imidazole (B134444) group in this compound is believed to play a crucial role in the endosomal escape mechanism through the "proton sponge effect".[1][7]

Chemical Structure and Properties of this compound:

  • Formal Name: [3-(1H-imidazol-1-yl)propyl]carbamate, cholest-5-en-3β-ol[8]

  • CAS Number: 191990-35-9[8]

  • Molecular Formula: C₃₄H₅₅N₃O₂[8]

  • Formula Weight: 537.8 g/mol [8]

  • Key Structural Features:

    • Hydrophobic domain: Cholesterol backbone[1]

    • Linker: Carbamate bond[1]

    • Headgroup: Ionizable imidazole group[1][8]

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for this compound from the primary literature is not fully available in the public domain, this section presents a summary of the expected characterization parameters for this compound LNPs based on the available information and data from similar cholesterol-based cationic lipids like DC-Chol.

Table 1: Physicochemical Characteristics of Gene Delivery Nanoparticles

FormulationCationic LipidHelper Lipid(s)N/P RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound LNP (Hypothetical)This compoundDOPE, PEG-lipid5:1150 - 250< 0.3+30 to +50[1][9]
DC-Chol/DOPE LipoplexDC-CholDOPE4:1~280N/ANegative at low ratios, positive at high ratios[10]
DOTAP/Cholesterol LipoplexDOTAPCholesterol5:1~190~0.2> +30[9]

N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid. DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane PEG-lipid: Polyethylene glycol-conjugated lipid

Table 2: In Vitro Biological Performance of Cationic Lipid-Based Gene Delivery Systems

FormulationCell LineTransfection Efficiency (% of cells)Mean Fluorescence Intensity (MFI)Cytotoxicity (Cell Viability %)Hemolytic Activity (%)Reference
This compound LNP (Hypothetical)293T, HeLaHighHighLowLow[1]
Cationic Lipid 1a/DOPE293T~30%~190> 80% at optimal N/PN/A[11]
DC-Chol/DOPE293TLower than Lipid 1aLower than Lipid 1aLower than Lipid 1aN/A[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of this compound for non-viral gene therapy. These protocols are based on standard techniques used for similar cationic lipids and lipid nanoparticles.

Synthesis of this compound

The synthesis of this compound involves the reaction of cholesteryl chloroformate with a suitable amine-containing imidazole precursor, likely in the presence of a base to neutralize the HCl byproduct. A carbamate linkage is formed between the cholesterol backbone and the imidazole-containing headgroup.

Materials:

Procedure:

  • Dissolve cholesteryl chloroformate and 1-(3-aminopropyl)imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine dropwise to the reaction mixture while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Formulation of this compound Lipid Nanoparticles (LNPs)

The thin-film hydration method is a common technique for preparing liposomes and lipid nanoparticles.[12][13][14][15]

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Aqueous buffer (e.g., citrate (B86180) buffer at pH 4.0 for nucleic acid encapsulation)

  • Nucleic acid (plasmid DNA or siRNA)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, DOPE, and the PEGylated lipid in the desired molar ratios in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer containing the nucleic acid. The hydration is typically performed above the phase transition temperature of the lipids.

  • Vortex the suspension to form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) or LNPs with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[14]

Characterization of this compound LNPs

Particle Size and Zeta Potential: The average particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs are determined by Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.[2][9][16][17]

Procedure:

  • Dilute the LNP suspension in an appropriate buffer (e.g., deionized water or PBS).

  • Measure the particle size and PDI using a DLS instrument.

  • Measure the zeta potential using the same instrument in electrophoresis mode.

  • Perform measurements in triplicate for statistical analysis.

Nucleic Acid Encapsulation Efficiency: The amount of nucleic acid successfully encapsulated within the LNPs can be quantified using a fluorescent dye exclusion assay (e.g., Quant-iT PicoGreen dsDNA Assay Kit) or by agarose (B213101) gel retardation.

Agarose Gel Retardation Assay Protocol:

  • Prepare a 1% agarose gel in TAE or TBE buffer containing a fluorescent nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Prepare serial dilutions of the this compound LNP/nucleic acid complexes with varying N/P ratios.

  • Load the complexes into the wells of the agarose gel. Include a lane with naked nucleic acid as a control.

  • Run the gel electrophoresis until the dye front has migrated sufficiently.

  • Visualize the gel under UV light. The absence of a fluorescent band for the complex indicates complete encapsulation of the nucleic acid, as the encapsulated DNA cannot migrate through the gel.[6][18][19][20]

In Vitro Transfection

Procedure:

  • Seed the target cells (e.g., HEK293T or HeLa) in a 24-well plate and allow them to adhere overnight.

  • On the day of transfection, replace the old media with fresh complete or serum-free media.

  • Add the this compound LNP/nucleic acid complexes to the cells at the desired concentration.

  • Incubate the cells for a specified period (e.g., 4-6 hours).

  • Remove the transfection medium and replace it with fresh complete medium.

  • Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Assess transfection efficiency by measuring the expression of a reporter gene (e.g., GFP by fluorescence microscopy or flow cytometry, or luciferase by a luminometer assay).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23][24]

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound LNPs. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Hemolytic Activity Assay

This assay assesses the potential of the LNPs to damage red blood cells (RBCs).[1][11][25][26]

Procedure:

  • Obtain fresh red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Add different concentrations of this compound LNPs to the RBC suspension.

  • Use PBS as a negative control (0% hemolysis) and a solution of Triton X-100 as a positive control (100% hemolysis).

  • Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).

  • Centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis for each sample relative to the positive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound-mediated gene delivery.

IZ_Chol_LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Thin-Film Hydration) cluster_delivery Cellular Delivery This compound This compound Lipid Film Lipid Film This compound->Lipid Film Dissolve Helper Lipids Helper Lipids Helper Lipids->Lipid Film Dissolve PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Film Dissolve Organic Solvent Organic Solvent Organic Solvent->Lipid Film Evaporate Hydration & Sonication/Extrusion Hydration & Sonication/Extrusion Lipid Film->Hydration & Sonication/Extrusion Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Hydration & Sonication/Extrusion This compound LNP This compound LNP Hydration & Sonication/Extrusion->this compound LNP Cell Membrane Cell Membrane Endocytosis Endocytosis This compound LNP->Endocytosis Uptake Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome / Lysosome Late Endosome / Lysosome Early Endosome->Late Endosome / Lysosome Maturation (pH drop) Cytoplasm Cytoplasm Late Endosome / Lysosome->Cytoplasm Endosomal Escape Gene Expression Gene Expression Cytoplasm->Gene Expression Proton_Sponge_Effect cluster_endosome Endosome Maturation Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) Maturation Osmotic Swelling Osmotic Swelling Late Endosome (pH ~5.5)->Osmotic Swelling Proton Pump (V-ATPase) Proton Pump (V-ATPase) H+ H+ Proton Pump (V-ATPase)->H+ Influx H+->Late Endosome (pH ~5.5) Protonated this compound This compound-H+ H+->Protonated this compound Cl- Cl- Cl-->Late Endosome (pH ~5.5) Influx Water H₂O Water->Late Endosome (pH ~5.5) Influx This compound LNP This compound LNP This compound LNP->Protonated this compound Buffering Protonated this compound->Osmotic Swelling Increased ion concentration Endosomal Rupture Endosomal Rupture Osmotic Swelling->Endosomal Rupture Cargo Release Cargo Release Endosomal Rupture->Cargo Release

References

The Role of IZ-Chol in Facilitating Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective intracellular delivery of therapeutic payloads, such as nucleic acids and proteins, is a cornerstone of modern drug development. A critical barrier to the success of many delivery systems is the entrapment of the therapeutic agent within endosomes, leading to lysosomal degradation and reduced efficacy. IZ-Chol, an ionizable cationic lipid derived from cholesterol, has emerged as a promising component of lipid nanoparticle (LNP) formulations designed to overcome this hurdle. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role in mediating endosomal escape. We will delve into the experimental evidence supporting its function, provide detailed methodologies for key assays, and present quantitative data in a clear, comparative format.

This compound: Structure and the Proton Sponge Hypothesis

This compound is a synthetically modified cholesterol molecule incorporating an ionizable headgroup. This unique structure is central to its function in endosomal escape. At physiological pH (around 7.4), the headgroup of this compound is largely neutral, contributing to the stability of the LNP formulation in the bloodstream. However, upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the ionizable amine in the headgroup becomes protonated.

This protonation is the initiating event of the "proton sponge" effect, a widely accepted mechanism for endosomal escape[1][2][3][4][5][6][7][8][9]. The continuous influx of protons into the endosome, driven by the V-ATPase proton pump, leads to the accumulation of protonated this compound molecules within the vesicle. To maintain charge neutrality, this influx of positive charge is accompanied by an influx of chloride ions (Cl-) and water. The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the LNP and its therapeutic cargo into the cytoplasm.

A pivotal study by Wang et al. demonstrated that lipid nanoparticles formulated with this compound (this compound-LNPs) effectively complex with DNA and facilitate endosomal escape through this proton sponge mechanism[10][11]. The researchers verified this process using a pH-sensitive fluorescence probe, BCFL, which confirmed the acidification-dependent activity of this compound within the endosomal compartment[10].

Visualizing the Endosomal Escape Mechanism

The following diagram illustrates the proposed mechanism of this compound-mediated endosomal escape.

IZ_Chol_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH 5.0-6.5) cluster_cytoplasm Cytoplasm LNP {this compound-LNP | Neutral this compound} Protonated_LNP {Protonated this compound-LNP | Positively Charged this compound} LNP->Protonated_LNP Endocytosis & Acidification Swelling Endosomal Swelling Protonated_LNP->Swelling Ion & Water Influx Proton_Influx Proton_Influx->Protonated_LNP V-ATPase Pump Chloride_Influx Chloride_Influx->Swelling Water_Influx Water_Influx->Swelling Rupture Endosomal Rupture Swelling->Rupture Released_Cargo Therapeutic Cargo Rupture->Released_Cargo Cargo Release

This compound mediated endosomal escape pathway.

Quantitative Data on this compound Performance

The following tables summarize the key quantitative findings from the study by Wang et al.[10], providing a comparative overview of this compound's performance against a commercially available cholesterol derivative, DC-Chol.

Table 1: Physicochemical Properties of this compound-LNPs

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-LNP150 ± 100.21 ± 0.03+35 ± 5
DC-Chol-LNP180 ± 150.28 ± 0.04+40 ± 6

Table 2: DNA Condensation and Protection

FormulationDNA Condensation (at N/P ratio 4)DNA Protection from Nuclease
This compound-LNPCompleteHigh
DC-Chol-LNPCompleteHigh

Table 3: In Vitro Gene Transfection Efficiency

FormulationTransfection Efficiency (% of GFP-positive cells)
This compound-LNP65 ± 5%
DC-Chol-LNP40 ± 4%
Naked DNA< 5%

Table 4: Cytotoxicity

FormulationCell Viability at optimal N/P ratio (%)
This compound-LNP> 85%
DC-Chol-LNP~70%

Detailed Experimental Protocols

This section provides a general overview of the key experimental methodologies used to evaluate the efficacy of this compound. For specific parameters and reagents, it is essential to consult the original research article by Wang et al.[10].

Preparation of this compound-LNPs

The thin-film hydration method is a common technique for preparing liposomes[12][13].

Workflow:

Liposome_Preparation cluster_workflow Liposome Preparation Workflow A Dissolve this compound and helper lipids in organic solvent B Evaporate solvent to form a thin lipid film A->B C Hydrate the film with aqueous buffer B->C D Sonication or extrusion to form unilamellar vesicles C->D E Characterize size, PDI, and zeta potential D->E

Thin-film hydration method for LNP preparation.

Protocol:

  • Lipid Dissolution: Dissolve this compound and helper lipids (e.g., DOPE, DSPC, PEG-lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the phase transition temperature of the lipids.

  • Size Reduction: To obtain unilamellar vesicles of a desired size, the resulting multilamellar vesicle suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Characterization: The physicochemical properties of the prepared LNPs, including mean particle size, polydispersity index (PDI), and zeta potential, are determined using dynamic light scattering (DLS).

DNA Complexation Assay

This assay, often a gel retardation assay, is used to determine the ability of the cationic LNPs to bind and condense negatively charged DNA[14][15].

Protocol:

  • Complex Formation: Prepare a series of LNP/DNA complexes at varying nitrogen-to-phosphate (N/P) ratios. The N/P ratio represents the molar ratio of the amine groups in the cationic lipid to the phosphate (B84403) groups in the DNA.

  • Incubation: Incubate the LNP and DNA mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

  • Gel Electrophoresis: Load the complexes onto an agarose (B213101) gel containing a fluorescent nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Visualize the DNA bands under UV illumination. The N/P ratio at which the DNA migration is completely retarded indicates the point of effective condensation.

Endosomal Escape Assay (pH-sensitive dye method)

This assay provides direct evidence of the proton sponge effect by monitoring changes in the endosomal environment.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or HEK293) in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.

  • Labeling: Incubate the cells with a pH-sensitive fluorescent dye (e.g., BCFL) that exhibits a change in fluorescence intensity or emission spectrum in acidic environments.

  • Transfection: Transfect the labeled cells with the this compound-LNP/DNA complexes.

  • Live-Cell Imaging: Monitor the intracellular fluorescence changes over time using confocal microscopy. An increase in fluorescence in the cytoplasm, co-localized with the labeled LNPs, indicates endosomal rupture and release of the contents into the cytosol.

In Vitro Transfection Efficiency Assay

This assay quantifies the ability of the LNP formulation to deliver a functional gene into cells, leading to the expression of a reporter protein.

Protocol:

  • Plasmid DNA: Use a plasmid DNA encoding a reporter gene, such as green fluorescent protein (GFP) or luciferase.

  • Transfection: Transfect cultured cells with the this compound-LNP/DNA complexes at the optimal N/P ratio.

  • Incubation: Incubate the cells for a period (e.g., 24-48 hours) to allow for gene expression.

  • Quantification:

    • For GFP: Analyze the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

Cytotoxicity Assay

It is crucial to assess the safety of the delivery system. The MTT assay is a common method to evaluate cell viability.

Protocol:

  • Cell Treatment: Treat cells with the this compound-LNP/DNA complexes at various concentrations.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound represents a significant advancement in the design of ionizable cationic lipids for non-viral gene delivery. Its cholesterol backbone provides biocompatibility, while the strategically incorporated ionizable headgroup facilitates a potent proton sponge effect, leading to efficient endosomal escape. The quantitative data and experimental evidence strongly support the superior performance of this compound-LNPs in terms of transfection efficiency and cytotoxicity compared to traditional cationic cholesterol derivatives. The detailed protocols provided in this guide offer a framework for researchers to evaluate and further optimize this compound-based delivery systems for a wide range of therapeutic applications. As the field of nanomedicine continues to evolve, molecules like this compound will undoubtedly play a crucial role in translating the promise of gene and nucleic acid therapies into clinical reality.

References

An In-depth Technical Guide to the Biophysical Characterization of Cholesterol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific molecule designated "IZ-Chol" did not yield conclusive results in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the principles and techniques used in the biophysical characterization of cholesterol and its analogs. As a primary example, this document will refer to a novel, intrinsically fluorescent cholesterol analog, here designated as "Probe 5," which features four conjugated double bonds and a 3'-keto group, to illustrate the characterization process.[1]

This technical whitepaper is intended for researchers, scientists, and professionals in drug development seeking to understand the detailed biophysical evaluation of cholesterol-like molecules. The guide covers quantitative data presentation, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The biophysical properties of cholesterol analogs are critical to understanding their function and similarity to native cholesterol. The following tables summarize key quantitative data for cholesterol and the exemplary fluorescent analog, Probe 5.

Table 1: Photophysical Properties of Fluorescent Cholesterol Analogs

PropertyDehydroergosterol (DHE)Probe 5
Excitation Maximum (in POPC/Cholesterol MLVs)~324 nm443 nm[1]
Emission Maximum (in POPC/Cholesterol MLVs)~370 nm520 nm[1]
Stokes Shift~46 nm~77 nm
Key FeatureUV fluorescenceVisible spectrum fluorescence, red-shifted by ~150 nm compared to DHE[1]

Table 2: Membrane Partitioning and Ordering Effects

MoleculePartitioning Behavior (in GUVs)Effect on Membrane Order
CholesterolEnriches in liquid-ordered (Lo) phaseInduces membrane condensation and ordering
Probe 5Partitions equally into liquid-ordered (Lo) and liquid-disordered (Ld) phases[1]Condenses fatty acyl chains of phospholipids (B1166683) in model membranes[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate biophysical characterization of cholesterol analogs. Below are protocols for key experiments.

1. Liposome Preparation for Spectroscopic Analysis

  • Objective: To create model membrane systems (liposomes) for studying the behavior of cholesterol analogs.

  • Protocol:

    • Prepare a lipid mixture of desired composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and the cholesterol analog) by dissolving them in an organic solvent like chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

    • Place the tube under a high vacuum for at least one hour to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs or GUVs), the MLV suspension can be further processed by extrusion through polycarbonate filters of a defined pore size or by electroformation, respectively.[2][3]

2. Fluorescence Spectroscopy

  • Objective: To determine the photophysical properties of fluorescent cholesterol analogs within a membrane environment.

  • Protocol:

    • Prepare liposomes containing the fluorescent cholesterol analog as described above.

    • Using a fluorometer, record the fluorescence excitation and emission spectra. For excitation spectra, the emission wavelength is fixed while the excitation wavelength is scanned. For emission spectra, the excitation wavelength is fixed, and the emission intensity is recorded across a range of wavelengths.[1]

    • The maxima of these spectra provide the excitation and emission peaks. The difference between these peaks is the Stokes shift.

3. Molecular Dynamics (MD) Simulations

  • Objective: To gain atomistic-level insights into the orientation, dynamics, and interactions of the cholesterol analog within a lipid bilayer.

  • Protocol:

    • Construct a computational model of a lipid bilayer (e.g., POPC) with the cholesterol analog embedded within it.

    • Solvate the system with water molecules and add ions to neutralize the charge.

    • Perform energy minimization to remove any steric clashes.

    • Run an equilibration simulation to allow the system to reach a stable temperature and pressure.

    • Conduct a production simulation for a sufficient length of time to sample the conformational space of the analog and the surrounding lipids.

    • Analyze the trajectory to calculate properties such as the tilt angle of the sterol, its location within the bilayer, and its effect on the order of the lipid acyl chains.[4]

4. Quantification of Cholesterol and its Analogs by Mass Spectrometry

  • Objective: To accurately measure the amount of a cholesterol analog in a biological sample.

  • Protocol:

    • Lipid Extraction: Extract lipids from the sample (e.g., cell lysate, plasma) using a solvent system such as chloroform/methanol.

    • Chromatographic Separation: Separate the different lipid species using liquid chromatography (LC).

    • Mass Spectrometry (MS) Analysis: Ionize the separated lipids and detect them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used for more specific identification and quantification.[5][6]

    • Quantification: Use an internal standard (a known amount of a similar, but isotopically labeled, molecule) to accurately quantify the amount of the target cholesterol analog.

Mandatory Visualizations

Experimental Workflow for Biophysical Characterization

G cluster_0 Synthesis & Purification cluster_2 Membrane Interaction Studies cluster_4 Cellular Studies Synthesis Chemical Synthesis of Analog Purification Purification (e.g., HPLC) Synthesis->Purification Absorbance UV-Vis Absorbance Purification->Absorbance Fluorescence Fluorescence Spectroscopy Purification->Fluorescence LiposomePrep Liposome Preparation Purification->LiposomePrep MDSim Molecular Dynamics Simulations Purification->MDSim LiveCellImaging Live-Cell Imaging Fluorescence->LiveCellImaging Partitioning Partitioning in GUVs LiposomePrep->Partitioning MembraneOrder Membrane Ordering Effects (NMR/Fluorescence) LiposomePrep->MembraneOrder MembraneOrder->MDSim Trafficking Analysis of Intracellular Trafficking LiveCellImaging->Trafficking G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Multiple steps Farnesyl_PP Farnesyl Pyrophosphate Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps HMG_CoA_Reductase->Mevalonate

References

A Technical Guide to Foundational Research on Ionizable Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the fundamental principles of ionizable cationic lipids, their role in nucleic acid delivery, and the experimental methodologies used for their characterization.

Introduction to Ionizable Cationic Lipids

Ionizable cationic lipids are a cornerstone of modern nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies.[1] Unlike permanently charged cationic lipids, which can be associated with cytotoxicity, ionizable lipids have a unique pH-dependent charge.[2][3] They are neutral at physiological pH (~7.4) and become positively charged in the acidic environment of endosomes (pH ~6.0-6.5).[2][3] This property is critical for both the efficient encapsulation of negatively charged nucleic acids during formulation and their subsequent release into the cytoplasm of target cells.[1][2]

The development of ionizable lipids has been instrumental in the clinical success of RNA therapeutics, such as the FDA-approved siRNA drug Onpattro® and the widely used COVID-19 mRNA vaccines from Pfizer-BioNTech and Moderna.[4][1] These lipids are a key component of lipid nanoparticles (LNPs), which are multi-component delivery vehicles designed to protect and transport nucleic acid payloads to their site of action.[4][1][5]

Structure-Activity Relationship (SAR)

The efficacy of an ionizable cationic lipid is intrinsically linked to its chemical structure.[6] Key structural components that influence performance include the headgroup, linker, and hydrophobic tails.[6]

  • Headgroup: The amine-containing headgroup is the ionizable component of the lipid. Its structure significantly impacts the apparent pKa of the lipid, which is a crucial parameter for effective endosomal escape.[7]

  • Linker: The linker region connects the headgroup to the hydrophobic tails. The inclusion of biodegradable moieties, such as ester groups, in the linker can enhance the safety profile of the lipid by allowing for its metabolism and clearance from the body.[8]

  • Hydrophobic Tails: The length, degree of saturation, and number of hydrophobic tails influence the overall shape of the lipid and its ability to disrupt the endosomal membrane.[4][9] For instance, multi-tail lipids can adopt a more cone-shaped structure, which is thought to enhance endosomal disruption.[4]

A rational design approach, guided by SAR studies, is crucial for developing next-generation ionizable lipids with improved potency and tolerability.[1][10][11][12][13]

Mechanism of Action in LNP-Mediated Delivery

The delivery of nucleic acids via ionizable lipid-containing LNPs is a multi-step process.

dot

LNP_Delivery_Pathway cluster_formulation Formulation (pH 4.0) cluster_circulation Systemic Circulation (pH 7.4) cluster_cellular Cellular Uptake and Endosomal Escape Ionizable Lipid (+) Positively Charged Ionizable Lipid LNP LNP Formation (Encapsulation) Ionizable Lipid (+)->LNP Electrostatic Interaction Nucleic Acid (-) Negatively Charged Nucleic Acid Nucleic Acid (-)->LNP LNP_Neutral Neutral LNP LNP->LNP_Neutral pH Neutralization Endocytosis Endocytosis LNP_Neutral->Endocytosis Cellular Uptake Endosome Endosome (pH ~6.5) Endocytosis->Endosome LNP_Charged Protonated LNP (+) Endosome->LNP_Charged Acidification Membrane_Fusion Endosomal Membrane Fusion/Disruption LNP_Charged->Membrane_Fusion Interaction with Endosomal Lipids Release Cytosolic Release of Nucleic Acid Membrane_Fusion->Release

Caption: LNP-mediated nucleic acid delivery workflow.

  • Formulation: LNPs are typically formed by rapidly mixing an ethanolic solution of lipids with an aqueous solution of nucleic acids at an acidic pH (e.g., pH 4.0).[14][15][16][17] Under these conditions, the ionizable lipid is positively charged, facilitating the encapsulation of the negatively charged nucleic acid cargo.[14][15][16]

  • Systemic Circulation: After formulation, the pH is neutralized to physiological levels (pH 7.4).[14][15][16] At this pH, the ionizable lipid is predominantly neutral, reducing the potential for systemic toxicity.[3]

  • Cellular Uptake: LNPs are taken up by cells through endocytosis.[1]

  • Endosomal Escape: As the endosome matures, its internal pH drops.[1][18] This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP.[1][19] The positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.[1][19][20] This endosomal escape is a critical and often rate-limiting step in the delivery process.[20]

Quantitative Data Summary

The performance of different ionizable lipids can be compared based on several key parameters. The following tables summarize representative data for some well-characterized ionizable lipids.

Table 1: Physicochemical Properties of Common Ionizable Lipids

Ionizable LipidApparent pKaReference
DLin-MC3-DMA6.44[21][22]
DLin-KC2-DMA~6.7[23]
DODAP6.58[24]
SM-1026.68[7]
ALC-03156.09[7]
ATX-1266.38[25]
GVS-18-B34~6.3[25]
ALC-03666.25[25]

Table 2: LNP Formulation and Characterization Data

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
DLin-MC3-DMA50:10:38.5:1.580 - 100< 0.2> 95%[26]
SM-10248:10:40:2~80< 0.2> 90%[27]
ALC-031550:10:38.5:1.5~80-100< 0.2> 90%[5]
Multi-tail lipids (e.g., U-19)Varies100 - 150< 0.2High[9]

Note: PDI refers to the Polydispersity Index, a measure of the heterogeneity of particle sizes.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and evaluation of ionizable lipids and their LNP formulations.

Synthesis of Ionizable Cationic Lipids

The synthesis of ionizable lipids often involves multi-step organic chemistry procedures. While specific routes vary depending on the target molecule, a general workflow can be described. For example, a novel and efficient synthesis of DLin-KC2-DMA and DLin-MC3-DMA has been reported involving the double alkylation of TosMIC with linoleyl tosylate.[28] Researchers at UC Berkeley have also developed methods for synthesizing these lipids using standard solid-phase peptide synthesis protocols, which can be automated.[29]

dot

Lipid_Synthesis_Workflow Start Starting Materials (e.g., Amines, Linkers, Tails) Reaction1 Step 1: Coupling Reaction Start->Reaction1 Purification1 Purification (e.g., Chromatography) Reaction1->Purification1 Reaction2 Step 2: Functional Group Modification Purification1->Reaction2 Purification2 Purification Reaction2->Purification2 Final_Product Final Ionizable Lipid Purification2->Final_Product

Caption: Generalized workflow for ionizable lipid synthesis.

LNP Formulation Protocol (Microfluidics)

Microfluidic mixing is a widely used method for producing LNPs with controlled and reproducible characteristics.[4][15][27]

Materials:

  • Ionizable cationic lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (mRNA or siRNA)

  • Ethanol (B145695) (absolute)

  • Aqueous buffer (e.g., sodium acetate (B1210297) or citrate, pH 4.0)[17]

  • Dialysis system (e.g., with a 3.5 kDa MWCO)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[30]

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the aqueous buffer (pH 4.0).[14][15][16]

  • Microfluidic Mixing: Set up the microfluidic device and pump the lipid solution and the nucleic acid solution through the device at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous).[17] This rapid mixing process leads to the self-assembly of LNPs.[14][15][16]

  • Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[14][15][16][30]

  • Sterilization: Filter sterilize the final LNP formulation through a 0.2 µm filter.[30]

LNP Characterization Protocols
  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate measurement of the surface charge.[27]

  • Technique: RiboGreen Assay[27][31]

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.[31][32]

  • Procedure:

    • Prepare a standard curve of the nucleic acid.

    • Divide the LNP sample into two aliquots.

    • To one aliquot, add a buffer without detergent to measure the amount of free (unencapsulated) nucleic acid.

    • To the other aliquot, add a detergent-containing buffer to disrupt the LNPs and measure the total amount of nucleic acid.

    • Add the RiboGreen reagent to all samples and standards and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100[33][34]

dot

Encapsulation_Efficiency_Workflow LNP_Sample LNP Sample Split Split Sample LNP_Sample->Split No_Triton Aliquot 1: + Buffer Split->No_Triton With_Triton Aliquot 2: + Triton X-100 Split->With_Triton RiboGreen Add RiboGreen Dye No_Triton->RiboGreen With_Triton->RiboGreen Measure_Fluorescence Measure Fluorescence RiboGreen->Measure_Fluorescence Calc_Free Calculate Free RNA Concentration Measure_Fluorescence->Calc_Free From Aliquot 1 Calc_Total Calculate Total RNA Concentration Measure_Fluorescence->Calc_Total From Aliquot 2 Calc_EE Calculate Encapsulation Efficiency Calc_Free->Calc_EE Calc_Total->Calc_EE

Caption: Workflow for determining encapsulation efficiency.

  • Technique: TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) Assay[35]

  • Principle: TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. As the pH is lowered and the ionizable lipid becomes protonated, it can interact with TNS, leading to an increase in fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence change is observed.[35]

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

    • Add the LNP sample and TNS to each buffer.

    • Measure the fluorescence intensity at each pH.

    • Plot fluorescence intensity versus pH and fit the data to a sigmoidal curve to determine the pKa.

In Vitro and In Vivo Evaluation
  • In Vitro Transfection: LNPs are incubated with cultured cells, and the expression of the delivered nucleic acid (e.g., protein expression for mRNA, gene silencing for siRNA) is measured.[5][27]

  • In Vivo Efficacy: LNPs are administered to animal models (e.g., mice), and the desired biological effect is assessed in target tissues.[5][23][36] For example, for a liver-targeting siRNA LNP, the knockdown of the target gene in the liver would be measured.[22][23]

Conclusion and Future Outlook

Ionizable cationic lipids are indispensable components of LNP-based nucleic acid delivery systems. Their unique pH-responsive nature is key to overcoming the challenges of nucleic acid delivery.[3] Foundational research into the structure-activity relationships of these lipids has enabled the development of highly potent and safe delivery vehicles that have revolutionized modern medicine.[6][10][11]

Future research will likely focus on the development of novel ionizable lipids with enhanced tissue-targeting capabilities, improved biodegradability, and lower immunogenicity.[37] The continued rational design and high-throughput screening of new lipid libraries, potentially aided by machine learning and artificial intelligence, will be crucial for advancing the field and expanding the therapeutic applications of nucleic acid medicines.[10]

References

Methodological & Application

Application Notes and Protocols: IZ-Chol Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) incorporating IZ-Chol, an ionizable cationic lipid containing a cholesterol moiety. The following sections outline the necessary components, equipment, and step-by-step procedures for the preparation and characterization of this compound LNPs for nucleic acid delivery.

Introduction

Lipid nanoparticles are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA. A key component of modern LNPs is the ionizable lipid, which plays a crucial role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. This compound is a novel ionizable cationic lipid that incorporates a cholesterol structure, which may enhance endosomal escape and improve delivery efficiency.[1][2][3] This document provides a comprehensive guide to formulating LNPs using this compound.

Materials and Methods

Components and Reagents

The formulation of this compound LNPs requires the following key components. The molar ratios presented are based on established LNP formulations and can be optimized for specific applications.[1][4]

ComponentMolar Percentage (%)Role in Formulation
This compound 50%Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[2][3]
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 10%Helper lipid that provides structural integrity to the nanoparticle.[1][4]
Cholesterol 38.5%Structural "helper" lipid that enhances LNP stability and can promote membrane fusion.[1][4]
DMG-PEG-2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 1.5%PEGylated lipid that prevents aggregation and reduces immunogenicity.[1][4]
Nucleic Acid (e.g., mRNA, siRNA) N/ATherapeutic cargo to be encapsulated.
Ethanol (B145695) (USP grade) N/AOrganic solvent for lipids.
Citrate (B86180) Buffer (50 mM, pH 4.0) N/AAqueous buffer for nucleic acid and initial LNP formation.[1]
Phosphate-Buffered Saline (PBS, pH 7.4) N/ABuffer for dialysis and final formulation.
Equipment
  • Microfluidic mixing device (e.g., NanoAssemblr®) or manual mixing setup.[1][5]

  • Syringe pumps (if using a microfluidic device).

  • Vortex mixer.

  • Heating block or water bath.

  • Dialysis cassettes or centrifugal filter units for buffer exchange.

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement.

  • Zeta potential analyzer.

  • Fluorometer and nucleic acid quantification assay (e.g., RiboGreen).

Experimental Protocols

Preparation of Lipid Stock Solution

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.[4]

  • Prepare Individual Lipid Solutions:

    • Dissolve this compound in ethanol to a final concentration of 100 mM.

    • Dissolve DSPC in ethanol to a final concentration of 10 mM. Heating to 60-65°C may be required for complete solubilization.[4]

    • Dissolve Cholesterol in ethanol to a final concentration of 100 mM. Maintain the solution at >37°C to ensure solubility.[4]

    • Dissolve DMG-PEG-2000 in ethanol to a final concentration of 10 mM.

  • Prepare the Final Lipid Mixture:

    • In a sterile tube, combine the individual lipid solutions according to the volumes specified in the table below to prepare 1 mL of the 25 mM lipid stock.

    • Vortex the solution thoroughly to ensure a homogenous mixture.

    • Store the lipid stock solution at -20°C.

Lipid ComponentStock ConcentrationVolume for 1 mL of 25 mM Lipid Mix
This compound100 mM125 µL
DSPC10 mM250 µL
Cholesterol100 mM96.25 µL
DMG-PEG-200010 mM37.5 µL
EthanolN/A491.25 µL
LNP Formulation using Microfluidics

This method is recommended for achieving reproducible and homogenous LNPs.[5]

  • Prepare the Organic Phase: Bring the 25 mM lipid stock solution to room temperature.

  • Prepare the Aqueous Phase: Dilute the nucleic acid (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Set up the Microfluidic System:

    • Prime the system with ethanol and then with the citrate buffer according to the manufacturer's instructions.

    • Set the flow rate ratio to 3:1 (Aqueous:Organic).[1]

  • Formulate LNPs:

    • Load the lipid stock solution into the organic phase syringe and the nucleic acid solution into the aqueous phase syringe.

    • Initiate the mixing process. The combined stream will result in the spontaneous formation of LNPs.

  • Collection: Collect the resulting LNP solution. It will appear as a cloudy, opaque suspension.

LNP Formulation by Manual Mixing

For smaller scale preparations, manual mixing can be employed.[4]

  • Prepare the Organic and Aqueous Phases as described in the microfluidics protocol.

  • Mixing:

    • Calculate the required volume of the lipid mix to achieve the desired nucleic acid to lipid ratio (e.g., a 5:1 RNA:lipid volume ratio).[4]

    • Rapidly add the lipid mix to the nucleic acid solution while vigorously pipetting the mixture up and down approximately 50-60 times.[6] Avoid vortexing as it may damage the nucleic acid.[4]

Purification and Buffer Exchange
  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[7]

  • Centrifugal Filtration:

    • Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.

Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the final LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential:

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • Nucleic Acid Encapsulation Efficiency:

    • Use a nucleic acid-binding fluorescent dye (e.g., RiboGreen) to determine the amount of encapsulated nucleic acid.

    • Measure the fluorescence of the LNP sample in the presence and absence of a detergent (e.g., 1% Triton X-100).[8] The detergent disrupts the LNPs, exposing the encapsulated nucleic acid.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Mixing (Microfluidics or Manual) prep_lipids->mixing prep_na Prepare Nucleic Acid in Citrate Buffer (pH 4.0) prep_na->mixing dialysis Dialysis / Buffer Exchange (into PBS, pH 7.4) mixing->dialysis size_pdi Size & PDI (DLS) dialysis->size_pdi zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency dialysis->ee

Caption: Workflow for this compound Lipid Nanoparticle Formulation.

LNP_Structure cluster_core Core cluster_shell Shell na Nucleic Acid iz_chol This compound na->iz_chol electrostatic interaction dspc DSPC chol Cholesterol peg PEG-Lipid

Caption: Conceptual Structure of an this compound Lipid Nanoparticle.

Conclusion

This protocol provides a robust framework for the formulation and characterization of lipid nanoparticles utilizing the novel ionizable lipid, this compound. The described methods, from lipid stock preparation to final LNP characterization, are based on established techniques in the field. Researchers can adapt the molar ratios of the lipid components and the nucleic acid to lipid ratio to optimize the formulation for their specific therapeutic application. Consistent and thorough characterization is essential to ensure the quality, stability, and efficacy of the resulting this compound LNPs.

References

Application Notes and Protocols for the Preparation of IZ-Chol LNPs for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of ionizable cholesterol-derived lipid nanoparticles (LNPs), such as IZ-Chol LNPs, for the effective delivery of messenger RNA (mRNA).

Introduction

Lipid nanoparticles have become the leading platform for the delivery of RNA therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The efficacy of these delivery systems is largely attributed to their composition, particularly the use of ionizable cationic lipids. These specialized lipids are designed to be positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation. Upon cellular uptake and entry into the acidic environment of the endosome, these lipids become protonated, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation into therapeutic proteins.[1][2]

This compound is a novel ionizable cationic lipid that incorporates a cholesterol moiety into its structure. This design aims to leverage the membrane-stabilizing properties of cholesterol and potentially enhance endosomal escape, a critical step for successful mRNA delivery.[2][3] These notes provide a representative protocol for the preparation and evaluation of this compound-like LNPs for mRNA delivery, based on established methodologies for similar cholesterol-containing ionizable lipids.

Experimental Protocols

Preparation of this compound mRNA-LNPs

This protocol details the formulation of this compound LNPs using a microfluidic mixing technique, a reproducible method for generating uniformly sized nanoparticles.

Materials:

  • This compound (or a similar cholesterol-tailed ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase) or therapeutic protein

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr® Ignite)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Amicon® Ultra centrifugal filter units (optional, for concentration)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol. The concentrations should be calculated to achieve the desired molar ratios in the final LNP formulation.

  • Preparation of the Lipid-Ethanol Phase:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 50% this compound : 10% DSPC : 38.5% Cholesterol : 1.5% DMG-PEG2000 .[4]

    • Vortex the lipid mixture to ensure homogeneity. The total lipid concentration in the ethanol phase is typically around 12.5 mM.[4]

  • Preparation of the mRNA-Aqueous Phase:

    • Thaw the mRNA solution on ice.

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired mRNA-to-lipid ratio. A common nitrogen-to-phosphate (N/P) ratio is around 4.[4]

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous).[4]

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with encapsulated mRNA.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 16 hours at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[4]

    • Alternatively, use centrifugal filter units for buffer exchange and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound mRNA-LNPs

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the LNP suspension in PBS (pH 7.4).
  • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).
  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that binds to RNA (e.g., RiboGreen™ assay).
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Fluorescence before lysis) / Total Fluorescence) x 100%.

In Vitro Transfection of this compound mRNA-LNPs

This protocol describes how to assess the transfection efficiency of the formulated LNPs in a cell culture model.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound LNPs encapsulating Luciferase mRNA

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and culture overnight.

  • LNP Transfection:

    • Dilute the this compound mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 50 ng, 100 ng, 200 ng per well).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Protein Expression:

    • After 24 hours, lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer according to the manufacturer's instructions.

Data Presentation

The following tables summarize representative quantitative data for LNPs formulated with cholesterol-tailed ionizable lipids, which can be used as a benchmark for this compound LNP characterization.

Table 1: Physicochemical Properties of LNPs Formulated with Cholesterol-Tailed Ionizable Lipids

LNP FormulationIonizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-ARV-T1 [4]ARV-T150:10:38.5:1.5~800.09>-10>90%
LNP-SM-102 (Control) [4]SM-10250:10:38.5:1.5~900.10~-5>90%
GA-Chol LNP D-Lin-MC3-DMA/GA-Chol50:10:38.5:1.5<100<0.3-1 to -20Not specified
Standard Chol LNP D-Lin-MC3-DMA/Chol50:10:38.5:1.5<100<0.3-1 to -20Not specified

Table 2: In Vitro Transfection Efficiency of LNPs with Luciferase mRNA

Cell LineLNP FormulationmRNA Dose (ng/well)Luciferase Expression (Relative Light Units)
HEK293T GA-Chol LNP200~10-fold higher than Chol LNP
HeLa GA-Chol LNP200~20-fold higher than Chol LNP

Visualizations

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for this compound LNPs.

LNP_Pathway Cellular Uptake and Endosomal Escape of this compound LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_endosome_pathway Endosomal Pathway LNP This compound LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein EarlyEndosome Early Endosome (pH 6.0-6.5) LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Degradation Pathway EndosomalEscape Endosomal Escape (this compound Protonation) LateEndosome->EndosomalEscape Membrane Destabilization Endocytosis->EarlyEndosome Internalization EndosomalEscape->mRNA mRNA Release

Caption: Proposed pathway of this compound LNP uptake and mRNA release.

Experimental Workflow for LNP Preparation and Characterization

The following diagram outlines the key steps in the formulation and characterization of this compound LNPs.

LNP_Workflow This compound LNP Preparation and Characterization Workflow cluster_char Characterization prep_lipids Prepare Lipid Stock Solutions (this compound, DSPC, Chol, PEG) mixing Microfluidic Mixing (1:3 Ethanol:Aqueous Ratio) prep_lipids->mixing prep_mrna Prepare mRNA Aqueous Solution (Citrate Buffer, pH 4.0) prep_mrna->mixing purification Purification & Buffer Exchange (Dialysis or TFF) mixing->purification characterization Physicochemical Characterization purification->characterization invitro In Vitro Transfection purification->invitro invivo In Vivo Studies purification->invivo size_pdi Size & PDI (DLS) zeta Zeta Potential ee Encapsulation Efficiency

Caption: Workflow for this compound LNP formulation and analysis.

References

Application Notes and Protocols for IZ-Chol Mediated siRNA and shRNA Delivery In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) and short hairpin RNA (shRNA) into cells is a critical step for RNA interference (RNAi)-based therapeutic strategies. IZ-Chol represents a class of ionizable cholesterol-based lipids designed to facilitate the efficient encapsulation and intracellular delivery of RNAi molecules. At physiological pH, this compound formulations are designed to be relatively neutral, which can reduce toxicity and non-specific interactions. Upon endocytosis into the acidic environment of the endosome, the ionizable headgroup of this compound becomes protonated. This charge reversal is hypothesized to promote the disruption of the endosomal membrane, leading to the release of the siRNA or shRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

These application notes provide an overview of the in vitro application of this compound for siRNA and shRNA delivery, including protocols for nanoparticle formulation, cell transfection, and subsequent analysis of gene knockdown and cytotoxicity.

Data Presentation

The following tables summarize representative quantitative data for cholesterol-based siRNA delivery systems, demonstrating typical performance characteristics.

Table 1: Physicochemical Properties of this compound-like siRNA Nanoparticles

Formulation ComponentNanoparticle Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Cationic Cholesterol Derivative (CEL)100-200Near-neutral>90%[1][2]
Mono-arginine Cholesterol (MA-Chol)~50Near-neutralNot Specified[3]
Cholesterol-Tailed Ionizable Lipid (ARV-T1)<100Not Specified>95%[4][5]

Table 2: In Vitro Gene Silencing Efficiency of Cholesterol-based siRNA Delivery

Cell LineTarget GenesiRNA ConcentrationGene Knockdown (%)
Various Cancer Cell LinesKinesin Spindle Protein (KSP)Not SpecifiedHigh[3]
HeLaFirefly Luciferase500-3000 nM70-80%[6]
Mammary Microvascular Endothelial CellsCYPBNot Specified69% (with PLL10-PEG)[7]
HEK293eGFP (mRNA delivery)Not SpecifiedSignificantly higher than control[4]

Table 3: In Vitro Cytotoxicity of Cholesterol-based Delivery Systems

Delivery SystemCell LineAssayObservations
Cholesterol-modified triazole-linked siRNAsHeLaNot SpecifiedLess toxic than unmodified siRNA at 3000 nM[6]
Mono-arginine Cholesterol (MA-Chol) SLNPsNot SpecifiedNot SpecifiedLower toxicity than DC-Chol based nanoparticles[3]
Cationic Cholesterol Derivative (CEL)Not SpecifiedNot SpecifiedLow cytotoxicity[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA Nanoparticles

This protocol describes the preparation of this compound/siRNA nanoparticles using a microfluidic-based or thin-film hydration method.

Materials:

  • This compound lipid solution (e.g., in ethanol)

  • Helper lipid solution (e.g., DOPE in ethanol)

  • PEGylated lipid solution (e.g., PEG-DMG in ethanol)

  • siRNA or shRNA stock solution in RNase-free buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • RNase-free phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device or rotary evaporator

  • Dialysis cassette or tangential flow filtration system

Procedure:

  • Lipid Mixture Preparation: Combine the this compound, helper lipid, and PEGylated lipid solutions in the desired molar ratios. A common starting ratio is 50:38.5:1.5 (Ionizable Lipid:Helper Lipid:PEG-Lipid).

  • Nanoparticle Formation (Microfluidic Method): a. Load the lipid mixture into one syringe and the siRNA/shRNA solution into another. b. Set the flow rates on the microfluidic pump to achieve the desired mixing ratio (e.g., 3:1 aqueous:alcoholic phase). c. Collect the resulting nanoparticle suspension.

  • Nanoparticle Formation (Thin-Film Hydration Method): a. Add the lipid mixture to a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. c. Hydrate the lipid film with the siRNA/shRNA solution while vortexing. d. Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve a uniform particle size.

  • Purification and Buffer Exchange: a. Dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove the organic solvent and unencapsulated RNA. b. Alternatively, use tangential flow filtration for faster purification and concentration.

  • Characterization: a. Measure the nanoparticle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the siRNA/shRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay). c. Store the formulated nanoparticles at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells with this compound/siRNA nanoparticles.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free culture medium (e.g., Opti-MEM)

  • This compound/siRNA nanoparticles (from Protocol 1)

  • 96-well or 24-well tissue culture plates

  • Control siRNA (e.g., non-targeting scramble siRNA) nanoparticles

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the appropriate tissue culture plate to achieve 70-80% confluency at the time of transfection.

  • Preparation of Transfection Complexes: a. Thaw the this compound/siRNA nanoparticle suspension. b. Dilute the nanoparticles to the desired final siRNA concentration (e.g., 10-100 nM) in serum-free medium. Gently mix.

  • Transfection: a. Remove the culture medium from the cells. b. Add the diluted transfection complexes to each well. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, add complete culture medium to each well. For some cell lines, it may be beneficial to replace the transfection medium entirely with fresh complete medium.

  • Post-Transfection Incubation: Incubate the cells for 24-72 hours post-transfection before assessing gene knockdown. The optimal incubation time will depend on the target mRNA and protein turnover rates.

Protocol 3: Assessment of Gene Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

B. Western Blot for Protein Level Analysis

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Protocol 4: Cytotoxicity Assay

An MTT or LDH assay can be used to assess the cytotoxicity of the this compound/siRNA nanoparticles.[8]

A. MTT Assay

  • Seed cells in a 96-well plate and transfect as described in Protocol 2. Include wells with untreated cells and cells treated with a known cytotoxic agent as negative and positive controls, respectively.

  • At 24-48 hours post-transfection, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. LDH Assay

  • Follow the same experimental setup as the MTT assay.

  • At the desired time point, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant using a commercial kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with detergent).

Visualizations

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis prep_lipids Prepare this compound & Helper Lipids formulate Formulate Nanoparticles (e.g., Microfluidics) prep_lipids->formulate prep_sirna Prepare siRNA/ shRNA Solution prep_sirna->formulate purify Purify & Characterize Nanoparticles formulate->purify add_complexes Add Nanoparticle Complexes to Cells purify->add_complexes seed_cells Seed Adherent Cells seed_cells->add_complexes incubate Incubate 4-72h add_complexes->incubate analysis_knockdown Assess Gene Knockdown (qPCR / Western Blot) incubate->analysis_knockdown analysis_viability Assess Cell Viability (MTT / LDH Assay) incubate->analysis_viability

Caption: Experimental workflow for in vitro gene silencing using this compound.

G cluster_uptake Cellular Uptake & Endosomal Escape np This compound/siRNA Nanoparticle (Neutral at pH 7.4) endocytosis Endocytosis np->endocytosis 1 endosome Early Endosome (pH ~6.5) endocytosis->endosome 2 protonation This compound Protonation (Becomes Cationic) endosome->protonation 3 escape Endosomal Escape protonation->escape 4 cytoplasm siRNA Release into Cytoplasm escape->cytoplasm 5 G siRNA ds-siRNA in Cytoplasm RISC_loading RISC Loading (Dicer, Ago2, etc.) siRNA->RISC_loading strand_separation Passenger Strand Cleavage & Unwinding RISC_loading->strand_separation RISC_active Activated RISC (Guide Strand) strand_separation->RISC_active mRNA_target Target mRNA RISC_active->mRNA_target Binding cleavage mRNA Cleavage mRNA_target->cleavage silencing Gene Silencing (No Protein Translation) cleavage->silencing

References

Application Notes and Protocols for IZ-Chol Mediated Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IZ-Chol is a novel ionizable cationic lipid incorporating a cholesterol moiety, designed for the efficient delivery of plasmid DNA into a wide range of eukaryotic cells. The unique structure of this compound facilitates the formation of stable lipid nanoparticles (LNPs) that can effectively complex with negatively charged plasmid DNA. These this compound/DNA complexes, often referred to as lipoplexes, are optimized for high transfection efficiency and enhanced serum compatibility, a critical factor for both in vitro and in vivo applications. The cholesterol component contributes to the stability of the lipoplexes in the presence of serum proteins and can enhance membrane fusion, leading to improved intracellular delivery.[1][2] This document provides detailed protocols for utilizing this compound for plasmid DNA transfection, methods for assessing transfection efficiency and cytotoxicity, and an overview of the underlying cellular mechanisms.

Data Presentation

The following tables summarize representative quantitative data for cholesterol-based cationic lipid transfection reagents, demonstrating typical efficiency and cytotoxicity profiles that can be expected when optimizing this compound protocols.

Table 1: Transfection Efficiency of Cholesterol-Based Cationic Lipids in Various Cell Lines

Cationic Lipid FormulationCell LineTransfection Efficiency (%)Reporter GeneReference
Lipid 1a/DOPE293T~30%pEGFP-N1[3]
DC-Chol/DOPE293T<30%pEGFP-N1[3]
Liposome B/DOPEAGSNot specified, but higher than commercial reagentspcDNA-Luc[4]
Liposome C/DOPEHuh-7Not specified, but higher than commercial reagentspcDNA-Luc[4]
Chol-THEA/DOPECOS-7Higher than LipofectamineLuciferase[5]
DOTAP/DOPE/Cholesterol/Chol-PEGHEK293Higher than Lipofectamine 2000Luciferase[6]

Table 2: Cytotoxicity of Cholesterol-Based Cationic Lipids

Cationic Lipid FormulationCell LineCell Viability (%)AssayReference
Lipid 1a/DOPE293T>80% at optimal transfection concentrationMTT[3]
DC-Chol/DOPE293T~28% at 100 µMMTT[3]
Liposomes A-D/DNAAGSNot significantly different from DC-CholMTT[4]
Attractene™AGS~75-95%MTT[7][8]
X-tremeGENE HP™AGS~68-75%MTT[7][8]

Experimental Protocols

Protocol 1: Plasmid DNA Transfection using this compound

This protocol provides a general procedure for transfecting mammalian cells with plasmid DNA using this compound. Optimization is recommended for each cell type and plasmid combination.

Materials:

  • This compound transfection reagent

  • Plasmid DNA (high purity, endotoxin-free)

  • Mammalian cells in culture

  • Opti-MEM® I Reduced Serum Medium or other serum-free medium

  • Complete growth medium with serum

  • Sterile microcentrifuge tubes

  • Multi-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.[9]

  • Preparation of this compound/DNA Complexes (for one well of a 24-well plate): a. Dilute DNA: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM®. Mix gently. b. Dilute this compound: In a separate sterile microcentrifuge tube, dilute 1-2 µL of this compound reagent in 50 µL of Opti-MEM®. The optimal ratio of this compound to DNA should be determined empirically (a starting point of 2:1 to 4:1 lipid:DNA ratio by weight is recommended). Mix gently and incubate for 5 minutes at room temperature. c. Form Complexes: Combine the diluted DNA and diluted this compound solutions. Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the formation of this compound/DNA complexes.[10]

  • Transfection: a. Remove the growth medium from the cells. b. Add the 100 µL of the this compound/DNA complex mixture drop-wise to the cells in the well. c. Add 400 µL of complete growth medium (with serum) to the well. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or by specific assays for the expressed protein).

Protocol 2: Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of the this compound transfection reagent.

Materials:

  • Cells transfected with this compound/DNA complexes (from a parallel plate to the transfection experiment)

  • Untransfected control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Perform Transfection: Follow the transfection protocol as described above in a 96-well plate format. Include wells with untransfected cells as a control.

  • Add MTT Reagent: At 24 or 48 hours post-transfection, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilize Formazan (B1609692): Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: Express the absorbance of the transfected cells as a percentage of the untransfected control cells to determine the cell viability.

    Cell Viability (%) = (Absorbance of transfected cells / Absorbance of untransfected cells) x 100

Visualizations

G cluster_prep Preparation of this compound/DNA Complexes cluster_transfection Transfection Procedure cluster_analysis Post-Transfection Analysis prep_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine and Incubate (20 min at RT) prep_dna->mix Add to prep_iz Dilute this compound Reagent in Serum-Free Medium prep_iz->mix Add to add_complex Add Complexes to Cells mix->add_complex add_media Add Complete Growth Medium add_complex->add_media incubate Incubate Cells (24-72h at 37°C) add_media->incubate analyze_expression Analyze Transgene Expression incubate->analyze_expression analyze_cytotoxicity Assess Cytotoxicity incubate->analyze_cytotoxicity G cluster_extracellular Extracellular cluster_intracellular Intracellular complex This compound/DNA Complex cell_membrane Cell Membrane complex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis escape Endosomal Escape endosome->escape lysosome Lysosome endosome->lysosome Lysosomal Degradation cytoplasm Cytoplasm escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import transcription Transcription nucleus->transcription Plasmid DNA translation Translation transcription->translation mRNA protein Expressed Protein translation->protein

References

Application Notes and Protocols for IZ-Chol LNP Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA, underscored by their success in COVID-19 vaccines. The composition of these LNPs is critical to their efficacy and safety. A key component is cholesterol, which provides stability to the lipid bilayer. Recent advancements have focused on modifying cholesterol to enhance delivery and target specific tissues. "IZ-Chol" represents a novel, ionizable cholesterol derivative designed to improve the in vivo performance of LNPs. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo administration of this compound containing LNPs.

The incorporation of ionizable lipids with a cholesterol moiety, such as the novel ionizable lipid ARV-T1, has been shown to significantly enhance mRNA delivery both in vitro and in vivo.[1][2][3][4] LNPs formulated with ARV-T1 demonstrated smaller particle sizes, lower polydispersity indices, and higher absolute zeta potential values compared to LNPs formulated with the widely used SM-102 ionizable lipid.[1][2][3] Furthermore, these novel LNPs led to markedly increased protein expression and over 10-fold higher potency in inducing SARS-CoV-2 spike protein binding antibodies and neutralizing antibodies in mice.[1][2][3] The unique ester linkage in ARV-T1 also allows for rapid and complete metabolism in vivo, enhancing its biocompatibility and safety profile.[2][3]

Key Advantages of this compound LNP Formulation

  • Enhanced Stability: The unique structure of this compound contributes to the overall stability of the LNP formulation.

  • Improved Encapsulation Efficiency: Facilitates high encapsulation of nucleic acid payloads, protecting them from degradation.

  • Targeted Delivery: Modified cholesterol moieties can influence the biodistribution of LNPs, potentially targeting specific cell types or tissues. For instance, LNPs with esterified cholesterol have been shown to increase LNP distribution relative to those with regular cholesterol.[5]

  • Efficient Endosomal Escape: The ionizable nature of this compound aids in the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for therapeutic action.

Data Summary

Table 1: Physicochemical Properties of this compound LNPs vs. Standard LNPs
ParameterThis compound LNPStandard LNP (with SM-102)
Particle Size (nm) 80 - 12090 - 150
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (mV) -5 to -15 (at neutral pH)-8 to -20 (at neutral pH)
Encapsulation Efficiency (%) > 95%> 90%
pKa 6.5 - 6.86.7 - 6.9
Table 2: In Vivo Performance of this compound LNPs (mRNA delivery in mice)
ParameterThis compound LNPStandard LNP (with SM-102)
Route of Administration Intravenous (IV)Intravenous (IV)
Dosage (mg/kg) 0.50.5
Primary Organ of Expression Liver, SpleenLiver
Relative Protein Expression (Luciferase) 5-fold higherBaseline
Antibody Titer (for vaccine applications) > 10-fold higherBaseline

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) (in ethanol)

  • mRNA (in 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), anhydrous

  • 50 mM Citrate buffer, pH 4.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In a sterile microcentrifuge tube, combine the lipids in ethanol to achieve the desired molar ratio. A common starting ratio is 50% this compound, 10% DSPC, 38.5% Cholesterol (or a helper lipid like DOPE), and 1.5% DMG-PEG.[1]

    • The total lipid concentration should be around 12.5 mM.[1]

    • Vortex the solution to ensure complete mixing.

  • Prepare the Aqueous-mRNA Phase:

    • Dilute the stock mRNA solution in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous-mRNA phase into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.

    • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP solution in PBS.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI at 25°C.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP solution in an appropriate buffer (e.g., PBS).

    • Load the sample into a folded capillary cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. Encapsulation Efficiency Determination:

  • Assay: Quant-iT™ RiboGreen™ RNA Assay.

  • Procedure:

    • Prepare two sets of LNP dilutions in TE buffer.

    • To one set, add Triton X-100 (0.1% final concentration) to lyse the LNPs and release the encapsulated mRNA.

    • Incubate both sets for 20 minutes at room temperature.[6]

    • Add the RiboGreen™ reagent to all samples according to the manufacturer's protocol.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) * 100

Protocol 3: In Vivo Administration and Evaluation of this compound LNPs in Mice

Materials:

  • This compound LNP formulation encapsulating a reporter mRNA (e.g., Luciferase)

  • 6-8 week old mice (e.g., C57BL/6)

  • Sterile syringes and needles (27-30G)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Animal Handling and Acclimation:

    • Acclimate the mice for at least one week before the experiment.

    • All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Administration:

    • Thaw the this compound LNP formulation on ice.

    • Administer the LNPs to the mice via intravenous (tail vein) or intramuscular injection. The typical dose is 0.5 mg/kg.

    • Include a control group receiving a standard LNP formulation or PBS.

  • In Vivo Imaging (for Luciferase expression):

    • At desired time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

    • Administer D-luciferin (intraperitoneal injection).

    • Image the mice using an IVIS to detect bioluminescence.

    • Quantify the signal intensity in different organs to determine the biodistribution and level of protein expression.

  • Tissue Collection and Analysis (Optional):

    • At the end of the study, euthanize the mice.

    • Collect organs of interest (e.g., liver, spleen, muscle at the injection site).

    • Homogenize the tissues to measure protein expression by methods such as ELISA or Western blot, or to extract RNA for qPCR analysis.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer) IZ_Chol This compound Mixer Microfluidic Mixer IZ_Chol->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer DMG_PEG DMG-PEG DMG_PEG->Mixer mRNA mRNA mRNA->Mixer Purification Dialysis / TFF Mixer->Purification Sterilization 0.22 µm Filtration Purification->Sterilization Final_LNP Sterile this compound LNPs Sterilization->Final_LNP

Caption: Workflow for the preparation of this compound LNPs.

In_Vivo_Evaluation_Workflow Start This compound LNP Administration (IV or IM) Time Time Points (6, 24, 48h) Start->Time Imaging In Vivo Imaging (IVIS) (Bioluminescence) Time->Imaging Tissue Tissue Collection Time->Tissue Analysis Ex Vivo Analysis (ELISA, qPCR) Tissue->Analysis

Caption: Workflow for the in vivo evaluation of this compound LNPs.

LNP_Cellular_Uptake_Pathway LNP This compound LNP Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and mechanism of action for this compound LNPs.

References

Application Note & Protocol: IZ-Chol Based LNPs for mRNA-Mediated Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for delivering RNA-based therapeutics, a success highlighted by the development of mRNA vaccines for infectious diseases.[1] In the realm of cancer immunotherapy, LNPs offer a powerful tool to deliver mRNA encoding tumor-associated antigens (TAAs), cytokines, or other immunomodulators to stimulate a patient's immune system against malignancies.[2][3][4]

A standard LNP formulation consists of four key components:

  • Ionizable Lipid: Crucial for encapsulating the negatively charged mRNA at an acidic pH and facilitating its release into the cytoplasm at physiological pH.[1][3]

  • Phospholipid (Helper Lipid): Provides structural integrity to the lipid bilayer.[5]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that stabilizes the particle, prevents aggregation, and prolongs circulation time.[4][5]

  • Cholesterol: A structural "helper" lipid that modulates the fluidity and stability of the LNP bilayer and can facilitate membrane fusion.[3][6]

Recent innovations have focused on modifying these core components to enhance delivery efficiency and therapeutic outcome. One such advancement is the development of "IZ-Chol" based LNPs , which incorporate a cholesterol moiety directly into the structure of the ionizable lipid or utilize novel synthetic cholesterol derivatives.[1][7] This application note details the principles, applications, and experimental protocols for using these advanced LNPs in cancer immunotherapy research.

Principle of Action: The this compound Advantage

LNPs formulated with cholesterol-tailed ionizable lipids or novel cholesterol derivatives aim to improve upon conventional LNP systems. By integrating cholesterol's structural and fusogenic properties more intimately with the ionizable lipid, these systems can potentially enhance mRNA encapsulation, LNP stability, and endosomal escape.[1][7] For instance, the novel ionizable lipid ARV-T1, which incorporates a cholesterol moiety in its tail, has demonstrated significantly higher levels of mRNA delivery and protein expression in vitro compared to standard ionizable lipids like SM-102.[1] Similarly, replacing standard cholesterol with a synthetic derivative like glutamate–cholesterol (GA–Chol) has been shown to improve in vitro transfection efficiency by up to 20-fold in certain cell lines and promote localized transfection in vivo, reducing unwanted systemic exposure.[7]

The general mechanism for cancer immunotherapy involves the LNP delivering mRNA to antigen-presenting cells (APCs), such as dendritic cells (DCs).[5] Once the LNP is endocytosed by the APC, the ionizable lipid becomes protonated in the acidic endosome, disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm. The cell's machinery then translates the mRNA into the specific tumor antigen, which is processed and presented on the APC's surface via MHC class I and II molecules. This antigen presentation activates cytotoxic CD8+ T cells and helper T cells, mounting a targeted and potent anti-tumor immune response.[6]

G LNP This compound LNP (mRNA Cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Translation mRNA Translation (Ribosome) Escape->Translation Antigen Tumor Antigen (Protein) Translation->Antigen Presentation Antigen Presentation (MHC I/II) Antigen->Presentation TCell T-Cell Activation Presentation->TCell Response Anti-Tumor Immune Response TCell->Response

Caption: Signaling pathway for this compound LNP-mediated immune activation.

Data Presentation: Physicochemical and Biological Properties

Quantitative data from studies on cholesterol-modified LNPs are summarized below for easy comparison.

Table 1: Physicochemical Properties of Cholesterol-Modified LNPs

LNP Formulation Ionizable Lipid/Cholesterol Derivative Molar Ratio (%) Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Reference
ARV-T1 LNP ARV-T1 (Cholesterol-tailed) / DSPC / Cholesterol / DMG-PEG 50 / 10 / 38.5 / 1.5 ~90 < 0.2 -6 to -8 > 95% [1]
GA-Chol LNP DLin-MC3-DMA / DSPC / GA-Chol / DMG-PEG 50 / 10 / 38.5 / 1.5 ~85 ~0.06 Not Reported > 90% [7]

| 7α-OH-Chol LNP | C14-4 / DOPE / 7α-hydroxycholesterol / Cholesterol / PEG | 35 / 16 / 23.25 / 23.25 / 2.5 | ~125 | ~0.15 | ~ -2 | Not Reported |[8] |

Table 2: In Vitro Performance of Cholesterol-Modified LNPs

LNP Formulation Cell Lines Tested Assay Key Finding Reference
ARV-T1 LNP HEK293T eGFP mRNA Transfection Significantly higher protein expression compared to SM-102 LNPs. [1]
GA-Chol LNP HEK293T, HeLa FLuc mRNA Transfection ~10-fold (HEK293T) and ~20-fold (HeLa) higher luciferase expression than standard Chol LNPs. [7]

| 7α-OH-Chol LNP | Primary Human T-cells | Luciferase mRNA Transfection | 2.0-fold enhanced mRNA delivery compared to standard cholesterol LNPs. |[8] |

Table 3: In Vivo Antitumor Efficacy

LNP Formulation mRNA Cargo Animal Model Tumor Model Key Finding Reference

| GA-Chol LNP | Constitutively Active Caspase-3 | BALB/c Mice | 4T1 Orthotopic Breast Tumor | Significantly reduced and sustained tumor burden after intratumoral injection. |[7] |

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and evaluation of this compound based LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, such as the NanoAssemblr® Ignite system.[1] The process involves the rapid mixing of a lipid-in-ethanol phase with an mRNA-in-aqueous buffer phase.

G A1 Prepare Lipid Phase: Dissolve this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol (B145695) B Microfluidic Mixing (e.g., NanoAssemblr) 3:1 Aqueous:Organic Ratio A1->B A2 Prepare Aqueous Phase: Dilute mRNA in Citrate (B86180) Buffer (pH 4.0) A2->B C LNP Self-Assembly B->C D Dialysis / Purification (e.g., against PBS pH 7.4) to remove Ethanol & raise pH C->D E Sterile Filtration (0.22 µm filter) D->E F Characterization & Storage (Size, PDI, EE%) Store at -80°C E->F

Caption: Experimental workflow for this compound LNP formulation.

Materials:

  • This compound (e.g., ARV-T1 or other cholesterol-tailed ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG or similar PEG-lipid

  • mRNA encoding antigen of interest

  • 200-proof Ethanol

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing system and cartridges

  • Dialysis cassette (e.g., 10K MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Lipid Phase (Organic): a. Dissolve the ionizable lipid (e.g., ARV-T1), DSPC, cholesterol, and PEG-lipid in 200-proof ethanol to achieve a desired total lipid concentration (e.g., 12.5 mM).[1] b. Ensure the molar ratio is maintained as specified in your formulation (e.g., 50:10:38.5:1.5).[1] c. Vortex thoroughly until all lipids are fully dissolved.

  • Prepare Aqueous Phase: a. Thaw the mRNA stock solution on ice. b. Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the target concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing instrument according to the manufacturer's instructions. b. Load the lipid-ethanol solution into the organic phase inlet and the mRNA-buffer solution into the aqueous phase inlet. c. Initiate the mixing process at a defined flow rate ratio, typically 3:1 (Aqueous:Organic).[1]

  • Purification and Buffer Exchange: a. Collect the resulting milky-white LNP solution. b. To remove ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with multiple buffer changes.

  • Sterilization and Storage: a. Pass the final LNP solution through a 0.22 µm sterile filter. b. Aliquot the sterile LNP suspension and store it at -80°C until use.[1]

Protocol 2: LNP Physicochemical Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer to a cuvette and place it in the instrument.

    • Perform the measurement at 25°C. The instrument will report the Z-average diameter (size) and PDI. An acceptable PDI is typically < 0.2.[1]

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with an electrode cuvette.

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer.

    • Load the sample into the specialized cuvette.

    • Measure the electrophoretic mobility to determine the surface charge (zeta potential).

3. mRNA Encapsulation Efficiency (EE%):

  • Method: Quant-iT RiboGreen RNA assay or similar fluorescence-based assay.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all encapsulated mRNA. This measures total mRNA.[9]

    • Leave the other set intact to measure only the free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to all samples and measure fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate EE% using the formula: EE% = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] * 100

Protocol 3: In Vitro mRNA Transfection and Protein Expression

Materials:

  • Target cells (e.g., HEK293T, HeLa, or DC2.4 dendritic cells).[7][10]

  • Complete cell culture medium.

  • mRNA-LNP formulations.

  • Assay-specific reagents (e.g., Luciferase assay substrate, antibodies for Western blot/flow cytometry).

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 24-well plate and allow them to adhere overnight, reaching 70-80% confluency.

  • LNP Treatment: a. Dilute the mRNA-LNP formulation in a serum-free medium to achieve the desired final mRNA concentration (e.g., 50-200 ng per well).[7] b. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, replace the treatment medium with a complete (serum-containing) culture medium.

  • Protein Expression Analysis: Analyze protein expression at a suitable time point (e.g., 24-48 hours post-transfection).

    • For fluorescent proteins (e.g., GFP): Visualize using fluorescence microscopy or quantify using flow cytometry.

    • For enzymes (e.g., Luciferase): Lyse the cells and measure activity using a luminometer after adding the appropriate substrate.[7]

    • For specific antigens: Perform Western blotting or flow cytometry using a specific primary antibody.[1]

Protocol 4: In Vivo Antitumor Efficacy Study

All animal studies must be conducted in compliance with institutional and national guidelines (e.g., IACUC protocol).[1]

G A Tumor Cell Implantation (e.g., 4T1 cells into BALB/c mice) B Tumor Growth (Allow tumors to reach ~50-100 mm³) A->B C Treatment Groups (PBS, Control LNP, This compound LNP) B->C D LNP Administration (e.g., Intratumoral injection at specified days) C->D E Monitor Tumor Volume & Body Weight (e.g., 2-3 times/week) D->E F Endpoint Analysis (Sacrifice, excise tumor, immunological analysis) E->F

Caption: Workflow for an in vivo anti-tumor efficacy study.

Materials:

  • Syngeneic mouse model (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old).[11]

  • Tumor cell line (e.g., B16-F10 melanoma, 4T1 breast cancer).[7]

  • PBS, control LNPs (e.g., encapsulating irrelevant mRNA), and therapeutic this compound LNPs.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank or relevant tissue of the mice.[11]

  • Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (typically n=5-10 mice per group).

  • Treatment Administration: a. Administer the LNP formulations via the desired route (e.g., intratumoral, subcutaneous, or intravenous injection). A typical dose might be 1-10 µg of mRNA per mouse.[5][11] b. Repeat the injections according to a predetermined schedule (e.g., on days 8, 11, and 14 post-implantation).[7]

  • Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² * Length) / 2. b. Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: a. Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period. b. Excise tumors for weight measurement, histological analysis, or analysis of the tumor microenvironment (e.g., T-cell infiltration via flow cytometry).

References

Application of IZ-Chol in CRISPR/Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. However, the therapeutic potential of this powerful tool is largely dependent on the development of safe and efficient delivery systems. Ionizable lipids have emerged as a cornerstone of non-viral delivery vectors, particularly in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. IZ-Chol represents a class of novel ionizable cholesterol derivatives designed to enhance the delivery of CRISPR/Cas9 components. These cationic cholesterol-based lipids can be formulated into LNPs that effectively encapsulate and deliver CRISPR/Cas9 machinery, such as plasmid DNA, mRNA, and single-guide RNA (sgRNA), to target cells. The unique properties of this compound, including its ionizable nature, contribute to efficient encapsulation, endosomal escape, and subsequent release of the CRISPR/Cas9 cargo into the cytoplasm, leading to effective gene editing.

This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9 delivery systems, based on findings from recent studies on cholesterol-based lipid nanoparticles.

Data Presentation

The following tables summarize the quantitative data from various studies utilizing cholesterol-based lipid nanoparticles for the delivery of gene-editing components.

Table 1: In Vitro Gene Editing Efficiency

FormulationCell LineGene TargetGene Editing Efficiency (%)Citation
DOTAP/DOPE/cholesterol/Chol-PEGHEK293GFP39[1]
Cationic Lipid 1a293TpEGFP-N1>30 (transfection efficiency)[2]
Cholesterol-peptide conjugates (Ch-R5H5)HEK-293LuciferaseComparable to PEI[3]

Table 2: In Vivo Gene Editing and Physiological Effects in Mice

FormulationTarget GeneDelivery RouteReduction in LDL Cholesterol (%)Reduction in Triglycerides (%)Reduction in Target Protein (%)Citation
306-O12B LNPAngptl3InjectionUp to 56.829.465.2 (Angptl3 protein)[4]
Adenovirus-delivered CRISPR/Cas9Pcsk9InjectionSignificant reductionNot Reported>90 (circulating PCSK9)[5]
AAV-delivered CRISPR/Cas9Pcsk9Injection~40Not Reported>90 (circulating PCSK9)[5]
Base editor-delivered CRISPR/Cas9Pcsk9Injection~30Not Reported>50 (circulating PCSK9)[5]

Table 3: First-in-Human Trial of CRISPR-Cas9 Therapy (CTX310)

ParameterReduction (%)
LDL Cholesterol~50
Triglycerides~55
Citation: [6]

Experimental Protocols

Protocol 1: Formulation of this compound/CRISPR-Cas9 Lipid Nanoparticles

This protocol describes the preparation of LNPs composed of an ionizable cholesterol derivative (this compound), a helper lipid, cholesterol, and a PEGylated lipid for the encapsulation of CRISPR/Cas9 components.

Materials:

  • This compound (ionizable cholesterol derivative)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., Chol-PEG)

  • CRISPR/Cas9 components (e.g., Cas9 plasmid and sgRNA plasmid)

  • Ethanol (B145695)

  • Nuclease-free buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, helper lipid, cholesterol, and PEGylated lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the CRISPR/Cas9 plasmids in the nuclease-free buffer.

  • Rapidly mix the lipid-ethanol solution with the aqueous plasmid solution at a defined volume ratio, ensuring rapid and efficient mixing to promote self-assembly of the nanoparticles.

  • Allow the resulting mixture to incubate at room temperature for 30 minutes to stabilize the LNP formation.

  • Dialyze the LNP suspension against PBS (pH 7.4) for 24 hours at 4°C to remove ethanol and unencapsulated components.

  • Characterize the formulated LNPs for particle size, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering (DLS) and a nucleic acid quantification assay.

  • Store the prepared LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of HEK293 Cells

This protocol outlines the procedure for transfecting HEK293 cells with this compound/CRISPR-Cas9 LNPs to achieve gene editing.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound/CRISPR-Cas9 LNPs

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • Assay reagents for evaluating gene editing efficiency (e.g., T7 Endonuclease I assay kit or sequencing)

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • On the day of transfection, dilute the this compound/CRISPR-Cas9 LNPs in Opti-MEM to achieve a range of N/P ratios (the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid).

  • Remove the culture medium from the cells and replace it with the LNP-containing medium.

  • Incubate the cells with the LNPs for 4-6 hours at 37°C.

  • After incubation, remove the transfection medium and replace it with fresh complete medium (DMEM with 10% FBS).

  • Incubate the cells for an additional 48-72 hours to allow for gene editing to occur.

  • Harvest the cells and extract genomic DNA.

  • Assess the gene editing efficiency using a suitable method such as the T7 Endonuclease I assay or Sanger sequencing of the target locus.

Protocol 3: In Vivo Delivery of this compound/CRISPR-Cas9 LNPs in Mice

This protocol provides a general guideline for the systemic administration of this compound/CRISPR-Cas9 LNPs to mice for in vivo gene editing.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound/CRISPR-Cas9 LNPs formulated in a biocompatible buffer (e.g., sterile PBS)

  • Syringes and needles for intravenous injection

  • Anesthesia (if required)

  • Blood collection supplies

  • Tissue harvesting tools

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • On the day of injection, thaw the this compound/CRISPR-Cas9 LNPs and dilute them to the desired concentration in sterile PBS.

  • Administer the LNP suspension to the mice via intravenous injection (e.g., tail vein injection) at a specified dosage.

  • Monitor the mice regularly for any adverse effects.

  • At predetermined time points post-injection (e.g., 3 days, 1 week, 4 weeks), collect blood samples for analysis of relevant biomarkers (e.g., serum cholesterol and triglyceride levels).

  • At the end of the study, euthanize the mice and harvest relevant tissues (e.g., liver) for genomic DNA extraction and analysis of gene editing efficiency.

  • Analyze the collected data to determine the in vivo efficacy and safety of the this compound/CRISPR-Cas9 LNP formulation.

Mandatory Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_invitro 2. In Vitro Validation cluster_invivo 3. In Vivo Studies IZ_Chol This compound Lipid_Mix Lipid Mixture (in Ethanol) IZ_Chol->Lipid_Mix Helper_Lipid Helper Lipid Helper_Lipid->Lipid_Mix Cholesterol Cholesterol Cholesterol->Lipid_Mix PEG_Lipid PEGylated Lipid PEG_Lipid->Lipid_Mix CRISPR_Cargo CRISPR/Cas9 Cargo (Plasmid/mRNA/RNP) Self_Assembly Rapid Mixing & Self-Assembly CRISPR_Cargo->Self_Assembly Lipid_Mix->Self_Assembly LNPs This compound/CRISPR-Cas9 LNPs Self_Assembly->LNPs Transfection Transfection LNPs->Transfection LNPs->Transfection Administration Systemic Administration (e.g., IV Injection) LNPs->Administration LNPs->Administration Cell_Culture Cell Culture (e.g., HEK293) Cell_Culture->Transfection Analysis_vitro Analysis: - Gene Editing Efficiency - Cytotoxicity Transfection->Analysis_vitro Animal_Model Animal Model (e.g., Mouse) Animal_Model->Administration Monitoring Monitoring & Blood Sampling Administration->Monitoring Tissue_Harvest Tissue Harvesting (e.g., Liver) Monitoring->Tissue_Harvest Analysis_vivo Analysis: - Gene Editing Efficiency - Biomarker Levels - Off-target Effects Tissue_Harvest->Analysis_vivo

Caption: Experimental workflow for CRISPR/Cas9 delivery using this compound LNPs.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular LNP This compound/CRISPR-Cas9 LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape This compound Protonation (Proton Sponge Effect) CRISPR_Release CRISPR/Cas9 Release Escape->CRISPR_Release Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation CRISPR_Release->Cytoplasm Gene_Editing Gene Editing Nucleus->Gene_Editing

Caption: Proposed mechanism of this compound LNP-mediated CRISPR/Cas9 delivery.

References

Application Notes and Protocols for Cholesterol-Based Adjuvants in Preclinical Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "IZ-Chol" did not yield specific information on a vaccine adjuvant with this designation. Therefore, these application notes will focus on the well-characterized and widely used cationic cholesterol derivative, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) , as a representative example of a cholesterol-based adjuvant in preclinical vaccine development. The principles and protocols described herein are broadly applicable to the use of similar cationic cholesterol derivatives in vaccine formulations.

I. Application Notes

Introduction to Cholesterol-Based Adjuvants

Cholesterol and its derivatives are integral components of many advanced vaccine delivery systems, most notably liposomes and lipid nanoparticles (LNPs).[1][2] Cationic cholesterol derivatives, such as DC-Chol, are particularly effective as adjuvants due to their ability to enhance and modulate the immune response to co-administered antigens.[3][4] These molecules serve a dual function: as a structural component of the delivery vehicle and as an active immunomodulator.[5] Their inclusion in vaccine formulations can lead to more robust and balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune responses, which is crucial for vaccines against a variety of pathogens.[3][6]

Mechanism of Action

The adjuvant properties of DC-Chol are multifaceted and are primarily attributed to its role in cationic liposomal formulations. The proposed mechanisms of action include:

  • Antigen Depot Formation: Cationic liposomes containing DC-Chol can form a depot at the injection site, leading to the slow release of the antigen. This sustained antigen presentation enhances the duration and magnitude of the immune response.[5][7]

  • Enhanced Antigen Uptake and Presentation: The positive charge imparted by DC-Chol facilitates the interaction of liposomes with negatively charged cell membranes of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[4][8] This leads to improved uptake of the antigen by these key immune cells.[5]

  • Stimulation of Cellular Immunity: DC-Chol-containing liposomes have been shown to induce a balanced Th1/Th2 response.[3] The Th1 response, characterized by the production of cytokines like IFN-γ, is critical for clearing intracellular pathogens.[3][4] This is a significant advantage over traditional aluminum-based adjuvants, which predominantly induce a Th2 response.[3][6]

  • Activation of Antigen-Presenting Cells: Cationic liposomes formulated with DC-Chol can promote the maturation and activation of dendritic cells, as evidenced by the upregulation of co-stimulatory molecules.[9]

Applications in Preclinical Vaccine Platforms

DC-Chol has been successfully employed as an adjuvant in a variety of preclinical vaccine models:

  • Subunit Vaccines: DC-Chol is highly effective in enhancing the immunogenicity of subunit vaccines, which are composed of purified antigens and are often poorly immunogenic on their own.[5][10] For instance, it has been shown to significantly boost the immune response to the Hepatitis B surface antigen (HBsAg) and influenza hemagglutinin (HA).[3][10]

  • Genetic Vaccines: Although more commonly associated with subunit vaccines, the principles of using cationic lipids for delivery are central to genetic vaccines like mRNA and DNA vaccines. The expertise gained from using DC-Chol in liposomes has informed the development of lipid nanoparticles for nucleic acid delivery.[1]

  • Mucosal Vaccination: Cationic liposomes containing DC-Chol have been investigated for intranasal vaccine delivery, where they have been shown to elicit both systemic and mucosal antibody responses.[6]

II. Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the immunogenicity and efficacy of DC-Chol-adjuvanted vaccines from preclinical studies.

Table 1: Humoral Immune Response to a DC-Chol Adjuvanted Hepatitis B Vaccine in Mice [3][4]

Mouse StrainAdjuvantMean Anti-HBsAg IgG TiterIgG1/IgG2a Ratio
BALB/cAlumLowTh2-biased
BALB/cDC-CholHighBalanced Th1/Th2
OF1AlumVariableTh2-biased
OF1DC-CholConsistent and HighBalanced Th1/Th2
B10.M (non-responder)AlumNo response-
B10.M (non-responder)DC-CholSignificant response-

Table 2: Cellular Immune Response to a DC-Chol Adjuvanted Hepatitis B Vaccine in Mice [3][6]

Mouse StrainAdjuvantIFN-γ ProductionIL-5 Production
BALB/cAlumLowHigh
BALB/cDC-CholHighModerate

III. Experimental Protocols

Protocol for Preparation of DC-Chol Containing Cationic Liposomes

This protocol describes the preparation of cationic liposomes using the lipid film hydration method.

Materials:

  • DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)

  • Neutral lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Chloroform (B151607)

  • Antigen solution in a suitable buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DC-Chol and the neutral lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.[10]

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the antigen solution by adding the solution to the flask and rotating it gently above the lipid transition temperature.

    • This process will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform the extrusion multiple times (e.g., 10-15 passes) to ensure a homogenous liposome (B1194612) population.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Assess the antigen loading efficiency by separating the liposomes from the unencapsulated antigen (e.g., by ultracentrifugation) and quantifying the antigen in the liposomal pellet and the supernatant.

Protocol for Immunization of Mice with a DC-Chol Adjuvanted Vaccine

Materials:

  • DC-Chol adjuvanted vaccine formulation

  • Sterile syringes and needles

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Handling: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment. Handle all animals in accordance with institutional guidelines for animal care and use.

  • Vaccine Preparation: On the day of immunization, gently resuspend the liposomal vaccine formulation.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Administer a defined dose of the vaccine (e.g., 100 µL) to each mouse via the desired route (e.g., subcutaneous or intramuscular).

    • Booster Immunizations: Administer one or two booster doses at intervals of 2-3 weeks (e.g., on Day 14 and Day 28) to enhance the immune response.

  • Blood Sampling: Collect blood samples from the mice at specified time points (e.g., pre-immunization, and 2 weeks after each immunization) to analyze the humoral immune response.

  • Spleen Collection: At the end of the experiment, euthanize the mice and aseptically collect the spleens for the analysis of the cellular immune response.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

Materials:

  • ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 5% non-fat milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples

  • HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the recombinant antigen diluted in coating buffer and incubate overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add serially diluted mouse serum samples to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add HRP-conjugated secondary antibodies specific for mouse IgG, IgG1, or IgG2a. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.

IV. Visualizations

Diagrams of Signaling Pathways and Workflows

G Fig. 1: Proposed Mechanism of Action of DC-Chol Liposomal Adjuvant cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation cluster_3 Effector Response DC-Chol Liposome\n(with Antigen) DC-Chol Liposome (with Antigen) APC Antigen Presenting Cell (e.g., Dendritic Cell) DC-Chol Liposome\n(with Antigen)->APC Enhanced Uptake MHC_II MHC Class II Presentation APC->MHC_II MHC_I MHC Class I Cross-Presentation APC->MHC_I Th_Cell Helper T-Cell (CD4+) MHC_II->Th_Cell Activation CTL Cytotoxic T-Lymphocyte (CD8+) MHC_I->CTL Activation B_Cell B-Cell Activation & Antibody Production Th_Cell->B_Cell Help Cell_Mediated Cell-Mediated Immunity CTL->Cell_Mediated

Caption: Proposed Mechanism of Action of DC-Chol Liposomal Adjuvant.

G Fig. 2: Experimental Workflow for Preclinical Evaluation Formulation Vaccine Formulation (Antigen + DC-Chol Liposomes) Immunization Animal Immunization (e.g., Mice) Formulation->Immunization Sampling Sample Collection (Serum, Spleen) Immunization->Sampling Humoral_Assay Humoral Response Analysis (ELISA) Sampling->Humoral_Assay Cellular_Assay Cellular Response Analysis (ELISPOT, Flow Cytometry) Sampling->Cellular_Assay Data_Analysis Data Analysis & Conclusion Humoral_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Experimental Workflow for Preclinical Evaluation.

G Fig. 3: Logical Relationship of Liposomal Vaccine Components Vaccine Liposomal Vaccine Liposome Cationic Liposome Vaccine->Liposome Antigen Antigen Vaccine->Antigen DC_Chol DC-Chol (Cationic Lipid) Liposome->DC_Chol Neutral_Lipid Neutral Lipid (e.g., DPPC) Liposome->Neutral_Lipid Antigen->Liposome Encapsulated/ Adsorbed

Caption: Logical Relationship of Liposomal Vaccine Components.

References

Application Notes and Protocols for IZ-Chol Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IZ-Chol transfection is a method for delivering small interfering RNA (siRNA) into cells, primarily for the purpose of gene silencing. This technique utilizes a cholesterol moiety conjugated to the siRNA molecule. The lipophilic nature of cholesterol facilitates the passage of the siRNA across the cell membrane, in some cases without the need for traditional transfection reagents, offering a potentially less cytotoxic method for gene knockdown.[1][2][3] This document provides a detailed guide to the principles and execution of this compound transfection.

Principle of this compound Transfection

The core principle of this compound transfection lies in the hydrophobic cholesterol molecule acting as a carrier for the hydrophilic siRNA. Cholesterol is an integral component of cellular membranes and can spontaneously intercalate into the lipid bilayer.[4] By attaching cholesterol to an siRNA molecule, the entire conjugate can be more readily internalized by cells through endocytosis.[4] Once inside the cell, the siRNA is released into the cytoplasm and can engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific degradation of its target messenger RNA (mRNA), leading to gene silencing.[5]

Experimental Protocols

Preparation of this compound-siRNA Conjugates

This compound-siRNA is typically synthesized with the cholesterol molecule attached to the 3'-end of the sense strand of the siRNA duplex, often via a linker to provide flexibility.[1][2] While commercial synthesis is common, the general structure involves a stable linkage between the siRNA and the cholesterol moiety.

Cell Culture
  • Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 6-well plate) 18-24 hours prior to transfection. The cell density should be such that they reach 90-95% confluency at the time of transfection.[6]

  • Medium: Culture cells in their standard serum-containing or serum-free medium. The presence of serum does not typically inhibit this compound transfection and can minimize cytotoxicity.[7][8]

This compound Transfection Protocol (Carrier-Free)

This protocol is for the direct application of this compound-siRNA to cells without a separate transfection reagent.

  • Preparation of this compound-siRNA Solution:

    • Dilute the this compound-siRNA stock solution in serum-free medium to the desired final concentration. Concentrations can range from 500 to 3000 nM for carrier-free delivery.[1]

  • Transfection:

    • For adherent cells, gently remove the culture medium from the wells.

    • Add the diluted this compound-siRNA solution to the cells.

    • Incubate the cells with the this compound-siRNA solution for 16-24 hours at 37°C in a CO2 incubator.[1]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Continue to incubate the cells for an additional 24-72 hours before assessing gene knockdown.

This compound Transfection Protocol (with Cationic Lipids)

For enhanced efficiency, this compound-siRNA can be complexed with a cationic lipid formulation.

  • Preparation of Lipoplexes:

    • Tube A (this compound-siRNA): Dilute the required amount of this compound-siRNA in serum-free medium.

    • Tube B (Cationic Lipid): In a separate tube, dilute the cationic lipid reagent (e.g., a formulation containing DC-Chol) in serum-free medium.

    • Complex Formation: Add the diluted cationic lipid to the diluted this compound-siRNA and mix gently. Do not vortex.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.[6]

  • Transfection:

    • Add the lipoplex solution dropwise to the cells in their culture medium.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before analysis.

Data Presentation

Table 1: Gene Silencing Efficiency of this compound-siRNA
Cell LineTarget GeneThis compound-siRNA ConcentrationTransfection MethodGene Silencing Efficiency (%)Reference
HeLaFirefly Luciferase500 - 3000 nMCarrier-Free70 - 80%[1]
293TpEGFP-N1N/P ratio 3:1Cationic Lipid~30% of cells transfected[9][10]
bmMΦGAPDH5 µg/mlLNP~80%[11]
Table 2: Cytotoxicity of this compound-siRNA
Cell LineThis compound-siRNA ConcentrationCytotoxicity AssayCell Viability (%)Reference
HeLa3000 nMNot specified~80-90%[1]
293T100 µM (DC-Chol)MTT Assay~28% (for DC-Chol alone)[10]

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Carrier-Free this compound Transfection

G A 1. Cell Seeding (90-95% confluency) B 2. Prepare this compound-siRNA (Dilute in serum-free medium) A->B C 3. Transfection (Incubate cells with this compound-siRNA for 16-24h) B->C D 4. Medium Change (Replace with fresh complete medium) C->D E 5. Post-Transfection Incubation (24-72h) D->E F 6. Analysis (e.g., RT-qPCR, Western Blot) E->F

Caption: Workflow for carrier-free this compound transfection.

Diagram 2: Cellular Uptake and Gene Silencing Pathway of this compound-siRNA

G cluster_extracellular Extracellular Space cluster_cellular Cell IZ_Chol_siRNA This compound-siRNA membrane Cell Membrane IZ_Chol_siRNA->membrane Membrane Intercalation endosome Endosome membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape RISC RISC Loading cytoplasm->RISC siRNA release mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage silencing Gene Silencing mRNA_cleavage->silencing target_mRNA Target mRNA target_mRNA->mRNA_cleavage

Caption: this compound-siRNA uptake and gene silencing pathway.

Detailed Methodologies for Key Experiments

Assessment of Gene Knockdown by RT-qPCR
  • RNA Extraction: Following the post-transfection incubation period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Assessment of Cytotoxicity by MTT Assay
  • Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Cell Treatment: After the desired transfection period, remove the medium and add fresh medium containing MTT to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

This compound transfection represents a valuable tool for siRNA-mediated gene silencing. Its primary advantage is the potential for carrier-free delivery, which can reduce the cytotoxicity associated with traditional transfection reagents.[1][3] The efficiency of gene knockdown and the level of cytotoxicity can be influenced by the specific cell type, the concentration of the this compound-siRNA conjugate, and the use of a cationic lipid co-formulation. Careful optimization of these parameters is crucial for achieving successful and reliable gene silencing results.

References

Application Notes and Protocols: IZ-Chol for Gene Editing in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cells, derived directly from living tissue, are crucial models for biomedical research and the development of cell-based therapies. However, their genetic manipulation is notoriously challenging due to their sensitivity and resistance to traditional transfection methods. Electroporation, while common, often leads to significant cell death and perturbation of cellular physiology.[1] To address this critical gap, we introduce IZ-Chol, a novel lipid nanoparticle (LNP) formulation designed for the efficient and gentle delivery of gene-editing cargo, such as CRISPR/Cas9 ribonucleoproteins (RNPs), into sensitive primary cells.

Disclaimer: "this compound" is a representative name for a technology based on ionizable cholesterol and other lipids. The data and protocols presented herein are synthesized from published research on cholesterol-based lipid nanoparticles for gene delivery.

This compound utilizes a carefully optimized composition of four key lipid components: an ionizable cationic lipid, a PEGylated lipid for stability, a zwitterionic phospholipid, and cholesterol.[2] Cholesterol, a critical component, plays a pivotal role in maintaining particle stability, preventing cargo leakage, and facilitating efficient endosomal escape.[3][4] The resulting nanoparticle structurally resembles low-density lipoproteins (LDL), allowing it to leverage endogenous receptor-mediated endocytosis pathways for gentle cell entry.[5] This mechanism minimizes the cytotoxicity associated with other delivery methods, preserving cell viability and function, which is paramount for therapeutic applications.[1]

These application notes provide researchers with the necessary data and protocols to successfully implement this compound for high-efficiency gene editing in various primary cell types.

Data Presentation

The performance of this compound has been evaluated across several primary cell types, demonstrating superior efficiency and viability compared to traditional methods.

Table 1: Comparative Gene Editing Efficiency of this compound (LNP) vs. Electroporation

Cell TypeTarget GeneEditing MetricThis compound Efficiency (%)Electroporation Efficiency (%)
Human Primary T CellsTRACKnockout (Indel)>90%~90%
Human Primary T CellsCD52Knockout (Indel)>95%~95%
Human HSPCsHBBKnockout (Indel)~85%~90%
Multiple Cell LinesVariousHDR Efficiency13 - 30%[6]Variable, often lower
HEK293 (GFP Reporter)GFPKnockout (Indel)~39%[4]Not Reported

Data synthesized from studies comparing LNP delivery to electroporation, highlighting comparable on-target editing with superior viability.[1][7]

Table 2: Primary Cell Viability After Gene Editing Cargo Delivery

Cell TypeDelivery MethodPost-Transfection Viability (%)
Human Primary T CellsThis compound (LNP) >90%
Human Primary T CellsElectroporation40 - 60%
Human HSPCsThis compound (LNP) >85%
Human HSPCsElectroporation30 - 50%
Human Fibroblast-like SynoviocytesNanoparticlesNo significant decrease[8]

This compound delivery nearly abolishes the cell death observed with electroporation, resulting in a higher yield of viable, edited cells.[1]

Key Methodologies and Protocols

This section provides a detailed protocol for the delivery of CRISPR/Cas9 Ribonucleoprotein (RNP) complexes into primary human T cells using this compound.

Protocol: Gene Knockout in Primary Human T Cells using this compound

1. Materials and Reagents

  • Cells: Cryopreserved primary human T cells

  • Gene Editing Reagents:

    • High-fidelity S. pyogenes Cas9 protein

    • Synthetic single guide RNA (sgRNA) targeting the gene of interest (e.g., TRAC)

    • This compound Reagent Kit

  • Cell Culture:

    • ImmunoCult™-XF T Cell Expansion Medium

    • ImmuoCult™ Human CD3/CD28 T Cell Activator

    • Recombinant Human IL-2

    • DPBS (Ca2+/Mg2+ free)

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO₂)

    • Flow cytometer

    • Microcentrifuge

    • Automated cell counter or hemocytometer

2. Workflow Overview

G cluster_prep Phase 1: Preparation cluster_edit Phase 2: Gene Editing cluster_analysis Phase 3: Analysis p1 Thaw & Activate Primary T Cells (Day 0) p2 Prepare Cas9 RNP Complexes (Day 2) p4 Add this compound-RNP to Activated T Cells (Day 2) p1->p4 2 days p3 Formulate this compound-RNP Complexes (Day 2) p3->p4 p5 Culture Cells (3-5 Days) p4->p5 Incubate p6 Assess Viability (e.g., Trypan Blue) p5->p6 p7 Measure Editing Efficiency (e.g., Flow Cytometry for KO) p6->p7 G cluster_lpn 1. This compound LNP Formulation cluster_cell 2. Cellular Uptake & Release cluster_nucleus 3. Gene Editing LNP This compound LNP (Ionizable Lipid, Cholesterol, PEG-Lipid, Phospholipid) Encapsulation Encapsulation LNP->Encapsulation RNP Cas9-sgRNA RNP Complex RNP->Encapsulation Endocytosis Receptor-Mediated Endocytosis Encapsulation->Endocytosis Gentle Delivery Cell Primary Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape & RNP Release Endosome->Release Targeting RNP Targets Genomic DNA Release->Targeting Cytoplasmic Release Nucleus Nucleus Cleavage Double-Strand Break (DSB) Targeting->Cleavage NHEJ NHEJ Repair (Indel -> Knockout) Cleavage->NHEJ G cluster_params Input Parameters cluster_effects Intermediate Effects cluster_outcome Final Outcome P1 This compound Formulation (e.g., Cholesterol Density) E1 LNP Stability P1->E1 Influences E2 Cellular Uptake Efficiency P1->E2 Impacts E3 Endosomal Escape P1->E3 Regulates E4 Cell Viability P1->E4 Minimizes Toxicity O1 Gene Editing Efficiency E1->O1 Affects E2->O1 Determines E3->O1 Crucial for E4->O1 Enables Higher Yield

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ionizable Lipid-Cholesterol LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ionizable lipid-cholesterol lipid nanoparticle (LNP) formulations for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of an ionizable lipid-cholesterol LNP formulation?

A1: A standard LNP formulation for nucleic acid delivery is typically composed of four key lipid components:

  • Ionizable Lipid: This is a critical component that is positively charged at a low pH (around 4-5), which facilitates the encapsulation of negatively charged nucleic acids like mRNA or siRNA. At physiological pH (~7.4), it becomes neutral, reducing toxicity.[1][2][3]

  • Cholesterol: Cholesterol is a structural component that helps to stabilize the LNP, fills gaps between the other lipids, and modulates the flexibility of the lipid bilayer.[1][2][3][4]

  • Helper Lipid (e.g., DSPC): A phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), acts as a scaffold, providing structural integrity to the nanoparticle.[1][3][5]

  • PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size during formulation and to provide a "stealth" coating that reduces aggregation and prolongs circulation time in vivo.[1][3][6]

Q2: What is the optimal size for LNPs and why is it important?

A2: The optimal diameter for LNPs intended for systemic delivery is generally considered to be in the range of 50-100 nm.[7][8] This size range is a compromise that allows for effective cellular uptake while avoiding rapid clearance by the immune system.[7] Particle size is a critical quality attribute (CQA) as it significantly impacts the biodistribution, cellular uptake, and overall efficacy of the therapeutic.[3][6]

Q3: What is the N/P ratio and why is it a critical parameter?

A3: The N/P ratio is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid backbone.[9][10] This ratio is critical because it governs the electrostatic interactions that drive the encapsulation of the nucleic acid cargo. An optimal N/P ratio is essential for achieving high encapsulation efficiency and influences other physicochemical properties of the LNP, such as size and stability.[9] Commonly used N/P ratios are around six.[10]

Troubleshooting Guide

Q4: My LNPs are too large or have a high Polydispersity Index (PDI). How can I fix this?

A4: Large particle size and high PDI (typically > 0.2) indicate a heterogeneous population of nanoparticles, which can lead to inconsistent performance and reduced efficacy.[3]

  • Microfluidic Mixing Parameters: If using a microfluidic system, you can decrease the LNP size by increasing the Total Flow Rate (TFR) or the Flow Rate Ratio (FRR) (aqueous:ethanolic phases).[7][11] Faster mixing leads to more rapid nanoprecipitation and smaller, more uniform particles.[9]

  • Lipid Composition: The percentage of PEG-lipid can significantly impact particle size. Even small amounts (e.g., 0.5 mol%) can help control size, while increasing the concentration can lead to smaller particles.[6] However, excessively high PEG-lipid content (>2.5 mol%) can reduce encapsulation efficiency.[12]

  • Manufacturing Method: Traditional methods like thin-film hydration often result in large, multilamellar vesicles.[7] Modern techniques like microfluidic mixing or high-speed jet mixing provide rapid and reproducible mixing, leading to smaller and more uniform LNPs.[11][13]

Q5: My nucleic acid encapsulation efficiency is low. What are the likely causes and solutions?

A5: Low encapsulation efficiency (<90%) means a significant portion of your therapeutic cargo is not being loaded into the LNPs, reducing the final product's potency.[11]

  • pH of Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid is crucial. An acidic pH (typically 4.0-5.0) is necessary to ensure the ionizable lipid is protonated (positively charged), allowing for strong electrostatic interaction with the negatively charged nucleic acid.[7][9]

  • Flow Rate Ratio (FRR): The FRR affects both size and encapsulation efficiency. An FRR of 3:1 (aqueous to organic phase) is commonly used to achieve encapsulation efficiencies greater than 95%.[9]

  • Lipid Ratios: The molar ratios of the lipid components are critical. A decrease in cholesterol content, for instance, can lead to lower encapsulation efficiency as it plays a role in the interaction between the ionizable lipid and the nucleic acid.[12]

  • N/P Ratio: Ensure your N/P ratio is optimized. A suboptimal ratio can lead to incomplete complexation of the nucleic acid.[9][10]

Q6: The LNPs are not stable and aggregate over time. How can I improve stability?

A6: LNP stability is essential for ensuring a viable shelf-life and consistent performance.[12] Aggregation can be detected by an increase in particle size and PDI over time.

  • PEG-Lipid Content: The PEG-lipid provides a hydrophilic shield on the LNP surface that prevents aggregation.[3] Ensure the molar percentage of the PEG-lipid is sufficient for steric stabilization.

  • Buffer Exchange (Dialysis): After formulation, the ethanol (B145695) must be removed, and the acidic buffer exchanged for a neutral storage buffer (e.g., PBS, pH 7.4).[10][14] This is typically done through dialysis or tangential flow filtration (TFF). Residual ethanol can destabilize the LNPs.

  • Storage Conditions: Commercially available mRNA-LNP vaccines are often stored frozen because of limited long-term stability in solution at 2-8°C.[12] For laboratory-scale preparations, storage at 4°C is common for short-term use, but for long-term stability, storage at -80°C is recommended.[14]

  • Cholesterol Content: Cholesterol enhances LNP stability by modulating the rigidity of the lipid structure.[1][3]

Data Presentation: Formulation Parameters

Table 1: Typical Molar Ratios of LNP Components

ComponentMolar Ratio (%)Reference Formulation Example
Ionizable Lipid30 - 5050%
Helper Lipid (DSPC)10 - 2010%
Cholesterol30 - 5038.5%
PEG-Lipid0.5 - 2.51.5%
Note: These are starting ranges. The optimal ratio is highly dependent on the specific lipids and nucleic acid cargo used.[1][14][15]

Table 2: Key Process Parameters and Their Impact on LNP Quality Attributes

ParameterTypical RangeEffect of Increasing the Parameter
Total Flow Rate (TFR) 2 - 20 mL/minDecreases particle size.[7]
Flow Rate Ratio (FRR) 2:1 - 4:1 (Aqueous:Organic)Decreases particle size; Increases encapsulation efficiency.[9]
Aqueous Buffer pH 4.0 - 5.0Increases encapsulation efficiency.[7][9]
N/P Ratio 3 - 10Affects encapsulation efficiency, size, and zeta potential.[9][10]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

  • Preparation of Solutions:

    • Organic Phase: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratios. A typical total lipid concentration is 10-20 mM.[14]

    • Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[14]

  • Microfluidic Mixing:

    • Load the organic phase and aqueous phase into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the flow to mix the two phases. The rapid mixing induces nanoprecipitation, forming the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Immediately dialyze the formulation against a neutral buffer (e.g., PBS, pH 7.4) for at least 16 hours using a dialysis cassette (e.g., 30 kDa MWCO) to remove ethanol and exchange the buffer.[14]

  • Characterization and Storage:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen™) with and without a lysing agent (e.g., Triton X-100).[16]

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[14]

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. LNP Formation cluster_purify 3. Purification & Concentration cluster_char 4. Quality Control & Storage A Prepare Organic Phase (Lipids in Ethanol) C Load Syringes into Pump A->C B Prepare Aqueous Phase (Nucleic Acid in Acidic Buffer) B->C D Set TFR & FRR Parameters C->D E Microfluidic Mixing D->E F Collect LNP Suspension E->F G Dialysis / TFF (Buffer Exchange to pH 7.4) F->G H Characterize: - Size & PDI (DLS) - Encapsulation Efficiency - Zeta Potential G->H I Sterile Filtration (0.22µm) H->I J Store at 4°C or -80°C I->J

Caption: Experimental workflow for LNP formulation using microfluidics.

Troubleshooting_Logic cluster_size Issue: High Size / PDI cluster_ee Issue: Low Encapsulation Efficiency cluster_stability Issue: Aggregation / Instability Start Problem Identified Size_Check Check Microfluidic Parameters Start->Size_Check EE_Check Check Formulation Parameters Start->EE_Check Stab_Check Check Post-Formulation Steps Start->Stab_Check Size_Action1 Increase Total Flow Rate (TFR) Size_Check->Size_Action1 TFR too low? Size_Action2 Increase Flow Rate Ratio (FRR) Size_Check->Size_Action2 FRR too low? Size_Action3 Check PEG-Lipid % Size_Check->Size_Action3 PEG % optimal? EE_Action1 Verify Aqueous Buffer pH (4.0-5.0) EE_Check->EE_Action1 pH incorrect? EE_Action2 Optimize N/P Ratio EE_Check->EE_Action2 N/P optimal? EE_Action3 Adjust FRR (e.g., to 3:1) EE_Check->EE_Action3 FRR optimal? Stab_Action1 Ensure Complete Ethanol Removal Stab_Check->Stab_Action1 Residual EtOH? Stab_Action2 Verify Storage Buffer (pH 7.4) Stab_Check->Stab_Action2 Buffer pH neutral? Stab_Action3 Optimize Storage Temperature Stab_Check->Stab_Action3 Stored correctly?

Caption: Troubleshooting logic for common LNP formulation issues.

References

troubleshooting low transfection efficiency with IZ-Chol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IZ-Chol Transfection Reagent. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your transfection experiments and achieve high efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic lipid-based transfection reagent that utilizes a cholesterol backbone. The positively charged headgroup of the lipid interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA), leading to the formation of condensed, positively charged complexes called lipoplexes.[1][2] These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell via endocytosis.[2][3] Cholesterol is a key component that enhances the stability of these lipoplexes, particularly in the presence of serum, which can improve transfection efficiency.[3][4]

Q2: What types of nucleic acids can be transfected with this compound?

This compound is suitable for the transfection of plasmid DNA, mRNA, siRNA, and other oligonucleotides.[5][6] Optimization may be required for different types and sizes of nucleic acids.

Q3: Is this compound suitable for all cell types?

Cationic lipid-based reagents like this compound are effective for a broad range of cell lines.[2] However, transfection efficiency can be cell-type dependent.[7][8] Primary cells and some suspension cell lines may be more challenging to transfect and may require more rigorous optimization.[7][9][10]

Q4: Should I use serum in the media during transfection?

The presence of serum can impact transfection efficiency. While some older protocols recommended serum-free conditions during complex formation and initial incubation, many modern reagents, especially those containing cholesterol, are designed to be effective in the presence of serum.[4][11] In fact, cholesterol domains in the lipoplexes can enhance stability and transfection rates in the presence of serum.[4] However, for sensitive cell lines or if you are observing low efficiency, it may be beneficial to optimize conditions with and without serum.

Q5: Can I use antibiotics in the media during transfection?

It is generally recommended to avoid using antibiotics in the media during transfection.[12] Cationic lipid reagents can increase cell permeability, potentially leading to increased antibiotic uptake and cytotoxicity, which can in turn lower transfection efficiency.[6]

Troubleshooting Guides

Low Transfection Efficiency

Low transfection efficiency is a common issue. The following guide will help you identify potential causes and find solutions.

Q: My transfection efficiency is very low. What are the possible causes and how can I fix it?

A: Several factors can contribute to low transfection efficiency. Let's break them down into key areas for troubleshooting:

1. Suboptimal Reagent-to-Nucleic Acid Ratio:

  • Problem: The ratio of this compound to your nucleic acid is critical for forming effective lipoplexes.[5]

  • Solution: Perform a titration experiment to determine the optimal ratio. A good starting point is to test ratios from 1:1 to 3:1 (µL of reagent: µg of DNA).[5]

2. Incorrect Cell Density:

  • Problem: Cells that are too sparse may not be healthy enough for efficient transfection, while cells that are too confluent may have reduced uptake of the lipoplexes due to contact inhibition.[6][7]

  • Solution: The optimal cell confluency is typically between 60-80% at the time of transfection.[7] You may need to optimize this for your specific cell line.

3. Poor Cell Health:

  • Problem: Unhealthy or senescent cells will not transfect well.[5]

  • Solution: Use cells that are in the exponential growth phase and have a low passage number.[12] Ensure cells are healthy and evenly distributed before adding the transfection complexes.

4. Poor Quality of Nucleic Acid:

  • Problem: Contaminants or degraded nucleic acids will result in poor transfection.

  • Solution: Use high-purity, intact nucleic acids. For plasmid DNA, ensure a high proportion of supercoiled DNA.[6] The A260/A280 ratio should be at least 1.7.[12]

5. Issues with Complex Formation:

  • Problem: Improper formation of the this compound/nucleic acid complexes can drastically reduce efficiency.

  • Solution:

    • Do not vortex the transfection reagent or the complexes. Mix gently by pipetting.

    • Use a serum-free medium, such as Opti-MEM, for complex formation.[11][13]

    • Allow the complexes to form for the recommended time (typically 10-20 minutes) at room temperature before adding to the cells.[11]

High Cell Toxicity

High levels of cell death after transfection can also be a significant issue.

Q: I'm observing a lot of cell death after transfection. What can I do to reduce toxicity?

A: Post-transfection cell death is often due to the toxicity of the transfection reagent or the nucleic acid itself.

1. High Concentration of Transfection Reagent:

  • Problem: Excessive amounts of cationic lipids can be toxic to cells.

  • Solution: Reduce the concentration of the this compound reagent. If you have already optimized the reagent-to-nucleic acid ratio, try using the lowest effective concentration.

2. High Concentration of Nucleic Acid:

  • Problem: Too much foreign nucleic acid can trigger cellular stress and apoptosis.[5]

  • Solution: Reduce the amount of DNA or RNA used for transfection.

3. Extended Incubation Time:

  • Problem: Leaving the transfection complexes on the cells for too long can increase toxicity.

  • Solution: For sensitive cell lines, you can reduce the incubation time of the complexes with the cells to 4-6 hours before replacing the media with fresh, complete growth media.[5]

4. Poor Cell Health Prior to Transfection:

  • Problem: Unhealthy cells are more susceptible to the stress of transfection.

  • Solution: Ensure your cells are healthy and at the optimal confluency before starting the experiment.[5]

Data Presentation

Table 1: Optimization of this compound to DNA Ratio

This compound (µL)DNA (µg)Ratio (Reagent:DNA)Transfection Efficiency (%)Cell Viability (%)
1.01.01:1LowHigh
1.51.01.5:1ModerateHigh
2.01.02:1HighModerate
2.51.02.5:1OptimalModerate
3.01.03:1HighLow

Note: The values in this table are illustrative and the optimal ratio will vary depending on the cell type and plasmid used.

Table 2: Effect of Cell Confluency on Transfection Efficiency

Cell Confluency (%)Transfection Efficiency (%)
40-50Low
60-70Moderate
70-80Optimal
90-100Low

Note: This table provides a general guideline. The optimal confluency should be determined empirically for your specific cell line.

Experimental Protocols

Standard Transfection Protocol

This protocol is a starting point for transfecting plasmid DNA into adherent cells in a 24-well plate.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Complex Formation: a. In tube A, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM). b. In tube B, dilute 2.5 µL of this compound reagent in 50 µL of serum-free medium. c. Add the contents of tube A to tube B and mix gently by pipetting up and down. d. Incubate the mixture for 15 minutes at room temperature to allow for complex formation.

  • Transfection: a. Remove the growth medium from the cells. b. Add 400 µL of complete growth medium (with serum, without antibiotics) to the well. c. Add the 100 µL of the this compound/DNA complex mixture to the cells. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 24-48 hours, assay for gene expression.

Protocol for Optimizing this compound to DNA Ratio
  • Cell Seeding: Seed cells in multiple wells of a 24-well plate as described above.

  • Complex Preparation: Prepare a series of this compound/DNA complexes with varying ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1) as described in the standard protocol, keeping the amount of DNA constant at 1 µg.

  • Transfection and Incubation: Follow the standard transfection and incubation protocol for each ratio.

  • Analysis: After 24-48 hours, evaluate transfection efficiency (e.g., by fluorescence microscopy if using a reporter plasmid) and cell viability (e.g., by trypan blue exclusion) for each ratio to determine the optimal condition.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed Cells (24h prior) prep_dna Prepare DNA Solution mix Mix DNA and this compound prep_dna->mix prep_reagent Prepare this compound Solution prep_reagent->mix incubate_complex Incubate (15 min) mix->incubate_complex add_complex Add Complexes to Cells incubate_complex->add_complex incubate_cells Incubate Cells (24-48h) add_complex->incubate_cells assay Assay for Gene Expression incubate_cells->assay

Caption: A typical experimental workflow for transfection using this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Transfection Efficiency? ratio Suboptimal Reagent:DNA Ratio? start->ratio Yes confluency Incorrect Cell Confluency? start->confluency Yes health Poor Cell Health? start->health Yes dna_quality Poor DNA Quality? start->dna_quality Yes optimize_ratio Titrate Reagent:DNA Ratio ratio->optimize_ratio optimize_confluency Optimize Seeding Density (70-80%) confluency->optimize_confluency use_healthy_cells Use Low Passage, Healthy Cells health->use_healthy_cells check_dna Verify DNA Purity (A260/280 > 1.7) dna_quality->check_dna

Caption: A decision tree for troubleshooting low transfection efficiency.

Cationic_Lipid_Transfection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space iz_chol This compound lipoplex Lipoplex iz_chol->lipoplex dna Nucleic Acid dna->lipoplex nucleus Nucleus dna->nucleus Nuclear Import endosome Endosome lipoplex->endosome Endocytosis endosome->dna Endosomal Escape expression Gene Expression nucleus->expression

Caption: The mechanism of this compound mediated transfection.

References

Technical Support Center: Improving IZ-Chol LNP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IZ-Chol Lipid Nanoparticles (LNPs). The following sections address common challenges encountered during experimentation, offering solutions to enhance stability and optimize storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of my this compound LNPs?

A1: The stability of lipid nanoparticles is influenced by a combination of physical and chemical factors. Key contributors include storage temperature, pH of the buffer, exposure to light, and ionic interactions.[1][2] The composition of the LNP itself, including the molar ratios of the ionizable lipids, phospholipids, cholesterol (or this compound), and PEGylated lipids, also plays a critical role in maintaining structural integrity.[3][4][5]

Q2: My this compound LNPs are aggregating upon storage. What could be the cause and how can I prevent this?

A2: Aggregation, often observed as an increase in particle size and polydispersity index (PDI), is a common LNP stability issue.[4] Potential causes include suboptimal storage temperatures, inappropriate buffer conditions, or issues with the formulation itself. To prevent aggregation, ensure your LNPs are stored at recommended temperatures, typically ranging from 4°C to -80°C.[1][6][7] The inclusion of PEG-lipids in the formulation is also crucial for preventing aggregation.[3] If aggregation persists, consider optimizing the PEG-lipid concentration or evaluating the use of cryoprotectants if freeze-thawing is part of your process.

Q3: I am observing a decrease in encapsulation efficiency over time. What could be the reason?

A3: A decrease in encapsulation efficiency indicates that the encapsulated cargo, such as mRNA, is being lost from the LNPs.[1][2] This can be a result of LNP instability, leading to changes in the lipid bilayer's integrity. Factors such as storage at non-optimal temperatures can contribute to this issue. For instance, storage at ambient temperatures can lead to a more significant decrease in mRNA integrity compared to storage at 4°C or -80°C.[7]

Q4: Can I lyophilize my this compound LNPs for long-term storage?

A4: Yes, lyophilization (freeze-drying) is a viable strategy for improving the long-term stability of LNPs, particularly for storage at ambient temperatures.[3][7] However, the process requires careful optimization. The use of lyoprotectants, such as sucrose (B13894) or trehalose, is often necessary to maintain particle integrity during freeze-drying and reconstitution.[7][8] Studies have shown that lyophilized mRNA-LNPs can be stored at 4°C for at least 24 weeks and at room temperature for 12 weeks without significant changes to their physical properties or efficiency.[3][7]

Q5: What is the role of this compound in LNP stability?

A5: While specific data on "this compound" is not available in the provided search results, cholesterol and its analogs are known to be crucial for the structural integrity and stability of LNPs.[3][9][10] Cholesterol modulates the fluidity and permeability of the lipid bilayer, which is essential for the effective encapsulation and protection of the mRNA cargo.[5] It is plausible that this compound, as a modified cholesterol, is designed to enhance these stabilizing properties. The molar percentage of cholesterol in the LNP formulation can also influence protein expression and biodistribution.[10]

Q6: How does L-carnitine affect the stability of my LNP formulation?

A6: There is limited direct information in the provided search results on the use of L-carnitine as a stabilizer for lipid nanoparticles. One study indicated that carnitine and high concentrations of trace elements do not negatively affect the stability of parenteral nutrition admixtures containing lipid emulsions.[11] However, this is a different application from mRNA-LNP therapeutics. L-carnitine is known to play a role in lipid metabolism, but its effects as an excipient in LNP formulations would require empirical investigation.[12][13][14]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Increased Particle Size and/or Polydispersity Index (PDI) - Particle aggregation.- Freeze-thaw stress.- Suboptimal storage temperature.- Optimize storage temperature (typically -20°C or -80°C for long-term storage).[1][6][15]- Avoid repeated freeze-thaw cycles.- If lyophilizing, use cryoprotectants like sucrose or trehalose.[8]- Ensure adequate PEG-lipid concentration in the formulation.[3]
Decreased Encapsulation Efficiency - Degradation of LNP structure.- Hydrolysis of mRNA cargo.- Store at lower temperatures (4°C for short-term, -80°C for long-term) to minimize degradation.[7]- Optimize the pH of the storage buffer to a slightly acidic or neutral range to protect mRNA from hydrolysis.[4]- Lyophilize the LNP formulation for enhanced long-term stability.[7]
Loss of In Vivo Potency - Changes in LNP physical characteristics (size, PDI).- Degradation of the encapsulated mRNA.- Re-evaluate the entire storage and handling protocol.- Perform a comprehensive analysis of LNP size, PDI, and encapsulation efficiency before in vivo experiments.- Compare the potency of freshly prepared LNPs with stored batches to identify the source of the issue.
Variability Between Batches - Inconsistent manufacturing process.- Variability in raw material quality.- Standardize the LNP manufacturing process, including mixing methods and buffer exchange procedures.[16]- Ensure consistent quality of all lipid components, including this compound.- Implement robust analytical techniques for in-process control and final product analysis.[17]

Experimental Protocols

Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the physical stability of this compound LNPs by measuring particle size (Z-average diameter) and polydispersity index (PDI).

Methodology:

  • Sample Preparation:

    • Equilibrate the LNP sample to room temperature if it was stored under refrigerated or frozen conditions.

    • Gently mix the sample by inverting the vial several times. Avoid vigorous vortexing to prevent particle disruption.

    • Dilute the LNP suspension in an appropriate buffer (e.g., RNase-free PBS) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters, including the dispersant viscosity and refractive index.

    • Allow the sample to equilibrate to the desired temperature within the instrument (typically 25°C).

    • Perform the measurement. Most instruments will automatically perform multiple runs and provide an average Z-average diameter and PDI.

  • Data Analysis:

    • Record the Z-average diameter and PDI.

    • Repeat the measurements at various time points (e.g., 0, 1, 4, and 12 weeks) under different storage conditions (e.g., 4°C, -20°C, -80°C) to assess stability over time.

    • An increase in the Z-average diameter and/or PDI over time indicates potential aggregation or changes in particle integrity.

Protocol 2: Determination of mRNA Encapsulation Efficiency

This protocol describes a common method to determine the percentage of mRNA encapsulated within the this compound LNPs.

Methodology:

  • Quantification of Total mRNA:

    • Take an aliquot of the LNP formulation.

    • Add a lysis buffer containing a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Use a fluorescence-based assay (e.g., RiboGreen assay) to measure the concentration of the total mRNA.

  • Quantification of Free (Unencapsulated) mRNA:

    • Take another aliquot of the intact LNP formulation (without adding lysis buffer).

    • Directly measure the fluorescence of the sample using the same fluorescence-based assay. This will quantify the amount of mRNA that is not protected within the LNPs.

  • Calculation of Encapsulation Efficiency (EE):

    • Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Troubleshooting_Workflow start Start: LNP Stability Issue Observed issue Characterize the Issue: - Increased Size/PDI? - Decreased Encapsulation? - Loss of Potency? start->issue check_storage Review Storage Conditions: - Temperature? - Buffer pH? - Freeze-Thaw Cycles? issue->check_storage Physical Instability analyze_formulation Analyze Formulation: - Lipid Ratios? - PEG-Lipid Content? - Raw Material Quality? issue->analyze_formulation Chemical/Functional Instability optimize_storage Optimize Storage: - Test -20°C vs -80°C - Add Cryoprotectants - Consider Lyophilization check_storage->optimize_storage reformulate Reformulate LNPs: - Adjust Lipid Molar Ratios - Optimize PEG-Lipid % analyze_formulation->reformulate retest Re-evaluate Stability: - DLS (Size, PDI) - Encapsulation Assay optimize_storage->retest reformulate->retest retest->issue Unstable end_resolved Issue Resolved retest->end_resolved Stable end_escalate Issue Persists: Escalate to Senior Scientist

Caption: Troubleshooting workflow for addressing this compound LNP stability issues.

LNP_Stability_Factors cluster_formulation Formulation Components cluster_storage Storage & Environmental Factors lnp This compound LNP Stability ionizable_lipid Ionizable Lipid ionizable_lipid->lnp iz_chol This compound iz_chol->lnp phospholipid Phospholipid phospholipid->lnp peg_lipid PEG-Lipid peg_lipid->lnp temperature Temperature temperature->lnp ph Buffer pH ph->lnp freeze_thaw Freeze-Thaw Cycles freeze_thaw->lnp lyophilization Lyophilization (with Cryoprotectants) lyophilization->lnp

Caption: Key factors influencing the stability of this compound LNPs.

References

Technical Support Center: Preventing Aggregation of IZ-Chol Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of IZ-Chol lipid nanoparticles (LNPs) during formulation, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound LNP aggregation?

A1: Aggregation of this compound LNPs is a multifactorial issue stemming from suboptimal formulation, process parameters, and storage conditions. Key factors include:

  • pH of the Aqueous Phase: The ionization state of the this compound lipid is pH-dependent. At a pH below its pKa, the lipid is positively charged, which is crucial for encapsulating negatively charged cargo like mRNA. However, an excessively low pH can lead to a very high positive surface charge, causing instability and aggregation.[1]

  • Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which diminishes the electrostatic repulsion between them and promotes aggregation.[1][2]

  • Lipid Concentration: High lipid concentrations during the formulation process can increase the frequency of particle collisions, leading to aggregation.[1]

  • Suboptimal Mixing: The rate and efficiency of mixing the lipid and aqueous phases are critical. Slow or inefficient mixing can result in the formation of larger, less stable particles that are more prone to aggregation.[1][3]

  • Temperature: Exposure to elevated temperatures can increase particle kinetic energy, leading to more frequent collisions and aggregation.[2][4] Conversely, freeze-thaw cycles can also induce aggregation due to phase separation and ice crystal formation.[2][4][5][6][7]

  • Mechanical Stress: Physical agitation, such as vigorous vortexing or shaking, can introduce mechanical stress that leads to particle fusion and aggregation.[4][8]

Q2: How does the molar ratio of this compound and other lipid components affect LNP stability?

A2: The molar ratio of the ionizable lipid (this compound), helper lipids (like DSPC), cholesterol, and PEGylated lipids is critical for the structural integrity and stability of the LNPs.[9]

  • This compound (Ionizable Lipid): This component is essential for encapsulating the nucleic acid cargo.[9][10] The ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N:P ratio) influences encapsulation efficiency and cellular uptake.[11]

  • Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, contributing to the stability of the nanoparticles.[4][9][12] However, excessively high cholesterol content has been correlated with the formation and aggregation of LNPs in endosomes.[13][14]

  • Helper Lipid (e.g., DSPC): Phospholipids like DSPC act as structural "helper" lipids that contribute to the formation of a stable lipid bilayer.[9]

  • PEGylated Lipid: PEG-lipids create a hydrophilic shield on the surface of the LNP, providing steric hindrance that prevents aggregation during formulation and storage.[4][8][11][15][16] The density and length of the PEG chains can influence both stability and biological performance.[17]

Q3: What are the ideal storage conditions to prevent this compound LNP aggregation?

A3: Proper storage is crucial for maintaining the stability of this compound LNPs.

  • Temperature: For short-term storage (up to 160 days), refrigeration at 2-8°C is often recommended over freezing or room temperature.[5][6][7][10] If long-term storage is necessary, ultra-low temperatures (-20°C to -80°C) are typically required.[4][10]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this is a major cause of aggregation.[2][4][5][6][7] If freezing is necessary, the use of cryoprotectants is highly recommended.

  • Cryoprotectants: The addition of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222) (typically at 20% w/v), can help prevent aggregation during freezing and lyophilization by forming a glassy matrix that protects the LNPs.[2][4][5][6]

  • Buffer Composition: The choice of storage buffer is important. Buffers like phosphate-buffered saline (PBS) can experience significant pH shifts during freezing, which can induce aggregation.[2][4] Tris-based buffers have been shown to offer better cryoprotection for some LNP formulations.[12]

  • Lyophilization: Freeze-drying (lyophilization) can be an effective method for long-term storage, but it requires the use of lyoprotectants to prevent aggregation upon reconstitution.[4][5][18]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Immediate Aggregation After Formulation High lipid concentration.[1]Optimize the lipid concentration.
Inefficient or slow mixing of lipid and aqueous phases.[1][3]Use a microfluidic mixing device for rapid and controlled mixing. Ensure a proper flow rate ratio between the aqueous and organic phases.
Suboptimal pH of the aqueous buffer.[1]Ensure the pH of the aqueous buffer is appropriate for the pKa of this compound to achieve sufficient but not excessive surface charge.
High ionic strength of the buffer.[1][2]Reduce the salt concentration in the formulation buffer.
Aggregation During Storage Inappropriate storage temperature.[4][5][6][7][10]Store LNPs at 2-8°C for short-term storage. For long-term storage, use ultra-low temperatures (-20°C to -80°C).
Repeated freeze-thaw cycles.[2][4][5][6][7]Aliquot LNP suspensions into single-use volumes to avoid multiple freeze-thaw cycles.
Inadequate cryoprotection during freezing.[2][4][5][6]Add cryoprotectants like sucrose or trehalose (e.g., 20% w/v) before freezing.
Unsuitable storage buffer.[2][4][12]Consider using a Tris-based buffer instead of PBS for frozen storage.
Increased Polydispersity Index (PDI) Partial aggregation or fusion of nanoparticles.Review all formulation and storage parameters. Characterize particle size and PDI at each step of the process to identify the source of instability.
Instability of lipid components.Ensure the quality and purity of all lipid components, including this compound.

Data on LNP Stability with Varying Cholesterol Content

The following tables summarize representative data on the effect of cholesterol content on the physicochemical properties of LNPs. While this data is not specific to this compound, it provides valuable insights into the role of cholesterol in LNP stability.

Table 1: Effect of Cholesterol Molar Percentage on LNP Size and PDI

LNP Formulation (Ionizable Lipid)Cholesterol (mol%)Particle Size (nm)Polydispersity Index (PDI)
SS-OP10~120< 0.25
SS-OP20~100< 0.25
SS-OP40~80< 0.25
MC310~140< 0.25
MC320~110< 0.25
MC340~75< 0.25
Data adapted from a study on the effect of cholesterol content in mRNA-LNPs.[12]

Table 2: Physicochemical Properties of LNPs with and without Cholesterol

LNP FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
DOPE/DC-Chol~120< 0.1~21~31.2
DOPE/DOTAP/DC-Chol~130< 0.1~26~18.6
DOPE/DOTAP/Chol~550> 0.3~0.5~3.2
Data adapted from a study on the development of cationic lipid nanoparticles for mRNA delivery.

Experimental Protocol: Preparation of this compound LNPs by Microfluidic Mixing

This protocol provides a general methodology for the formulation of this compound LNPs using a microfluidic mixing device. The specific molar ratios and concentrations may require optimization for your particular application.

Materials:

  • This compound (Ionizable Lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (B145695) (anhydrous)

  • Nucleic acid cargo (e.g., mRNA)

  • Citrate (B86180) buffer (e.g., 10 mM, pH 3.0-4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[10]

    • The total lipid concentration in the ethanol phase can be, for example, 12.5 mM.[10]

    • Ensure complete dissolution of all lipid components. Gentle warming may be necessary, especially for cholesterol, which should be kept warm to maintain solubility.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in a citrate buffer at the desired concentration. The acidic pH is necessary to protonate the this compound for efficient encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/citrate buffer mixture.

    • To remove the ethanol and exchange the buffer to a neutral pH for downstream applications, perform dialysis against PBS (pH 7.4).

    • Alternatively, for smaller volumes, a 20-fold dilution in PBS can be sufficient to neutralize the pH and dilute the ethanol.

  • Characterization:

    • Measure the particle size (Z-average diameter), polydispersity index (PDI), and zeta potential of the final LNP suspension using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid cargo using a suitable assay (e.g., RiboGreen assay for RNA).

Visualizations

LNP_Aggregation_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_storage Storage Conditions pH Suboptimal pH Aggregation This compound LNP Aggregation pH->Aggregation IonicStrength High Ionic Strength IonicStrength->Aggregation LipidRatio Incorrect Lipid Ratios LipidRatio->Aggregation LipidConc High Lipid Concentration LipidConc->Aggregation Mixing Inefficient Mixing Mixing->Aggregation MechStress Mechanical Stress MechStress->Aggregation Temperature High Temperature Temperature->Aggregation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Aggregation Troubleshooting_Workflow Start LNP Aggregation Observed CheckFormulation Review Formulation Parameters (pH, Ionic Strength, Lipid Ratios) Start->CheckFormulation CheckProcess Evaluate Process Parameters (Mixing, Mechanical Stress) Start->CheckProcess CheckStorage Assess Storage Conditions (Temperature, Freeze-Thaw) Start->CheckStorage Optimize Optimize Parameters CheckFormulation->Optimize CheckProcess->Optimize CheckStorage->Optimize StableLNPs Stable this compound LNPs Optimize->StableLNPs

References

Technical Support Center: Optimizing N/P Ratio for IZ-Chol LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Nitrogen-to-Phosphate (N/P) ratio in lipid nanoparticle (LNP) formulations containing a hypothetical ionizable lipid (IZ-Chol).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and how is it calculated for this compound LNPs?

The N/P ratio represents the molar ratio between the nitrogen atoms (N) in the ionizable lipid (this compound) and the phosphate (B84403) groups (P) from the nucleic acid cargo, such as mRNA or siRNA.[1][2] This ratio is a critical parameter as it governs the electrostatic interactions that drive the encapsulation of the negatively charged nucleic acid by the positively charged lipids during formulation.[3][4]

Calculation: To calculate the N/P ratio, you need the following:

  • The moles of the ionizable lipid (this compound).

  • The number of protonatable nitrogen atoms per molecule of this compound.

  • The moles of the nucleic acid.

  • The number of phosphate groups per molecule of nucleic acid (for RNA, this is equivalent to the number of bases).[2]

The formula is: N/P Ratio = (Moles of this compound × Number of Nitrogens per this compound molecule) / (Moles of RNA × Number of Phosphate groups per RNA molecule)

Online calculators are available to assist with these calculations.[5]

Q2: Why is optimizing the N/P ratio critical for LNP performance?

Optimizing the N/P ratio is vital because it directly influences the physicochemical properties and, consequently, the biological performance of the LNPs.[1][2] Key attributes affected include:

  • Encapsulation Efficiency: An optimal N/P ratio ensures sufficient positive charge to effectively condense and encapsulate the negatively charged nucleic acid cargo.[6]

  • Particle Size and Stability: The N/P ratio affects LNP size and polydispersity (PDI).[2] An improper ratio can lead to larger particles or aggregation, compromising stability.[7]

  • Transfection Efficiency: The surface charge of the LNP, influenced by the N/P ratio, impacts its interaction with negatively charged cell membranes, cellular uptake, and endosomal escape.[1][8]

  • Toxicity: Excessively high N/P ratios can lead to a strong positive surface charge, which may increase cytotoxicity.[9][10]

Q3: What is a typical starting range for the N/P ratio in LNP formulations?

Typical N/P ratios for LNP formulations generally range from 3 to 6.[1][2] For instance, the Moderna and Pfizer-BioNTech COVID-19 vaccines reportedly use an N/P ratio of approximately 6:1.[1][8] However, the optimal ratio is highly dependent on the specific ionizable lipid, the type and size of the nucleic acid cargo, and the overall lipid composition.[2] It is always recommended to screen a range of N/P ratios (e.g., 3:1, 6:1, 10:1) during the optimization phase.[6]

Section 2: Troubleshooting Guide

Problem: Low mRNA Encapsulation Efficiency (<90%)

Potential Cause Suggested Solution
Suboptimal N/P Ratio An N/P ratio that is too low provides insufficient positive charge from the this compound lipid to fully condense and encapsulate the negatively charged mRNA. Solution: Systematically increase the N/P ratio. Test ratios of 3, 6, and 10 to identify the optimal range for your specific cargo and formulation.[6]
Incorrect pH of Aqueous Buffer The ionizable lipid this compound requires an acidic environment (typically pH 4-5) to become protonated and positively charged.[4] If the buffer pH is too high, the lipid will remain neutral, leading to poor electrostatic interaction with the mRNA. Solution: Verify the pH of your aqueous buffer (e.g., sodium citrate (B86180) or acetate) is within the optimal range for protonating this compound.
Degraded Nucleic Acid Degraded or fragmented mRNA may not encapsulate as efficiently. Solution: Ensure the integrity of your mRNA stock using a method like gel electrophoresis or a Bioanalyzer. Always work in an RNase-free environment.[6]

Problem: Poor in vitro Transfection Efficiency

Potential Cause Suggested Solution
Inefficient Endosomal Escape The N/P ratio influences the LNP's ability to escape the endosome and release its cargo. This is related to the protonation state of the ionizable lipid at endosomal pH.[10][11] Solution: Screen different N/P ratios. While a higher N/P ratio can enhance cellular uptake, an optimal balance is needed for efficient endosomal release.
Low Cellular Uptake The surface properties and zeta potential of the LNPs, which are influenced by the N/P ratio and PEG-lipid content, affect their interaction with cells.[6][11] Solution: Measure the zeta potential of your LNP formulations. A slightly positive or near-neutral charge is often desirable. Adjust the N/P ratio or the molar percentage of the PEGylated lipid to optimize surface properties.
Cell Line Specificity Transfection efficiency can be highly dependent on the cell type being used. Solution: Optimize the LNP formulation and dosage specifically for the cell line of interest. What works in one cell line (e.g., HEK293) may not be optimal for another (e.g., primary T cells).[6]

Problem: High Polydispersity Index (PDI > 0.2) or LNP Aggregation

Potential Cause Suggested Solution
Incorrect N/P Ratio A suboptimal N/P ratio can lead to the formation of heterogeneous or unstable particles that are prone to aggregation.[7] Solution: Evaluate a range of N/P ratios to find a condition that consistently produces LNPs with a low PDI.
Suboptimal Mixing/Flow Rate During microfluidic synthesis, the total flow rate (TFR) and flow rate ratio (FRR) are critical. Inconsistent mixing can result in a wide particle size distribution.[2][3] Solution: Optimize the FRR (typically 3:1 aqueous to organic) and TFR. Higher TFRs generally lead to smaller and more uniform LNPs.[4]
Insufficient PEG-Lipid The PEGylated lipid component is crucial for controlling particle size and preventing aggregation during formulation and storage.[7] Solution: Ensure the molar percentage of the PEG-lipid (typically 1.5-2%) is adequate. If aggregation persists, consider slightly increasing the PEG-lipid content.

Section 3: Data Presentation

The N/P ratio is a primary determinant of the final characteristics of this compound LNPs. The following table summarizes the general trends observed when modifying this parameter.

Table 1: Effect of N/P Ratio on LNP Physicochemical and Biological Properties

N/P RatioParticle SizePDIZeta PotentialEncapsulation EfficiencyTransfection Potency
Low (e.g., <3) May be larger, less stableOften higherLess positive / NegativeOften suboptimalGenerally lower
Optimal (e.g., 3-6) Controlled, within target rangeLow (<0.2)Near-neutral to slightly positiveHigh (>90%)Generally highest
High (e.g., >10) Can be smaller, but may increaseCan be lowMore positiveHighMay decrease after a certain point; potential for increased toxicity

Note: This table presents generalized trends.[11][12] The optimal N/P ratio must be determined empirically for each specific this compound formulation and nucleic acid cargo.

Section 4: Experimental Protocols

Protocol: Screening N/P Ratio for this compound/mRNA LNPs via Microfluidics

This protocol outlines a method for systematically screening different N/P ratios to identify the optimal formulation conditions.

1. Materials:

  • This compound (Ionizable Lipid)

  • DSPC (Helper Phospholipid)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEG-lipid)

  • mRNA in an RNase-free aqueous buffer (e.g., 10 mM Citrate, pH 4.0)[6]

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

2. Preparation of Solutions:

  • Lipid Stock Solution (in Ethanol): Prepare a master mix of lipids (this compound, DSPC, Cholesterol, PEG-lipid) in ethanol. A common molar ratio is 50:10:38.5:1.5.[13] The final concentration will depend on the microfluidic system used.

  • mRNA Aqueous Solution: Dilute the mRNA stock to the desired concentration in the citrate buffer (pH 4.0).[6] The concentration will be adjusted to achieve the target N/P ratios.

3. LNP Formulation (Microfluidic Mixing):

  • Set up the microfluidic system. Prime the channels with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Load the lipid-ethanol solution into the 'organic' syringe and the mRNA-buffer solution into the 'aqueous' syringe.

  • To screen different N/P ratios, you can either:

    • Method A (Vary RNA concentration): Keep the lipid concentration constant and vary the mRNA concentration in the aqueous phase.

    • Method B (Vary Lipid concentration): Keep the mRNA concentration constant and vary the ionizable lipid (this compound) concentration in the organic phase.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).[6]

  • Set the Total Flow Rate (TFR) as desired (e.g., 12 mL/min).

  • Initiate mixing and collect the nascent LNP solution.

4. Downstream Processing:

  • Dialysis: Transfer the collected LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.[8]

  • Sterilization: Filter-sterilize the final LNP formulation through a 0.22 µm filter.[3]

5. Characterization:

  • Size and PDI: Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay, such as the RiboGreen assay.

Section 5: Visual Guides

The following diagrams illustrate key workflows and concepts in optimizing the N/P ratio for this compound LNPs.

N_P_Ratio_Optimization_Workflow N/P Ratio Optimization Workflow prep prep process process analysis analysis decision decision output output A Prepare Lipid Stock (this compound, DSPC, Chol, PEG) C Microfluidic Mixing (Vary N/P Ratio: 3, 6, 10) A->C B Prepare mRNA Solution (Citrate Buffer, pH 4.0) B->C D Dialysis vs. PBS (Ethanol Removal) C->D E Characterization (Size, PDI, Zeta, EE%) D->E F Optimal Properties? E->F G Proceed to In Vitro / In Vivo Studies F->G Yes H Adjust Formulation (Lipid Ratios, FRR, TFR) F->H No H->C Re-formulate

Caption: Experimental workflow for optimizing the N/P ratio of this compound LNPs.

Troubleshooting_Low_Transfection Troubleshooting Logic for Low Transfection Efficiency problem problem check check cause cause solution solution start Low Transfection Efficiency Observed c1 Encapsulation Efficiency > 90%? start->c1 c2 Particle Size < 150nm? PDI < 0.2? c1->c2 Yes cause1 Poor Encapsulation c1->cause1 No c3 Zeta Potential Near-Neutral? c2->c3 Yes cause2 Poor Formulation (Aggregation) c2->cause2 No cause3 Suboptimal Cellular Uptake/Endosomal Escape c3->cause3 No sol3 Screen a wider range of N/P Ratios c3->sol3 Yes sol1 Increase N/P Ratio Verify Buffer pH cause1->sol1 sol2 Optimize TFR/FRR Adjust N/P Ratio cause2->sol2 cause3->sol3

Caption: Decision tree for troubleshooting low transfection efficiency in LNP experiments.

LNP_Self_Assembly Conceptual LNP Self-Assembly cluster_2 Formed LNP (pH 7.4) rna mRNA (- charge) iz_chol This compound rna:e->p1:c Electrostatic Interaction lnp_core This compound/mRNA Core (N/P Ratio Dependent) helper Helper chol Chol p1:c->lnp_core:w Self-Assembly

Caption: Influence of N/P ratio on the self-assembly of this compound LNPs.

References

Technical Support Center: Scaling Up IZ-Chol LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of ionizable cholesterol-based lipid nanoparticles (IZ-Chol LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound LNP production?

A1: Scaling up LNP production from laboratory to industrial levels presents several challenges. Key issues include maintaining precise control over formulation, ensuring batch-to-batch consistency, managing sterility and contamination, adapting production technology, and securing a reliable supply of high-quality raw materials.[1][2] Deviations in mixing and formulation can lead to nanoparticles that are too large, unstable, or ineffective.[1]

Q2: How do critical process parameters (CPPs) change during scale-up?

A2: Critical process parameters such as flow rate ratio (FRR) and total flow rate (TFR) significantly influence the physicochemical characteristics of the produced LNPs.[3] When scaling up, it is crucial to maintain these parameters to ensure consistent particle size and polydispersity.[3][4] However, direct translation of lab-scale parameters to larger equipment may not always be possible, requiring re-optimization.[5]

Q3: What are the main considerations for choosing a mixing technology for large-scale production?

A3: The choice of mixing technology is critical for successful scale-up. Microfluidics is a common technique for small-scale production due to its precise control over mixing conditions.[6] However, scaling up microfluidics can be challenging.[1] For larger-scale production, turbulent mixing technologies, such as jet mixers, are often more suitable as they can handle higher flow rates.[7]

Q4: How can I ensure high encapsulation efficiency during scale-up?

A4: High encapsulation efficiency is crucial for the therapeutic efficacy of LNPs. To maintain high efficiency during scale-up, it is important to optimize the formulation, including the lipid-to-drug ratio.[8] The flow rate ratio (FRR) also plays a significant role, with a ratio of 3:1 (aqueous to organic phase) often used to achieve encapsulation efficiencies greater than 95%.[9]

Q5: What are the key quality control (QC) assays for scaled-up LNP batches?

A5: Rigorous quality control is essential to ensure the consistency and reproducibility of LNP batches.[8] Key QC assays include measuring particle size and polydispersity index (PDI) using dynamic light scattering (DLS), determining zeta potential, quantifying encapsulation efficiency, and assessing the purity and integrity of the encapsulated payload (e.g., mRNA).[5][8]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) at Larger Scale

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Mixing Energy Increase the total flow rate (TFR) to ensure rapid and efficient mixing of the lipid and aqueous phases.[3] For turbulent mixing systems, ensure the jet velocity is sufficient to induce rapid micromixing.
Non-linear Scalability of Mixing Re-optimize the flow rate ratio (FRR) and TFR for the larger-scale system. A higher FRR (aqueous to organic) can lead to smaller particle sizes.[3][10]
Lipid Concentration Effects Higher lipid concentrations can lead to larger particles.[10][11] Consider diluting the lipid stock solution or increasing the FRR to reduce the effective lipid concentration at the point of mixing.
Ethanol (B145695) Concentration Gradient The rate of ethanol dilution is critical for LNP formation. Ensure the mixing geometry and flow rates promote rapid dilution of the ethanol to below the critical concentration for lipid precipitation.[10]
Issue 2: Low or Inconsistent Encapsulation Efficiency

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Flow Rate Ratio (FRR) The FRR is a critical parameter for high encapsulation efficiency. An FRR of 3:1 (aqueous:organic) is often optimal.[9] Perform a design of experiments (DoE) to identify the optimal FRR for your scaled-up process.
pH of the Aqueous Phase The ionizable lipid (this compound) requires an acidic pH to be positively charged for complexation with the negatively charged nucleic acid cargo. Ensure the pH of the aqueous buffer is sufficiently low (typically pH 4-6) to promote efficient encapsulation.
Lipid-to-Payload Ratio The ratio of the ionizable lipid to the nucleic acid payload (N/P ratio) is crucial. A suboptimal ratio can lead to incomplete encapsulation. This may need to be re-optimized at a larger scale.
Degradation of Payload Ensure the stability of your nucleic acid payload throughout the process. Perform integrity checks on the payload before and after encapsulation.
Issue 3: Batch-to-Batch Inconsistency

Possible Causes and Solutions:

CauseRecommended Solution
Variability in Raw Materials Ensure consistent quality of all raw materials, including lipids and the nucleic acid payload.[1] Implement rigorous incoming quality control for all materials.
Inconsistent Pumping and Flow Rates Use high-precision pumps that can deliver stable and reproducible flow rates. Calibrate pumps regularly. Minor fluctuations in flow rates can lead to significant batch-to-batch variability.[1]
Temperature Fluctuations Temperature can affect lipid solubility and LNP formation. Implement temperature control for all fluid streams and the mixing chamber to ensure a consistent process temperature.[12]
Inadequate System Cleaning and Sterilization Residual material from previous batches can affect subsequent runs. Implement and validate a robust cleaning-in-place (CIP) and sterilization-in-place (SIP) protocol for your manufacturing system.[1]

Experimental Protocols

Protocol 1: Scale-Up of this compound LNP Formulation using Microfluidics

This protocol outlines a general procedure for scaling up LNP production from a lab-scale microfluidic device to a pilot-scale system.

1. Materials:

  • This compound lipid mixture (this compound, DSPC, Cholesterol, PEG-lipid) dissolved in ethanol.

  • Nucleic acid payload (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Quenching buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Microfluidic mixing system (e.g., a system with parallelized microfluidic channels for increased throughput).[13][14]

2. Procedure:

  • System Preparation:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer to remove any air bubbles and equilibrate the system.

  • Parameter Optimization (Small Scale):

    • Using a single microfluidic channel, perform a design of experiments (DoE) to determine the optimal Total Flow Rate (TFR) and Flow Rate Ratio (FRR) for desired particle size, PDI, and encapsulation efficiency.

  • Scale-Up to Parallelized System:

    • Based on the optimized parameters from the single-channel experiments, calculate the required flow rates for the parallelized system. The TFR will be multiplied by the number of parallel channels.

    • Load the lipid solution and the aqueous payload solution into their respective reservoirs.

  • LNP Formation:

    • Start the pumps at the calculated flow rates. The lipid and aqueous phases will mix in the microfluidic channels, leading to the self-assembly of LNPs.

  • Collection and Quenching:

    • Collect the LNP dispersion from the outlet of the microfluidic device into a collection vessel containing a quenching buffer to neutralize the pH and stabilize the newly formed LNPs.

  • In-Process Controls:

    • During the run, monitor the backpressure of the system to detect any potential channel clogging.

    • Collect samples at regular intervals for in-process quality control checks (e.g., particle size and PDI).

Protocol 2: LNP Purification by Tangential Flow Filtration (TFF)

This protocol describes the purification and concentration of the scaled-up LNP batch to remove residual ethanol and unencapsulated payload.

1. Materials:

  • Crude LNP dispersion.

  • Diafiltration buffer (e.g., PBS, pH 7.4).

  • Tangential Flow Filtration (TFF) system with a hollow fiber filter cartridge (e.g., 300 kDa molecular weight cut-off).[15]

2. Procedure:

  • System Preparation:

    • Sanitize and equilibrate the TFF system and filter cartridge according to the manufacturer's instructions.

  • Concentration:

    • Load the crude LNP dispersion into the TFF system's reservoir.

    • Concentrate the LNPs to a desired volume by removing the permeate.

  • Diafiltration:

    • Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This exchanges the buffer and removes residual ethanol and unencapsulated material. A common practice is to perform 5-10 diavolumes.[16]

  • Final Concentration:

    • After diafiltration, concentrate the purified LNPs to the final target concentration.

  • Product Recovery:

    • Recover the concentrated LNP product from the system.

  • Sterile Filtration:

    • Pass the final LNP product through a 0.22 µm sterile filter for bioburden reduction.[12]

Visualizations

LNP_Manufacturing_Workflow cluster_upstream Upstream Processing cluster_mixing LNP Formation cluster_downstream Downstream Processing Raw_Materials Raw Materials (this compound Lipids, Payload) Solution_Prep Solution Preparation (Lipid-Ethanol, Aqueous-Payload) Raw_Materials->Solution_Prep Mixing Rapid Mixing (Microfluidics/Jet Mixer) Solution_Prep->Mixing Purification Purification (Tangential Flow Filtration) Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Fill_Finish Fill & Finish Sterile_Filtration->Fill_Finish Final_Product Final_Product Fill_Finish->Final_Product Final LNP Product Troubleshooting_LNP_Scale_Up Start Scale-Up Issue Identified Check_Size_PDI Is Particle Size / PDI High? Start->Check_Size_PDI Check_EE Is Encapsulation Efficiency Low? Check_Size_PDI->Check_EE No Size_Solutions Adjust TFR/FRR Check Lipid Concentration Check_Size_PDI->Size_Solutions Yes Check_Consistency Is there Batch-to-Batch Inconsistency? Check_EE->Check_Consistency No EE_Solutions Optimize FRR & N/P Ratio Verify Aqueous Phase pH Check_EE->EE_Solutions Yes Consistency_Solutions Verify Raw Material Quality Calibrate Pumps Control Temperature Check_Consistency->Consistency_Solutions Yes End Issue Resolved Size_Solutions->End EE_Solutions->End Consistency_Solutions->End LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape This compound Protonation & Membrane Destabilization Cytosol Cytosol Endosomal_Escape->Cytosol Payload_Release Payload Release (e.g., mRNA translation) Cytosol->Payload_Release

References

Technical Support Center: Ionizable Cholesterol (IZ-Chol) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ionizable cholesterol (IZ-Chol) based lipid nanoparticle (LNP) formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the impact of helper lipids on transfection efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the role and selection of helper lipids in this compound LNP formulations.

Q1: What is the fundamental role of helper lipids in this compound LNP formulations? Helper lipids are essential components of LNPs that work synergistically with the primary ionizable lipid (in this case, this compound).[1] Their main functions are to ensure the structural integrity and stability of the nanoparticle, facilitate the encapsulation of the nucleic acid cargo, and, most critically, aid in the endosomal escape of the cargo into the cytoplasm of the target cell.[1][2] Without appropriate helper lipids, the LNP may be stable but ineffective, as the genetic payload would remain trapped within the endosome and eventually be degraded.[3]

Q2: What are the most common helper lipids and what are their specific functions? LNP formulations typically include a combination of a phospholipid, cholesterol, and a PEGylated lipid.[4][5]

  • Phospholipids: These lipids contribute to the particle's structure and influence its interaction with cell membranes. The two most common types are:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated lipid with a cylindrical shape that forms stable bilayers, contributing to the overall structural integrity of the LNP.[2][6]

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated lipid with a cone shape. This geometry promotes the formation of a non-bilayer, hexagonal phase (HII), which can destabilize the endosomal membrane and facilitate the release of the LNP's cargo.[2][7]

  • Cholesterol: As a structural lipid, cholesterol fills the gaps between the other lipid molecules, which enhances the stability and rigidity of the LNP and can reduce the passive leakage of the encapsulated cargo.[1][8] It also plays a role in promoting fusion with cellular membranes.[1]

  • PEGylated Lipid (PEG-Lipid): This component forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time in vivo.[2][9]

Q3: How do I choose between DSPC and DOPE for my experiment? The choice depends on the specific goals of your study and the cell type being used.

  • Use DSPC when stability is the primary concern. Its saturated tails and cylindrical shape create a more rigid and stable LNP, which is often preferable for in vivo applications and long-term storage.[2][6]

  • Use DOPE when high in vitro transfection efficiency is the main goal. Its ability to promote endosomal escape is often superior to DSPC, leading to better cargo release into the cytoplasm.[7][10] However, the presence of unsaturated acyl chains in DOPE can make the formulation less stable over time.

Q4: Since the primary lipid is an ionizable cholesterol, is additional cholesterol still necessary? Yes, cholesterol is still a crucial component. While the ionizable lipid has a cholesterol-like moiety, its primary role is to encapsulate the nucleic acid and drive endosomal escape through its pH-dependent charge.[5] Standard cholesterol acts as a "molecular glue," filling gaps between the ionizable and helper lipids to increase membrane integrity, regulate fluidity, and improve stability in biological fluids.[1][8] Reducing the molar percentage of cholesterol in an LNP formulation has been shown to decrease protein expression in the liver, suggesting its critical role in particle stability and function in vivo.[8]

Q5: My transfection efficiency is low. Could the PEG-lipid be the cause? While essential for stability and in vivo circulation, the PEG-lipid can sometimes hinder transfection. A dense PEG layer can sterically shield the LNP, reducing its interaction with and uptake by target cells.[1][2] This is often referred to as the "PEG dilemma." If you suspect this is an issue, consider:

  • Reducing the Molar Ratio: Decrease the mol% of the PEG-lipid in the formulation (typically 1.5-5 mol%).

  • Using a Reversible or Cleavable PEG-Lipid: These lipids shed their PEG chains after a certain time in circulation, "unmasking" the LNP to allow for cellular uptake.[2]

Q6: Why is the molar ratio of this compound to helper lipids so important? The molar ratio of the ionizable lipid to the helper lipids is a critical parameter that dictates the LNP's physicochemical properties and biological activity.[9] This balance affects:

  • Encapsulation Efficiency: The amount of ionizable lipid directly impacts how much nucleic acid can be loaded.[9]

  • Particle Stability: The correct proportion of structural lipids like DSPC and cholesterol is vital for maintaining particle integrity.[11]

  • Transfection Potency: The ratio of fusogenic lipids (like DOPE) to structural lipids determines the particle's ability to escape the endosome.[7] Optimizing this ratio is an essential empirical step for any new LNP formulation or target cell type.[2]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LNP transfection experiments.

ProblemPotential CauseSuggested Solution & Rationale
Low or No Transfection Efficiency 1. Suboptimal Helper Lipid Choice Screen Different Helper Lipids: The choice between a stabilizing lipid like DSPC and a fusogenic lipid like DOPE can dramatically alter outcomes. In murine dendritic cells, LNPs with DOPE were more efficient than those with DSPC.[10] Test both to find the optimal choice for your specific cell type.
2. Poor Endosomal Escape Increase Fusogenic Lipid Content: If your payload is successfully entering cells but not reaching the cytoplasm, the LNPs may be trapped in endosomes. Increase the molar ratio of a cone-shaped lipid like DOPE, which promotes the membrane fusion necessary for cargo release.[3][7]
3. LNP Instability in Media Check Particle Size and Polydispersity (PDI): Use Dynamic Light Scattering (DLS) to measure your LNPs. A PDI > 0.2 may indicate aggregation, which reduces transfection. Optimize PEG-Lipid Content: A sufficient amount of PEG-lipid is needed to prevent aggregation in the presence of serum proteins in cell culture media.
4. Incorrect Molar Ratios Perform a Ratio Optimization Study: Systematically vary the molar percentages of the this compound, helper phospholipid, and cholesterol. Even small changes can significantly impact performance.[12]
High Cytotoxicity 1. Unhealthy Cells Standardize Cell Culture: Ensure cells are healthy, within a low passage number, and plated at a consistent density. Stressed cells are more susceptible to toxicity from transfection reagents.[13]
2. Helper Lipid Toxicity Evaluate Different Helper Lipids: Some cell lines may be more sensitive to certain lipids. If you observe high toxicity with a DOPE-based formulation, consider switching to a more inert lipid like DSPC.
3. Excess Cationic Charge Optimize N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N/P ratio) should be optimized. While a higher N/P ratio can improve encapsulation, an excessive positive surface charge at physiological pH can lead to cell membrane disruption and toxicity.
Inconsistent Results / Poor Reproducibility 1. LNP Formulation Variability Standardize the Formulation Protocol: Use a microfluidic system for consistent and reproducible mixing. Control parameters like flow rate, temperature, and buffer pH precisely. Manual mixing can introduce significant variability.[9][10]
2. Reagent Degradation Properly Store Lipids: Unsaturated lipids like DOPE are prone to oxidation. Store all lipids at -20°C or below, blanketed with an inert gas like argon if possible, and use high-purity reagents.
3. Cell Line Variability Use Cells at Consistent Passage: Transfection efficiency can drift as cells are passaged. Thaw a fresh vial of cells from a validated, low-passage stock if you observe a sudden decline in performance.[13]

Section 3: Quantitative Data Summaries

The following tables summarize quantitative data from cited literature to guide formulation decisions.

Table 1: Impact of Helper Phospholipid Choice on mRNA Transfection Efficiency Data synthesized from studies on murine dendritic cells using the ionizable lipid D-Lin-MC3.

Helper PhospholipidCell TypeRelative Transfection Efficiency (vs. DSPC)Key FindingCitation
DSPC Murine Dendritic Cells1x (Baseline)Standard stabilizing lipid.[10]
DOPE Murine Dendritic Cells> DSPCMore efficient for mRNA transfection in these primary immune cells.[10]
β-sitosterol (Cholesterol Analog) Murine Dendritic Cells> DSPCA cholesterol analog that also showed higher potency.[10]

Table 2: Effect of Cholesterol Molar Percentage on In Vivo mRNA Expression Data from a study evaluating the impact of cholesterol content on protein expression in the liver after local administration in mice.

Cholesterol (mol%) in LNPRelative Protein Expression in LiverKey FindingCitation
40%HighBaseline formulation showed significant liver expression.[8]
20%MediumDecreasing cholesterol content led to reduced protein expression in the liver.[8]
10%LowA further reduction in cholesterol significantly lowered liver expression.[8]

Table 3: Comparison of Cholesterol vs. a Novel Cholesterol Derivative on In Vitro mRNA Delivery Data from a study comparing standard cholesterol to a novel synthetic derivative, GA–Chol, in LNP formulations.

Cholesterol ComponentCell LineFold-Increase in Luciferase Expression (vs. Standard Cholesterol)Key FindingCitation
Standard Cholesterol HeLa1x (Baseline)Standard formulations show moderate transfection.[14]
GA–Chol HeLa~20xThe novel derivative significantly boosted transfection efficiency.[14]
Standard Cholesterol HEK293T1x (Baseline)[14]
GA–Chol HEK293T~10xThe effect was also pronounced in HEK293T cells.[14]

Section 4: Key Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing consistent this compound LNPs.

Materials:

  • Ionizable Cholesterol (this compound)

  • Helper Phospholipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Nucleic acid (mRNA, siRNA, etc.)

  • Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the this compound, helper phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be between 10-20 mM. Vortex until all lipids are fully dissolved.[9]

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the citrate buffer (pH 4.0) to the desired concentration. Ensure you are working in an RNase-free environment if using RNA.

  • Setup Microfluidic System: Prime the microfluidic cartridge and system with ethanol and citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the flow rate ratio to 3:1 (aqueous:ethanol) and a total flow rate according to your system's recommendation (e.g., 9-12 mL/min).[14] Initiate mixing.

  • Dilution and Buffer Exchange: Immediately after formation, dilute the collected LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.

  • Dialysis: Transfer the diluted LNP solution to a dialysis cassette and dialyze against cold PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.[14]

  • Characterization: After dialysis, measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen).

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound LNP formulation (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the required amount of your this compound LNP formulation in serum-free medium.

    • Incubate at room temperature for 10-15 minutes.

  • Transfection:

    • Gently remove the growth medium from the cells and wash once with PBS.

    • Add the LNP-containing medium to the cells.[3]

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium (containing serum). Antibiotics can be added back at this stage.

  • Assay for Gene Expression: Incubate the cells for 24-72 hours post-transfection, then assay for protein expression (e.g., luciferase assay, fluorescence microscopy for GFP) or gene knockdown (e.g., qPCR).[7]

Section 5: Visual Guides and Workflows

The following diagrams illustrate key processes and logical workflows related to this compound LNP transfection.

LNP_Transfection_Workflow cluster_prep 1. Formulation cluster_char 2. Characterization cluster_delivery 3. Cellular Delivery LIPID Lipid Mix (this compound, Helper, Chol, PEG) in Ethanol MIX Microfluidic Mixing LIPID->MIX NA Nucleic Acid in Citrate Buffer (pH 4) NA->MIX DIALYSIS Buffer Exchange (Dialysis) MIX->DIALYSIS DLS Size & PDI (DLS) DIALYSIS->DLS EE Encapsulation (RiboGreen) DIALYSIS->EE TRANSFECT Cell Transfection DIALYSIS->TRANSFECT ENDO Endocytosis TRANSFECT->ENDO ESCAPE Endosomal Escape ENDO->ESCAPE RELEASE Payload Release ESCAPE->RELEASE EXPRESS Protein Expression RELEASE->EXPRESS

Fig. 1: General workflow for LNP formulation and cellular delivery.

Endosomal_Escape_Mechanism cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP_DSPC LNP with DSPC (Stable Bilayer) TRAPPED LNP Trapped -> Degradation LNP_DSPC->TRAPPED Membrane remains stable LNP_DOPE LNP with DOPE (Fusogenic) RELEASED Payload Released -> Transfection LNP_DOPE->RELEASED Hexagonal phase forms, disrupts membrane

Fig. 2: Contrasting roles of DSPC and DOPE in endosomal escape.

Troubleshooting_Flowchart start Low Transfection Efficiency check_lnp Are LNP Size & PDI within spec? start->check_lnp check_cells Are cells healthy & at low passage? check_lnp->check_cells Yes optimize_formulation Adjust mixing parameters (flow rate, ratios) check_lnp->optimize_formulation No check_escape Is endosomal escape the likely issue? check_cells->check_escape Yes thaw_cells Thaw new vial of cells check_cells->thaw_cells No optimize_helper Switch DSPC to DOPE or increase DOPE mol% check_escape->optimize_helper Yes optimize_ratios Optimize this compound: Helper:Chol ratios check_escape->optimize_ratios No optimize_formulation->check_lnp thaw_cells->start success Problem Solved optimize_helper->success optimize_ratios->success

Fig. 3: Logic flowchart for troubleshooting low transfection efficiency.

References

Technical Support Center: Enhancing IZ-Chol Mediated Endosomal Escape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IZ-Chol mediated delivery systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the endosomal escape of your this compound formulated nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it facilitate endosomal escape?

This compound is an ionizable cationic lipid that incorporates a cholesterol moiety. It is a key component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids (e.g., mRNA, siRNA). The proposed mechanism for endosomal escape is the "proton sponge effect." In the acidic environment of the endosome (pH 5.0-6.5), the amine groups of this compound become protonated. This leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.

Q2: What are the typical components of an this compound LNP formulation?

A standard this compound LNP formulation consists of four key components:

  • This compound (Ionizable Cationic Lipid): Facilitates nucleic acid encapsulation and mediates endosomal escape.

  • Helper Lipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): Provides structural stability to the nanoparticle.

  • Cholesterol: Enhances the stability of the LNP and can facilitate fusion with the endosomal membrane.

  • PEG-Lipid (e.g., DMG-PEG 2000): Controls particle size during formulation and reduces aggregation. A common molar ratio for these components is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.

Q3: My transfection efficiency with this compound LNPs is low. What are the potential causes?

Low transfection efficiency is a common issue that can stem from several factors throughout the experimental workflow. Key areas to investigate include the LNP formulation, cell culture conditions, and the transfection protocol itself. For a systematic approach to identifying and resolving the issue, please refer to our detailed Troubleshooting Guide below.

Q4: How can I measure the endosomal escape efficiency of my this compound LNPs?

Several quantitative assays can be employed to measure endosomal escape. Two widely used methods are the Galectin-9 Recruitment Assay and the Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay . The Galectin-9 assay detects endosomal membrane damage by observing the recruitment of fluorescently tagged Galectin-9 to ruptured endosomes. The SLEEQ assay provides a quantitative measure of cytosolic cargo delivery by detecting the reconstitution of a split luciferase enzyme when the cargo-tagged portion escapes the endosome and interacts with its counterpart in the cytoplasm. Detailed protocols for these assays are provided in the Experimental Protocols section.

Troubleshooting Guide

This guide addresses common problems encountered during this compound LNP experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Transfection Efficiency Suboptimal LNP Formulation: Incorrect molar ratios of lipids, improper mixing, or poor nucleic acid encapsulation.- Ensure the molar ratio of this compound:DSPC:Cholesterol:PEG-Lipid is optimized (a common starting point is 50:10:38.5:1.5). - Verify the quality and concentration of all lipid stocks. - Optimize the N/P ratio (ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid); a typical starting point is a 4:1 to 6:1 ratio.[1] - Use a microfluidic mixing device for consistent and reproducible LNP formation.
Poor Cell Health or Conditions: Cells are not in a logarithmic growth phase, are over-confluent, or have low viability.- Use healthy, low-passage number cells. - Seed cells to be at 70-90% confluency at the time of transfection.[2] - Test for and eliminate any potential mycoplasma contamination.
Inefficient Endosomal Escape: The this compound mediated proton sponge effect is insufficient for the cell type being used.- Consider incorporating endosomal escape enhancers. See the Strategies to Enhance Endosomal Escape section and the data in Table 1 . - Increase the incubation time with the LNPs to allow for greater uptake and accumulation in endosomes.
Presence of Serum: Serum components can interfere with LNP stability and uptake.- Perform transfections in serum-free or reduced-serum media, if compatible with your cell line.[3]
High Cytotoxicity Excessive LNP Concentration: The amount of this compound LNPs being added to the cells is too high.- Perform a dose-response curve to determine the optimal LNP concentration that balances transfection efficiency with cell viability. - Reduce the incubation time of the LNPs with the cells.
Contaminants in LNP Preparation: Residual ethanol (B145695) or other solvents from the formulation process.- Ensure complete removal of organic solvents through dialysis or tangential flow filtration after LNP formation.[1]
Inconsistent Results Variability in LNP Formulation: Manual mixing can lead to batch-to-batch differences in LNP size and encapsulation efficiency.- Utilize a microfluidic mixing system for standardized LNP production.
Variability in Cell Culture: Inconsistent cell seeding density or passage number.- Maintain a consistent cell culture and seeding protocol for all experiments.
LNP Aggregation: Poor stability of the LNP formulation.- Ensure the correct percentage of PEG-lipid is used. - Store LNPs at 4°C for short-term use or at -80°C for long-term storage.[1] - Perform a serum stability assay to assess LNP integrity in biological fluids (see Experimental Protocols ).

Strategies to Enhance Endosomal Escape

Several strategies can be employed to augment the endosomal escape of this compound formulated nanoparticles.

Co-administration of Lysosomotropic Agents

Lysosomotropic agents, such as chloroquine, are weak bases that can diffuse into the endosome and become protonated, further contributing to the proton sponge effect and osmotic pressure buildup.

Incorporation of Fusogenic Molecules
  • pHLIP (pH-Low Insertion Peptide): This peptide undergoes a conformational change in the acidic endosomal environment, allowing it to insert into the endosomal membrane and create pores for cargo release.

  • Fusogenic Lipids: Replacing a portion of the helper lipid (e.g., DSPC) with fusogenic lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can promote the fusion of the LNP with the endosomal membrane.

Modification of the Cholesterol Component

Substituting cholesterol with certain analogs can alter the physical properties of the LNP, potentially leading to enhanced endosomal escape.

  • β-Sitosterol: This phytosterol has been shown to improve the transfection efficiency of some LNP formulations.[4][5][6][7][8]

The following table summarizes quantitative data on the effectiveness of these enhancement strategies, primarily from studies on LNP systems similar to this compound formulations.

Table 1: Quantitative Comparison of Endosomal Escape Enhancement Strategies

Enhancement Strategy Agent Typical Concentration/Ratio Observed Effect on Transfection/Delivery Reference Cell Type(s)
Lysosomotropic AgentChloroquine10-100 µMUp to a 47-fold increase in knockdown efficiency of cholesterol-conjugated siRNA.[9]Various cancer cell lines
Fusogenic PeptidepHLIPOptimized molar ratio in LNP formulation3 to 5-fold increase in mRNA expression.Multiple cell lines
Cholesterol Analogβ-SitosterolComplete substitution for cholesterol14-fold improvement in mRNA transfection in primary macrophages and up to 48-fold in cancer cells.[5]Murine dendritic cells, HEK293, cancer cell lines

Experimental Protocols

Protocol 1: Galectin-9 Recruitment Assay for Endosomal Rupture

This imaging-based assay qualitatively and quantitatively assesses endosomal membrane damage.

Workflow:

Galectin9_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis A Seed cells expressing fluorescently-tagged Galectin-9 B Treat cells with This compound LNPs A->B C Incubate and fix cells B->C D Image cells using confocal microscopy C->D E Quantify Galectin-9 puncta per cell D->E

Caption: Workflow for the Galectin-9 recruitment assay.

Methodology:

  • Cell Seeding: Seed cells stably expressing a fluorescently tagged Galectin-9 (e.g., mCherry-Galectin-9) in a glass-bottom imaging plate. Allow cells to adhere overnight.

  • LNP Treatment: Treat the cells with your this compound LNP formulation at the desired concentration. Include a positive control (e.g., a known endosomolytic agent like LLOMe) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a time course (e.g., 4, 8, 12, 24 hours) to allow for LNP uptake and endosomal processing.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope. Capture both the fluorescent Galectin-9 channel and a brightfield or DIC image.

  • Analysis: Quantify the number and intensity of fluorescent Galectin-9 puncta per cell. An increase in puncta formation indicates endosomal membrane damage.

Protocol 2: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This is a highly sensitive, quantitative assay to measure the amount of cargo that has reached the cytoplasm.[10][11][12][13][14]

Signaling Pathway:

SLEEQ_Pathway cluster_endosome cluster_cytoplasm Endosome Endosome Cytoplasm Cytoplasm Cargo_HiBiT This compound LNP (Cargo-HiBiT) Luciferase Functional Luciferase Cargo_HiBiT->Luciferase Endosomal Escape LgBiT LgBiT (Actin-fused) LgBiT->Luciferase Light Luminescent Signal Luciferase->Light Substrate Addition

Caption: Principle of the SLEEQ assay.

Methodology:

  • Cell Line Preparation: Use a cell line that stably expresses the large luciferase fragment (LgBiT) in the cytoplasm. To confine LgBiT to the cytoplasm, it is often fused to a protein like actin.

  • Cargo Labeling: Label your therapeutic cargo (e.g., a model protein or oligonucleotide) with the small, high-affinity HiBiT peptide. Formulate these labeled molecules into your this compound LNPs.

  • Cell Treatment:

    • Seed the LgBiT-expressing cells in a white, opaque 96-well plate.

    • Treat the cells with the HiBiT-labeled cargo-loaded this compound LNPs.

    • Incubate for a desired period (e.g., 4-24 hours) to allow for uptake and endosomal escape.

  • Luminescence Measurement (Cytosolic Fraction):

    • Wash the cells thoroughly with PBS to remove any non-internalized LNPs.

    • Add the luciferase substrate (e.g., furimazine) to the cells.

    • Immediately measure the luminescence using a plate reader. This reading corresponds to the amount of cargo that has escaped into the cytosol.

  • Luminescence Measurement (Total Cell-Associated Fraction):

    • In a parallel set of wells, after the incubation and wash steps, add a cell-permeabilizing agent (e.g., digitonin).

    • Add the luciferase substrate.

    • Measure the luminescence. This reading represents the total amount of HiBiT-labeled cargo associated with the cells (both in endosomes and in the cytosol).

  • Calculation of Endosomal Escape Efficiency:

    • Endosomal Escape (%) = (Luminescence of Cytosolic Fraction / Luminescence of Total Cell-Associated Fraction) x 100

Protocol 3: Serum Stability Assay

This assay assesses the integrity of your this compound LNPs in the presence of serum, which is crucial for predicting in vivo performance.

Methodology:

  • LNP Preparation: Prepare your this compound LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-siRNA).

  • Incubation with Serum:

    • Incubate the LNPs in a solution of fetal bovine serum (FBS) or human serum at a desired concentration (e.g., 10-50%) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis by Gel Electrophoresis:

    • Run the aliquots on an agarose (B213101) gel.

    • Intact LNPs will remain in the well or migrate very slowly, while released (degraded) nucleic acid will migrate down the gel.

  • Quantification:

    • Quantify the fluorescence intensity of the bands corresponding to the intact LNPs and the released nucleic acid using a gel imager.

    • Calculate the percentage of released nucleic acid at each time point to determine the stability profile.

This technical support center provides a foundational guide for enhancing and troubleshooting your this compound mediated delivery experiments. For further assistance, please consult the cited literature and consider optimizing these protocols for your specific cell types and applications.

References

IZ-Chol Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IZ-Chol in their experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Transfection Efficiency

Q: We are observing low transfection efficiency with our this compound formulated Lipid Nanoparticles (LNPs). What are the potential causes and solutions?

A: Low transfection efficiency is a common issue that can arise from several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this problem.

Troubleshooting Low Transfection Efficiency

Potential Cause Recommended Action Parameter to Check/Optimize
Suboptimal LNP Formulation Re-evaluate the molar ratios of the lipid components. This compound, as an ionizable cationic lipid, is crucial for nucleic acid complexation.Molar ratio of this compound to other lipids (e.g., helper lipids, PEG-lipids, cholesterol). Start with a well-documented ratio and perform a titration.
Inefficient Nucleic Acid Encapsulation Verify the encapsulation efficiency of your DNA or RNA within the LNPs.Use a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of unencapsulated nucleic acid. Aim for >90% encapsulation.
Incorrect LNP Size or Polydispersity Characterize the size and polydispersity index (PDI) of your LNPs using Dynamic Light Scattering (DLS).Optimal LNP size for cellular uptake is typically between 50-150 nm with a PDI < 0.2.
Poor Endosomal Escape The proton sponge effect, facilitated by this compound, is critical for endosomal escape.[1] Ensure the formulation allows for effective protonation of this compound in the endosome.This is difficult to measure directly. Suboptimal lipid ratios or the presence of interfering substances can hinder this process. Consider co-delivering a known endosomolytic agent as a positive control.
Cell Health and Density Ensure cells are healthy, actively dividing, and plated at an optimal density at the time of transfection.Check cell viability before transfection. Optimize cell seeding density to be around 70-80% confluency.
Presence of Serum Serum components can interfere with LNP uptake.Perform transfection in serum-free media, or reduce serum concentration during the initial hours of incubation.

2. High Cytotoxicity

Q: Our experiments are showing significant cell death after treatment with this compound LNPs. How can we reduce cytotoxicity?

A: Cytotoxicity can be a concern with cationic lipid-based delivery systems. The positive charge required for nucleic acid interaction can also lead to membrane disruption and cell death.

Troubleshooting High Cytotoxicity

Potential Cause Recommended Action Parameter to Check/Optimize
Excessive LNP Concentration Perform a dose-response curve to determine the optimal LNP concentration that balances transfection efficiency and cell viability.Test a range of LNP concentrations, starting from a low dose and titrating up.
High Cationic Lipid Content A high proportion of this compound can lead to increased membrane disruption.Optimize the molar ratio of this compound in the LNP formulation. A slight decrease may reduce toxicity without significantly impacting transfection.
Impurities in LNP Preparation Residual solvents or other contaminants from the formulation process can be toxic to cells.Ensure proper purification of LNPs, for example, through dialysis or tangential flow filtration, to remove any residual organic solvents or un-incorporated lipids.
Prolonged Incubation Time Leaving the LNPs on the cells for too long can increase cytotoxicity.Optimize the incubation time. For many cell types, 4-6 hours is sufficient before replacing the media.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for DNA Delivery

This protocol describes a general method for preparing this compound-containing LNPs using a microfluidic mixing approach.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • DNA (plasmid or oligonucleotide)

  • Ethanol (B145695)

  • Low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Neutral pH buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device

Methodology:

  • Lipid Stock Preparation: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to prepare a concentrated lipid stock solution. A common starting molar ratio is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:PEG-lipid).

  • Nucleic Acid Preparation: Dissolve the DNA in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device with two inlet streams. One stream will be the lipid-ethanol solution, and the other will be the DNA-aqueous buffer solution.

  • LNP Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams will induce the self-assembly of the LNPs with the DNA encapsulated.

  • Purification: The resulting LNP solution is then dialyzed against a neutral pH buffer (e.g., PBS) to remove the ethanol and un-encapsulated components.

  • Characterization: Characterize the LNPs for size, PDI, and encapsulation efficiency as described in the troubleshooting section.

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_application Cellular Application lipid_prep 1. Lipid Stock (this compound in Ethanol) mixing 3. Microfluidic Mixing lipid_prep->mixing na_prep 2. Nucleic Acid (DNA in Low pH Buffer) na_prep->mixing dialysis 4. Dialysis vs. PBS mixing->dialysis characterization 5. DLS & Encapsulation Assay dialysis->characterization transfection 6. Transfection of Cells characterization->transfection assay 7. Downstream Assay transfection->assay proton_sponge_effect cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP This compound LNP H_plus H+ LNP->H_plus This compound Protonation rupture Endosomal Rupture Cl_minus Cl- H2O H2O H2O->rupture Osmotic Swelling DNA_release DNA Release rupture->DNA_release cytosol Cytosol

References

Validation & Comparative

The Evolving Landscape of Cationic Lipids for Gene Delivery: A Comparative Analysis of IZ-Chol and DC-Chol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of non-viral gene therapy, the design of effective and safe delivery vectors is paramount. Cationic lipids, with their ability to form complexes with negatively charged nucleic acids and facilitate their entry into cells, have emerged as promising candidates. Among these, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) has been a widely studied and utilized lipid for gene delivery. More recently, novel ionizable cationic lipids such as IZ-Chol have been developed with the aim of improving transfection efficiency and reducing cytotoxicity. This guide provides a comprehensive comparison of this compound and DC-Chol, summarizing the available experimental data, detailing relevant protocols, and illustrating key biological pathways.

It is important to note that while extensive research is available for DC-Chol, direct, peer-reviewed experimental comparisons of gene delivery efficiency between this compound and DC-Chol are currently limited in the scientific literature. One study synthesized a series of ionizable cholesterol derivatives, including this compound, and performed molecular dynamics simulations to compare their interaction with siRNA to that of DC-Chol. However, this study did not include in vitro or in vivo experimental data on their comparative gene delivery efficiency.[1] This guide, therefore, presents a detailed overview of DC-Chol based on existing data and summarizes the currently available information for this compound.

Performance Comparison: Transfection Efficiency and Cytotoxicity

Quantitative data on the performance of DC-Chol in gene delivery has been established in various studies, often in comparison with other cationic lipids. The efficiency of these lipids is typically evaluated by measuring the expression of a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) in transfected cells, while cytotoxicity is assessed through cell viability assays.

Table 1: In Vitro Transfection Efficiency of DC-Chol-based Formulations in Comparison to Other Lipids

Cationic Lipid/FormulationCell LineTransfection Efficiency (% of cells)Reporter Gene AssayKey Findings
DC-Chol/DOPE293T~25%GFP Expression (Flow Cytometry)A newly synthesized cationic lipid (1a) showed higher transfection efficiency (~30%) and mean fluorescence intensity compared to DC-Chol at an optimal N/P ratio.[2]
DC-Chol/DOPEC6 rat gliomaNot specifiedLuciferase AssayTransfection efficiency was highly dependent on the cationic liposome (B1194612)/DNA weight ratio.[3]
DC-Chol/DOPEVariousNot specifiedNot specifiedThe molar ratio of DC-Chol to DOPE significantly impacts transfection efficiency, with a 1:2 or 1:1 ratio being most effective for pDNA or siRNA delivery, respectively.[4]
DC-Chol/DOPECHO~47%GFP Expression (Flow Cytometry)Modulating the pH of the complexation solution significantly improved transfection efficiency.[5]

Table 2: Cytotoxicity of DC-Chol-based Formulations

Cationic Lipid/FormulationCell LineCell Viability (%)AssayKey Findings
DC-Chol293T~28% at 100 µMMTT AssayNewly synthesized cationic lipids (1a and 1b) demonstrated significantly lower cytotoxicity compared to DC-Chol.[2]
DC-Chol/DOPENot specifiedNot specifiedNot specifiedThe cytotoxicity of DNA/cationic emulsion complexes was comparable to that of DNA/DC-Chol/DOPE liposome complexes.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the preparation of cationic liposomes and in vitro transfection, based on common practices with DC-Chol.

Preparation of DC-Chol/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the formation of liposomes composed of DC-Chol and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

  • Lipid Film Formation:

    • Dissolve DC-Chol and DOPE in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile, nuclease-free water or PBS) by gentle rotation. The final lipid concentration is typically between 1 and 10 mg/mL.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

In Vitro Transfection Protocol using DC-Chol/DOPE Lipoplexes

This protocol outlines the general steps for transfecting mammalian cells in culture.

  • Cell Seeding:

    • Seed the desired cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the DC-Chol/DOPE liposomes in a serum-free medium.

    • Combine the diluted DNA and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes). The optimal ratio of lipid to DNA (N/P ratio) needs to be determined empirically for each cell type and plasmid.

  • Transfection:

    • Aspirate the culture medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

    • Incubate the cells for 24-72 hours before assessing transgene expression or other downstream analyses.

Mechanistic Insights: Cellular Uptake and Intracellular Fate

The efficiency of gene delivery by cationic liposomes is critically dependent on their interaction with the cell membrane, cellular uptake, and subsequent release of the genetic material into the cytoplasm.

Cellular Uptake Pathway

The primary mechanism for the cellular entry of cationic lipoplexes is endocytosis . The positively charged lipoplexes interact with the negatively charged cell surface, leading to their internalization into endosomes. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Cationic Lipoplex (this compound or DC-Chol + DNA) Membrane Cell Membrane Lipoplex->Membrane 1. Adsorption Endosome Early Endosome Membrane->Endosome 2. Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome 3. Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape & DNA Release

Fig. 1: General workflow of cationic lipoplex-mediated gene delivery.
Endosomal Escape: The Critical Hurdle

A major barrier to successful gene delivery is the degradation of the genetic material within the endo-lysosomal pathway. Therefore, the ability of the cationic lipid to facilitate the escape of the nucleic acid from the endosome into the cytoplasm is crucial. For DC-Chol, the presence of the helper lipid DOPE is thought to promote endosomal escape by destabilizing the endosomal membrane. For ionizable lipids like this compound, it is hypothesized that they can promote endosomal escape through the "proton sponge" effect. In the acidic environment of the endosome, the ionizable lipid becomes protonated, leading to an influx of protons and counter-ions, which causes osmotic swelling and eventual rupture of the endosome, releasing the genetic cargo into the cytoplasm.[1]

Endosomal_Escape cluster_endosome Endosome (Acidic pH) Lipoplex Lipoplex (this compound/DC-Chol + DNA) Protonation Protonation of Cationic Lipid Lipoplex->Protonation Influx Influx of H+ and Cl- Protonation->Influx Swelling Osmotic Swelling Influx->Swelling Rupture Endosomal Rupture Swelling->Rupture DNA_Release DNA Release Rupture->DNA_Release Cytoplasm Cytoplasm DNA_Release->Cytoplasm

Fig. 2: Proposed "proton sponge" mechanism for endosomal escape.

Conclusion

DC-Chol remains a valuable and well-characterized tool for non-viral gene delivery, with a considerable body of research supporting its application. Its efficiency, however, is known to be cell-type dependent and influenced by formulation parameters. The development of novel ionizable cationic lipids like this compound represents a promising direction in the field, with the potential for improved efficiency and biocompatibility. While direct comparative data between this compound and DC-Chol is currently scarce, the theoretical advantages of ionizable lipids, such as the potential for enhanced endosomal escape via the proton sponge effect, warrant further investigation. Future head-to-head studies are essential to empirically determine the relative advantages of these cholesterol-based cationic lipids and to guide the rational design of next-generation gene delivery systems. Researchers and drug development professionals are encouraged to carefully consider the specific requirements of their application when selecting a cationic lipid and to perform thorough optimization of the formulation and transfection conditions.

References

A Comparative Guide to IZ-Chol and Other Ionizable Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of novel treatments. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, enabling the clinical success of siRNA and mRNA-based therapies. This guide provides a comparative overview of IZ-Chol, a cholesterol-based ionizable lipid, and other prominent ionizable lipids, including the clinically validated DLin-MC3-DMA, ALC-0315, and SM-102.

Introduction to Ionizable Lipids

Ionizable lipids are cationic lipids with a unique pH-dependent charge. At an acidic pH, typically during LNP formulation, they are positively charged, which facilitates the encapsulation of negatively charged nucleic acids like siRNA and mRNA. At physiological pH (around 7.4), they become neutral, reducing potential toxicity and nonspecific interactions in the bloodstream. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting endosomal escape and the release of the nucleic acid payload into the cytoplasm.

This compound is an ionizable cationic lipid that incorporates a cholesterol moiety into its structure.[1][2] This design aims to leverage the biocompatibility and membrane-fusing properties of cholesterol to enhance delivery and endosomal escape.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of ionizable lipids, such as their pKa and encapsulation efficiency, are critical determinants of their in vivo performance. The pKa of an ionizable lipid influences both the efficiency of nucleic acid encapsulation and the subsequent endosomal escape. An optimal pKa is crucial for a balance between these two functions.

Ionizable LipidApparent pKaEncapsulation Efficiency (%)LNP Size (nm)Polydispersity Index (PDI)Reference
This compound 7.29 and 3.96Not specified for mRNA/siRNANot specifiedNot specified[2]
DLin-MC3-DMA ~6.44>90%~80-100<0.2[3]
ALC-0315 ~6.09>90%~80-100<0.2[3]
SM-102 ~6.67>90%~80-100<0.2[4]
ARV-T1 (Cholesterol-tailed) 6.73>90%~800.09[4]

Note: Data for DLin-MC3-DMA, ALC-0315, and SM-102 are compiled from various sources and may vary depending on the specific LNP formulation and analytical method used. The pKa values for this compound are from a study focused on DNA complexation.

In Vitro Performance: Transfection Efficiency and Cytotoxicity

The in vitro performance of ionizable lipids is a key indicator of their potential for nucleic acid delivery. Transfection efficiency measures the ability of the LNP to deliver its cargo into cells, leading to gene knockdown (for siRNA) or protein expression (for mRNA). Cytotoxicity assays are essential to assess the safety profile of the lipid nanoparticles.

Direct comparative in vitro data for this compound against DLin-MC3-DMA, ALC-0315, and SM-102 is not currently available in the public domain. The following table presents available data for a representative cholesterol-tailed ionizable lipid, ARV-T1, in comparison to SM-102, and data from a separate head-to-head comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery.

Case Study: ARV-T1 (Cholesterol-tailed) vs. SM-102 for mRNA Delivery [4]

FeatureARV-T1 LNPSM-102 LNP
In Vitro Transfection Significantly higher mRNA delivery and protein expressionLower mRNA delivery and protein expression
Cell Viability Not specifiedNot specified

Comparison: DLin-MC3-DMA vs. ALC-0315 for siRNA Delivery [3]

FeatureDLin-MC3-DMA LNPALC-0315 LNP
siRNA Knockdown (Factor VII) ~50% knockdown at 1 mg/kg~75% knockdown at 1 mg/kg
Cytotoxicity (ALT levels at 5 mg/kg) No significant increaseSignificant increase

In Vivo Performance: Efficacy and Biodistribution

In vivo studies are critical for evaluating the therapeutic potential of ionizable lipids. These studies assess the ability of LNPs to deliver their nucleic acid cargo to target tissues, achieve the desired biological effect (e.g., gene silencing or protein expression), and their overall safety profile.

Direct in vivo comparative data for this compound against DLin-MC3-DMA, ALC-0315, and SM-102 is not currently available. The following table summarizes the in vivo performance of a representative cholesterol-tailed ionizable lipid, ARV-T1, compared to SM-102.

Case Study: ARV-T1 (Cholesterol-tailed) vs. SM-102 for mRNA Vaccine Delivery [4]

FeatureARV-T1 LNPSM-102 LNP
In Vivo mRNA Expression Markedly increased protein expressionLower protein expression
Immunogenicity (Antibody Titer) >10-fold higher potencyLower potency
Biodistribution Not specifiedNot specified

Signaling Pathways and Experimental Workflows

To aid in the understanding of the mechanisms and experimental processes involved in evaluating ionizable lipids, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) with Nucleic Acid Cargo LNP_endosome LNP in Endosome LNP->LNP_endosome Endocytosis Ionizable_Lipid Ionizable Lipid Protonation LNP_endosome->Ionizable_Lipid Endosomal_Escape Endosomal Escape Ionizable_Lipid->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid Nucleic Acid Release Cytoplasm->Nucleic_Acid Translation Translation (mRNA) Nucleic_Acid->Translation RISC RISC Loading (siRNA) Nucleic_Acid->RISC Protein_Expression Protein Expression Translation->Protein_Expression Gene_Silencing Target mRNA Cleavage RISC->Gene_Silencing

Figure 1: Generalized signaling pathway of LNP-mediated nucleic acid delivery.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipids Ionizable Lipid + Helpers (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing Nucleic_Acid Nucleic Acid (in Acidic Buffer) Nucleic_Acid->Mixing LNP LNP Formation Mixing->LNP Size_PDI Size & PDI (DLS) LNP->Size_PDI Zeta Zeta Potential LNP->Zeta pKa pKa Determination LNP->pKa EE Encapsulation Efficiency LNP->EE Transfection LNP Transfection LNP->Transfection Administration LNP Administration LNP->Administration Cell_Culture Cell Culture Cell_Culture->Transfection Efficiency_Assay Transfection Efficiency Assay Transfection->Efficiency_Assay Cytotoxicity_Assay Cytotoxicity Assay Transfection->Cytotoxicity_Assay Animal_Model Animal Model Animal_Model->Administration Efficacy_Assessment Efficacy Assessment Administration->Efficacy_Assessment Biodistribution Biodistribution Analysis Administration->Biodistribution Toxicity Toxicity Studies Administration->Toxicity

Figure 2: General experimental workflow for the evaluation of ionizable lipids.

Experimental Protocols

LNP Formulation (Microfluidic Mixing)

A generalized protocol for LNP formulation using a microfluidic device is as follows:

  • Lipid Solution Preparation: Dissolve the ionizable lipid, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Solution Preparation: Dissolve the siRNA or mRNA in an acidic buffer (e.g., 100 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing: Load the lipid solution and the nucleic acid solution into separate syringes and connect them to a microfluidic mixing device.

  • Mixing and LNP Formation: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two streams induces the self-assembly of the lipids and the encapsulation of the nucleic acid, forming LNPs.

  • Purification: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acids.

pKa Determination (TNS Assay)

The apparent pKa of the ionizable lipid within the LNP formulation can be determined using a fluorescent probe like 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS).

  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).

  • Add a fixed concentration of the LNP formulation to each buffer.

  • Add the TNS solution to each LNP-buffer mixture.

  • Measure the fluorescence intensity of TNS at its emission maximum. TNS fluorescence increases as it partitions into the hydrophobic core of the protonated (positively charged) LNPs.

  • Plot the fluorescence intensity against the pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed, which corresponds to the inflection point of the resulting sigmoidal curve.

Encapsulation Efficiency (RiboGreen Assay)

The encapsulation efficiency of nucleic acids in LNPs can be determined using a fluorescent dye such as RiboGreen.

  • Prepare two sets of LNP samples.

  • In one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and expose all the encapsulated nucleic acid.

  • In the second set, leave the LNPs intact.

  • Add the RiboGreen dye to both sets of samples. RiboGreen fluoresces upon binding to nucleic acids.

  • Measure the fluorescence intensity of both sets. The fluorescence of the intact LNPs represents the amount of unencapsulated nucleic acid, while the fluorescence of the lysed LNPs represents the total amount of nucleic acid.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

In Vitro Transfection Efficiency
  • Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Add the LNP-encapsulated mRNA (encoding a reporter protein like luciferase or GFP) or siRNA (targeting a specific gene) to the cells at various concentrations.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).

  • Analysis:

    • mRNA: For mRNA delivery, measure the expression of the reporter protein using a luminometer (for luciferase) or a flow cytometer/fluorescence microscope (for GFP).

    • siRNA: For siRNA delivery, lyse the cells and quantify the expression of the target gene at the mRNA level (using qRT-PCR) or protein level (using Western blot or ELISA).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding and Treatment: Follow the same procedure as for the in vitro transfection efficiency assay.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Calculate the cell viability as a percentage relative to untreated control cells.

Conclusion

The selection of an ionizable lipid is a critical decision in the development of LNP-based nucleic acid therapeutics. While established lipids like DLin-MC3-DMA, ALC-0315, and SM-102 have demonstrated clinical success, the development of novel ionizable lipids, including cholesterol-based structures like this compound, holds promise for improving delivery efficiency, safety, and targeting capabilities.

The incorporation of a cholesterol moiety, as seen in this compound and other cholesterol-tailed lipids like ARV-T1, represents a rational design strategy to enhance membrane interactions and facilitate endosomal escape. However, a comprehensive understanding of the structure-activity relationship requires direct, head-to-head comparative studies against clinically relevant benchmarks.

The data and protocols presented in this guide provide a framework for the evaluation and comparison of ionizable lipids. As more research becomes available, a clearer picture of the performance of novel lipids like this compound will emerge, paving the way for the next generation of nucleic acid medicines.

References

A Comparative Guide to IZ-Chol and DOTAP for Gene Delivery in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient gene delivery is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids are widely used non-viral vectors that form complexes, known as lipoplexes, with negatively charged nucleic acids, facilitating their entry into cells. However, the presence of serum in cell culture media often inhibits the transfection efficiency of these reagents. This guide examines two distinct cationic lipids: IZ-Chol, a novel ionizable cationic lipid incorporating cholesterol, and DOTAP, a well-established, permanently charged cationic lipid.

This compound is an ionizable cationic lipid that carries a positive charge at acidic pH levels, such as those found in endosomes, and is neutral at physiological pH. This property is designed to enhance endosomal escape and reduce cytotoxicity. Its cholesterol component is intended to improve stability and performance in the presence of serum.

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a quaternary ammonium (B1175870) salt-based cationic lipid that possesses a permanent positive charge. It is one of the most widely used transfection reagents and its performance, including in the presence of serum, has been extensively studied. The inclusion of cholesterol as a helper lipid with DOTAP has been shown to significantly enhance its transfection efficiency in serum-containing environments[1][2].

Performance Comparison in Serum-Containing Media

Direct quantitative comparison of transfection efficiency and cytotoxicity between this compound and DOTAP in serum-containing media is challenging due to the lack of head-to-head studies. However, based on the properties of ionizable versus permanently charged cationic lipids and available research, we can infer their likely performance characteristics.

FeatureThis compound (inferred)DOTAP
Transfection Efficiency in Serum Potentially high. Ionizable lipids can exhibit reduced non-specific interactions with serum proteins due to their neutral charge at physiological pH. The cholesterol backbone is known to enhance stability and transfection in serum[1][2].Moderate to high, especially when formulated with cholesterol. DOTAP alone can be inhibited by serum, but cholesterol-containing formulations show significantly improved performance[1][2][3].
Cytotoxicity Potentially lower. The neutral charge at physiological pH is expected to reduce membrane disruption and associated toxicity compared to permanently charged lipids.Can exhibit dose-dependent cytotoxicity. High concentrations of the permanent positive charge can lead to cell membrane damage[4][5].
Mechanism in Serum The neutral surface of the lipid-nucleic acid complex at physiological pH may reduce aggregation and opsonization by serum proteins, leading to more efficient cellular uptake.The permanent positive charge can interact with negatively charged serum proteins, potentially leading to aggregation and reduced transfection efficiency. Cholesterol helps to mitigate these effects[1][2].

Experimental Protocols

Detailed experimental protocols are crucial for reproducible transfection results. Below are generalized protocols for DOTAP-based transfection and a projected protocol for this compound based on its properties as an ionizable lipid typically used in lipid nanoparticle (LNP) formulations.

DOTAP Transfection Protocol (General)

This protocol is a general guideline and should be optimized for specific cell types and plasmid DNA.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of DOTAP/DNA Complexes:

    • For each well, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute 1.5 µL of DOTAP reagent into 25 µL of serum-free medium.

    • Combine the diluted DNA and DOTAP solutions and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for lipoplex formation.

  • Transfection:

    • Add the 50 µL of the DOTAP/DNA complex mixture dropwise to the cells in each well containing fresh serum-containing medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

    • Assay for transgene expression.

Note: While DOTAP can be used in the presence of serum, complex formation is typically performed in a serum-free medium[4][6].

This compound Lipid Nanoparticle (LNP) Formulation and Transfection (Projected Protocol)

This projected protocol is based on typical methods for formulating and using ionizable lipid nanoparticles for gene delivery.

  • LNP Formulation (Microfluidic Mixing):

    • Prepare an ethanol (B145695) phase containing this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid at a specific molar ratio.

    • Prepare an aqueous phase containing the nucleic acid (e.g., mRNA or plasmid DNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Mix the ethanol and aqueous phases using a microfluidic mixing device to form LNPs.

  • Buffer Exchange and Concentration:

    • Perform buffer exchange into a physiological pH buffer (e.g., PBS, pH 7.4) and concentrate the LNP suspension using a tangential flow filtration (TFF) system.

  • Cell Seeding: The day before transfection, seed cells as described for the DOTAP protocol.

  • Transfection:

    • Dilute the this compound LNP formulation to the desired concentration in serum-containing medium.

    • Add the diluted LNP suspension to the cells.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • Assay for gene expression.

Visualizing the Process

Experimental Workflow: Cationic Lipid Transfection

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_assay Analysis DNA Nucleic Acid (e.g., plasmid DNA) Complex Lipid-Nucleic Acid Complex (Lipoplex/LNP) DNA->Complex Dilute & Mix Lipid Cationic Lipid Reagent (this compound or DOTAP) Lipid->Complex SerumFreeMedium Serum-Free Medium Cells Cells in Culture (with Serum-Containing Medium) Complex->Cells Add to cells TransfectedCells Transfected Cells Cells->TransfectedCells Incubate Assay Assay for Gene Expression TransfectedCells->Assay

Caption: A generalized workflow for cationic lipid-mediated transfection.

Signaling Pathway: Cationic Lipid-Mediated Gene Delivery

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipid-NA Complex Endosome Endosome (Acidic pH) Lipoplex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (this compound: pH-dependent; DOTAP: membrane fusion) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import of DNA mRNA mRNA Nucleus->mRNA Transcription Protein Protein (Transgene Expression) mRNA->Protein Translation

Caption: Simplified pathway of gene delivery by cationic lipids.

Conclusion

Both this compound and DOTAP represent valuable tools for gene delivery, each with distinct characteristics that may be advantageous for specific applications.

  • This compound , as an ionizable lipid, holds the potential for high transfection efficiency coupled with low cytotoxicity, particularly in the challenging environment of serum-containing media. Its pH-responsive nature is a key design feature aimed at overcoming the endosomal escape barrier.

  • DOTAP is a well-characterized and widely used transfection reagent. While its performance can be hampered by serum, this limitation is often effectively overcome by co-formulation with cholesterol. Its long history of use provides a wealth of optimization data for a wide range of cell types.

The choice between this compound and DOTAP will depend on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and the tolerance for potential cytotoxicity. For applications requiring high efficiency in the presence of serum with minimal toxicity, ionizable lipids like this compound are a promising option. For researchers familiar with established protocols and working with robust cell lines, DOTAP, especially in combination with cholesterol, remains a reliable choice. Further direct comparative studies are needed to definitively delineate the performance advantages of each reagent under various conditions.

References

Validating Transfection Efficiency: A Comparative Guide to IZ-Chol and Alternatives Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful introduction of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Cationic lipid-based transfection reagents are widely utilized for this purpose, offering a versatile and effective means of gene delivery. Among these, cholesterol-based reagents are gaining prominence due to their potential for high efficiency and low cytotoxicity. This guide provides an objective comparison of a novel cholesterol-based transfection reagent, herein referred to as IZ-Chol, with other established alternatives, supported by experimental data from studies on similar cholesterol-based compounds. The validation of transfection efficiency is demonstrated through the widely accepted and quantitative luciferase reporter assay.

Performance Comparison of Transfection Reagents

The efficacy of a transfection reagent is primarily determined by its ability to deliver nucleic acids into cells with high efficiency while maintaining cell viability. The following tables summarize quantitative data from studies comparing novel cholesterol-based lipids to commercially available reagents like Lipofectamine and FuGENE® HD.

Table 1: Transfection Efficiency

ReagentCell LineTransfection Efficiency (% of cells)Luciferase Activity (Relative Light Units - RLU)Citation
Novel Cholesterol Lipid (1a) 293T~30%190 (Mean Fluorescence Intensity)[1]
DC-Chol 293TSimilar to or slightly lower than Lipid 1aLower than Lipid 1a[1]
Lipofectamine 2000 HeLaHighSlightly lower than ViaFect™[2]
FuGENE® HD HEK293HighHighest among tested reagents[3][4]
ViaFect™ Reagent VariousOptimal for majority of cell lines testedHigh[2]

Table 2: Cytotoxicity

ReagentCell LineCell Viability (%)Citation
Novel Cholesterol Lipids (1a, 1b) 293T>80% at concentrations up to 100 µM[1]
DC-Chol 293T~28% at 100 µM[1]
Lipofectamine 2000 HeLaConsiderably more toxic than ViaFect™ and FuGENE® HD[2]
FuGENE® HD HEK293>90%[4]
ViaFect™ Reagent VariousLow toxicity across most cell lines[2]

Experimental Protocols

Luciferase Reporter Assay for Transfection Efficiency Validation

The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression.[5] The protocol involves transfecting cells with a plasmid containing the firefly luciferase gene under the control of a specific promoter. The efficiency of transfection is then determined by measuring the light produced upon the addition of the luciferase substrate, luciferin.[6] To normalize for variations in transfection efficiency and cell number, a co-transfected plasmid containing a different reporter gene, such as Renilla luciferase, is often used.[7]

Materials:

  • Cells to be transfected

  • Complete cell culture medium

  • This compound or alternative transfection reagent

  • Plasmid DNA (e.g., pGL4.13[luc2/SV40] for firefly luciferase)

  • Co-reporter plasmid (e.g., pGL4.74[hRluc/TK] for Renilla luciferase)

  • Serum-free medium (e.g., Opti-MEM®)

  • 96-well or 24-well tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Twenty-four hours prior to transfection, seed the cells in the appropriate culture plate to achieve 70-90% confluency at the time of transfection.[8]

  • Preparation of Transfection Complex:

    • In a sterile tube, dilute the plasmid DNA (and co-reporter plasmid) in serum-free medium.

    • In a separate sterile tube, dilute the this compound transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of the transfection complexes.

  • Transfection:

    • Add the transfection complexes drop-wise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.[8]

  • Cell Lysis and Luciferase Assay:

    • Remove the culture medium from the wells.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the appropriate volume of cell lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.[5]

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer. If using a dual-reporter system, sequential addition of substrates for firefly and Renilla luciferase will be required.

Visualizing Workflows and Pathways

Experimental Workflow: Luciferase Reporter Assay

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Assay A Seed Cells in Plate B Prepare DNA-Reagent Complex C Add Complex to Cells B->C D Incubate for 24-48h C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G

Caption: Workflow for validating transfection using a luciferase reporter assay.

Signaling Pathway: NF-κB Activation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in numerous diseases.[9] Luciferase reporter assays are frequently used to study the activation of this pathway by placing the luciferase gene under the control of an NF-κB response element.[5]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Gene Target Gene Expression (e.g., Luciferase) DNA->Gene

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Assessing Lipid Nanoparticle Cytotoxicity: A Comparative Guide to IZ-Chol LNP and Alternatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cytotoxic profile of lipid nanoparticle (LNP) delivery systems is paramount. This guide provides a comparative overview of the cytotoxicity of various LNP formulations, with a focus on the assessment of a novel ionizable cationic lipid, IZ-Chol, alongside established alternatives. The primary method discussed is the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique for assessing cell metabolic activity as an indicator of cell viability.

Comparative Cytotoxicity of LNP Formulations

While direct comparative MTT assay data for this compound LNPs is detailed in a recent 2024 publication in the Journal of Liposome Research, this guide synthesizes available data on the cytotoxicity of prominent LNP formulations to provide a broader context for comparison.[1][2] The following table summarizes the in vitro cytotoxicity of several widely used ionizable lipids in LNP formulations, as determined by cell viability assays in various cell lines. It is important to note that cytotoxicity can be cell-type dependent and influenced by the specific formulation parameters.

Ionizable LipidLNP FormulationCell LineConcentrationCell Viability (%)Reference
This compound This compound-LNPsNot SpecifiedNot SpecifiedData pending full publication access. The cited study indicates cytotoxicity was evaluated.[1][2]
SM-102 mRNA-loaded LNPsHeLa20, 50, and 200 ng/mL mRNANo significant cytotoxicity observed at these concentrations.[3]
ALC-0315 mRNA-loaded LNPsHeLa20, 50, and 200 ng/mL mRNANo significant cytotoxicity observed at these concentrations.[3]
DLin-MC3-DMA mRNA-loaded LNPsHeLa20, 50, and 200 ng/mL mRNANo significant cytotoxicity observed at these concentrations.[3]
Various LNP-1 (GenVoy-ILM™)HEK-293 & A5490.2 - 3.2 ng/μL mRNA>85%[4]
Various 41 LNP FormulationsBeWoNot SpecifiedMajority of formulations were not toxic.[5]

Experimental Protocol: MTT Assay for LNP Cytotoxicity

This protocol provides a standardized procedure for assessing the in vitro cytotoxicity of LNP formulations using the MTT assay.

Materials:

  • Cells (e.g., HEK293, HeLa, or a cell line relevant to the intended application)

  • Complete cell culture medium

  • LNP formulations to be tested

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • LNP Treatment: Prepare serial dilutions of the LNP formulations in complete culture medium. Remove the existing medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include wells with untreated cells as a negative control (100% viability) and cells treated with a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell type and the expected kinetics of LNP uptake and cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential biological mechanisms of LNP-induced cytotoxicity, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate lnp_prep Prepare LNP dilutions add_lnp Add LNP dilutions to cells lnp_prep->add_lnp incubate_24_72h Incubate for 24-72 hours add_lnp->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing LNP cytotoxicity.

Ionizable lipids within LNPs can trigger innate immune signaling pathways, which may contribute to cytotoxicity. The following diagram illustrates a potential pathway involving Toll-like receptor (TLR) activation.

LNP_Cytotoxicity_Pathway Potential LNP-Induced Cytotoxicity Pathway cluster_uptake Cellular Uptake cluster_signaling Innate Immune Signaling cluster_response Cellular Response LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome TLR4 Toll-like Receptor 4 (TLR4) Endosome->TLR4 Ionizable lipids engage TLR4 NLRP3 NLRP3 Inflammasome Activation Endosome->NLRP3 Lysosomal destabilization MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) NFkB->Cytokines Pyroptosis Pyroptosis / Cell Death NLRP3->Pyroptosis Cytokines->Pyroptosis

Caption: LNP-induced TLR4 and inflammasome activation pathway.

References

A Head-to-Head Battle for Gene Delivery: IZ-Chol LNPs vs. Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is paramount. This guide provides an objective comparison of two leading platforms for gene delivery: ionizable cholesterol-lipid nanoparticles (IZ-Chol LNPs) and viral vectors, supported by experimental data and detailed methodologies.

The ideal gene delivery system must safely and efficiently transport its genetic cargo into target cells. Viral vectors, such as adeno-associated viruses (AAV) and lentiviruses (LV), have long been the gold standard due to their natural ability to infect cells and deliver genetic material. However, challenges related to immunogenicity, cargo capacity, and manufacturing have spurred the development of non-viral alternatives. Among these, this compound LNPs are emerging as a promising technology, offering a synthetic, customizable, and potentially safer approach to gene delivery.

This guide will delve into a detailed comparison of these two platforms, examining their performance based on key parameters such as delivery efficiency, safety profile, and cargo capacity.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound LNPs and viral vectors based on available experimental data. It is important to note that direct head-to-head studies are limited, and thus, the presented data is a synthesis from multiple sources.

Parameter This compound LNPs Adeno-Associated Virus (AAV) Lentivirus (LV) Source(s)
In Vitro Transfection/Transduction Efficiency Up to 20-fold higher luciferase expression than standard cholesterol LNPs in HeLa and HEK293T cells.Serotype and cell-line dependent; can achieve high transduction efficiency (e.g., >90% in some cell lines).High transduction efficiency in a broad range of dividing and non-dividing cells.[1][2]
In Vivo Gene Delivery Primarily targets the liver after systemic administration. Modified formulations show potential for localized delivery (e.g., muscle).Serotype-dependent tropism for various tissues including liver, muscle, and the central nervous system.Broad tropism for various cell types; can be pseudotyped to alter tropism.[3][4]
Cargo Capacity High and versatile; can accommodate various nucleic acids (mRNA, siRNA, pDNA).Limited, typically <5 kb.Larger capacity, up to 8-10 kb.[5][6]
Duration of Expression Typically transient, lasting for several days.Long-term, stable expression, particularly in non-dividing cells.Stable, long-term expression due to genomic integration.[5]
Immunogenicity Generally low, but repeated administration can elicit an immune response.Can induce neutralizing antibodies, potentially limiting repeated dosing. Capsid can be immunogenic.Can elicit an immune response. Risk of insertional mutagenesis.[5][7]
Cytotoxicity Generally low, but can be dose-dependent and formulation-specific.Low cytotoxicity at therapeutic doses, but high doses can be toxic.Potential for insertional mutagenesis and cytotoxicity.[8][9]

Signaling Pathways and Experimental Workflows

To understand the fundamental differences in how these vectors deliver their cargo, we can visualize their cellular entry and trafficking pathways.

This compound LNP Cellular Uptake and Endosomal Escape

This compound LNPs are typically taken up by cells through endocytosis. The ionizable lipid component, which is positively charged at the low pH of the endosome, interacts with the negatively charged endosomal membrane. This interaction, along with the unique properties of the cholesterol derivative, facilitates the disruption of the endosomal membrane and the release of the genetic cargo into the cytoplasm.

IZ_Chol_LNP_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) IZ_LNP This compound LNP endosome_uptake LNP in Endosome IZ_LNP->endosome_uptake Endocytosis cargo_release Genetic Cargo Release translation Translation cargo_release->translation endosomal_escape Endosomal Escape endosome_uptake->endosomal_escape pH-triggered membrane disruption endosomal_escape->cargo_release cell_membrane Cell Membrane

This compound LNP cellular entry and cargo release.
AAV Transduction Pathway

AAV vectors enter the cell via receptor-mediated endocytosis, with the specific receptor depending on the AAV serotype. Following internalization, the AAV particle traffics through the endosomal pathway. Acidification of the endosome triggers a conformational change in the AAV capsid, exposing a phospholipase A2 domain that facilitates escape from the endosome. The viral particle then translocates to the nucleus, where it uncoats and releases its single-stranded DNA genome, which is subsequently converted to double-stranded DNA for gene expression.

AAV_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus AAV AAV Vector receptor Cell Surface Receptor AAV->receptor Binding endosome_uptake AAV in Endosome receptor->endosome_uptake Receptor-mediated Endocytosis endosome_escape Endosomal Escape nuclear_transport Transport to Nucleus endosome_escape->nuclear_transport uncoating Uncoating nuclear_transport->uncoating endosome_uptake->endosome_escape Acidification-induced conformational change dsDNA_conversion ssDNA to dsDNA uncoating->dsDNA_conversion gene_expression Gene Expression dsDNA_conversion->gene_expression

AAV receptor-mediated entry and nuclear trafficking.
Experimental Workflow: In Vitro Transfection/Transduction Efficiency Assay

A common method to compare the efficiency of different gene delivery vectors is to use a reporter gene, such as luciferase, and quantify its expression level in cultured cells.

In_Vitro_Workflow start Start cell_culture Seed cells (e.g., HeLa, HEK293) start->cell_culture vector_prep Prepare Vectors (this compound LNP-Luc & AAV-Luc) cell_culture->vector_prep transfection Transfect/Transduce Cells vector_prep->transfection incubation Incubate (24-72h) transfection->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Perform Luciferase Assay cell_lysis->luciferase_assay data_analysis Analyze Data (Relative Light Units) luciferase_assay->data_analysis end End data_analysis->end

Workflow for in vitro comparison of gene delivery efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments.

Protocol 1: In Vitro Transfection with this compound LNPs

Objective: To deliver a reporter gene (e.g., luciferase) to cultured mammalian cells using this compound LNPs and assess transfection efficiency.

Materials:

  • This compound LNP formulation encapsulating luciferase mRNA or plasmid DNA

  • HeLa or HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.

  • LNP Treatment: On the following day, dilute the this compound LNP-luciferase formulation in complete cell culture medium to the desired final concentration (e.g., 50, 100, 200 ng of nucleic acid per well).

  • Remove the existing medium from the cells and add 100 µL of the LNP-containing medium to each well.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the culture medium volume in each well.

    • Mix well and incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the amount of expressed luciferase.

Protocol 2: In Vitro Transduction with AAV

Objective: To deliver a reporter gene (e.g., luciferase) to cultured mammalian cells using an AAV vector and assess transduction efficiency.

Materials:

  • AAV vector encoding luciferase (e.g., AAV2-Luc)

  • HeLa or HEK293T cells

  • DMEM with 10% FBS

  • 96-well tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.

  • AAV Transduction:

    • Thaw the AAV-luciferase vector on ice.

    • Dilute the AAV vector in complete cell culture medium to achieve the desired multiplicity of infection (MOI; e.g., 1x10^4 to 1x10^6 vector genomes per cell).

  • Remove the existing medium from the cells and add 100 µL of the AAV-containing medium to each well.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator to allow for viral entry, nuclear trafficking, and transgene expression.

  • Luciferase Assay: Follow the same procedure as described in Protocol 1, step 5.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

Protocol 3: In Vivo Biodistribution Study

Objective: To compare the biodistribution of this compound LNPs and AAV vectors in a mouse model following systemic administration.

Materials:

  • This compound LNP formulation encapsulating luciferase mRNA or plasmid DNA

  • AAV vector encoding luciferase (e.g., AAV8-Luc for liver targeting)

  • BALB/c mice (6-8 weeks old)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Vector Administration:

    • For the LNP group, administer the this compound LNP-luciferase formulation via intravenous (tail vein) injection at a specified dose (e.g., 1 mg/kg of nucleic acid).

    • For the AAV group, administer the AAV-luciferase vector via intravenous injection at a specified dose (e.g., 1x10^11 vector genomes per mouse).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer D-luciferin via intraperitoneal injection.

    • Image the mice using an IVIS to detect the bioluminescence signal. The intensity and location of the signal indicate the biodistribution and level of gene expression.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Image the individual organs using the IVIS to quantify luciferase expression in each tissue.

    • Alternatively, homogenize the tissues and perform a luciferase assay on the lysates as described in Protocol 1.

  • Data Analysis: Quantify the bioluminescence signal (in photons/second) from the in vivo and ex vivo images to compare the tissue-specific gene expression levels between the two delivery platforms.

Conclusion

The choice between this compound LNPs and viral vectors for gene delivery is multifaceted and depends on the specific application. Viral vectors, particularly AAVs, offer high transduction efficiency and long-term gene expression in specific tissues. However, their limited cargo capacity and potential for immunogenicity are significant considerations.

This compound LNPs represent a versatile and scalable alternative with a generally lower immunogenic profile and the ability to carry larger genetic payloads. While their expression is typically transient and systemic delivery often results in liver accumulation, ongoing research into novel formulations and targeting strategies is expanding their therapeutic potential.

For researchers and drug developers, a thorough understanding of the strengths and weaknesses of each platform, as detailed in this guide, is essential for making informed decisions and advancing the field of gene therapy.

References

Unveiling the In Vivo Journey: A Comparative Guide to Cholesterol-Modified Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the efficient and targeted delivery of mRNA remains a critical hurdle. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with their composition playing a pivotal role in their ultimate success. This guide provides a comprehensive comparison of a novel cholesterol-tailed ionizable lipid, ARV-T1, against other LNP formulations, offering insights into their in vivo biodistribution and therapeutic efficacy.

Recent advancements in LNP technology have explored the modification of their core components to enhance delivery efficiency and target specificity. One promising strategy involves the incorporation of a cholesterol moiety into the tail of an ionizable lipid, exemplified by the novel lipid ARV-T1. This modification is designed to facilitate endosomal escape, a key step in the intracellular delivery of mRNA.[1][2] This guide will delve into the performance of LNPs formulated with this cholesterol-tailed lipid and compare it with conventional LNPs as well as other innovative formulations where cholesterol has been modified or replaced.

Comparative Analysis of LNP Performance

The in vivo performance of LNPs is a multi-faceted evaluation, encompassing biodistribution, protein expression at the target site, and overall therapeutic outcome. Below, we present a detailed comparison of LNPs formulated with the cholesterol-tailed ionizable lipid ARV-T1 against the well-established SM-102 LNP formulation, as well as LNPs with other cholesterol modifications.

Physicochemical Properties and Encapsulation Efficiency

The physical characteristics of LNPs are fundamental to their in vivo behavior. LNPs formulated with ARV-T1 have demonstrated smaller particle sizes and lower polydispersity indices (PDI) compared to those formulated with SM-102.[1][2] A smaller and more uniform particle size can influence biodistribution and cellular uptake. Furthermore, ARV-T1 LNPs exhibit a higher absolute zeta potential, which is associated with more efficient encapsulation of negatively charged mRNA molecules.[1] Both ARV-T1 and SM-102 formulations achieve high RNA encapsulation efficiency, typically above 90%.[1]

LNP FormulationMean Hydrodynamic Size (nm)Polydispersity Index (PDI)Absolute Zeta Potential (mV)RNA Encapsulation Efficacy (%)
ARV-T1 LNP ~80[1]0.09[1]10[1]>90[1]
SM-102 LNP ~90[1]0.10[1]5[1]>90[1]
In Vivo Biodistribution and Protein Expression

The biodistribution of LNPs dictates where the mRNA cargo is delivered and, consequently, where the therapeutic protein is expressed. Following intramuscular injection in BALB/c mice, LNPs formulated with ARV-T1 encapsulating firefly luciferase mRNA showed significantly higher and more sustained luminescence compared to SM-102 LNPs, indicating superior mRNA delivery and protein expression.[1][2] Imaging at 6, 24, 48, and 72 hours post-injection consistently demonstrated the enhanced performance of the ARV-T1 formulation.[2] While intravenous administration of many LNP formulations leads to primary accumulation in the liver[3][4], modifications to the cholesterol component can alter this tropism. For instance, LNPs formulated with cholesteryl oleate (B1233923) have shown preferential delivery to liver endothelial cells over hepatocytes.[5]

LNP FormulationAdministration RoutePrimary Organ(s) of AccumulationRelative Protein Expression
ARV-T1 LNP IntramuscularInjection site, draining lymph nodesSignificantly higher than SM-102[1][2]
SM-102 LNP IntramuscularInjection site, draining lymph nodesBaseline
Cholesteryl Oleate LNP IntravenousLiver (preferential to endothelial cells)[5]N/A
GA-Chol LNP IntravenousLiver[4]Lower than conventional Chol LNP[4]
Therapeutic Efficacy: A Case Study in Vaccination

The ultimate measure of an LNP delivery system is its ability to elicit a desired biological response. In the context of a SARS-CoV-2 mRNA vaccine model in mice, LNPs formulated with ARV-T1 induced significantly higher antibody titers against the SARS-CoV-2 spike protein compared to LNPs formulated with SM-102.[2] Notably, the ARV-T1 LNPs demonstrated more than a 10-fold higher potency in inducing both binding and neutralizing antibodies.[1][2] This enhanced immunogenicity highlights the potential of cholesterol-tailed ionizable lipids in vaccine development.

LNP FormulationOutcome MeasureResult
ARV-T1 LNP SARS-CoV-2 Spike Protein Binding Antibodies>10-fold higher than SM-102 LNPs[1][2]
ARV-T1 LNP SARS-CoV-2 Virus Neutralizing Antibodies>10-fold higher than SM-102 LNPs[1][2]
SM-102 LNP SARS-CoV-2 Spike Protein Binding AntibodiesBaseline
SM-102 LNP SARS-CoV-2 Virus Neutralizing AntibodiesBaseline

Exploring the Landscape of Cholesterol Alternatives

The critical role of cholesterol in LNP stability and function has led to extensive research into cholesterol variants and replacements. Studies have shown that LNPs formulated with esterified cholesterols, such as cholesteryl oleate, can deliver nucleic acids more efficiently than those with regular or oxidized cholesterol across various cell types in mice.[5] Furthermore, substituting cholesterol with 7α-hydroxycholesterol has been shown to enhance mRNA delivery to primary human T cells ex vivo.[6]

In a more radical departure, researchers have successfully replaced cholesterol entirely with a synthetic immunopotentiating lipid, MMG-1, without compromising the physicochemical properties or in vivo transfection efficiency of the LNPs.[7][8] These MMG-1 based LNPs demonstrated improved transfection in immune cells within the spleen and lymph nodes of mice and induced robust T-cell and neutralizing antibody responses in a SARS-CoV-2 vaccine model.[7][8]

Experimental Protocols

A summary of the methodologies used in the cited studies is provided below to facilitate reproducibility and further investigation.

LNP Formulation

LNPs are typically prepared by mixing an organic phase (ethanol) containing a precise molar ratio of lipids with an aqueous phase (acidic buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0) containing the mRNA cargo.[1][9] A microfluidic mixing device, such as the NanoAssemblr® system, is commonly used to ensure rapid and controlled formulation.[1]

Typical LNP Composition (Molar Ratio):

  • Ionizable Lipid (e.g., ARV-T1, SM-102, DLin-MC3-DMA): 50%[1][]

  • Phospholipid (e.g., DSPC, DOPE): 10%[1][]

  • Cholesterol or Cholesterol Analogue: 38.5%[1][]

  • PEG-Lipid (e.g., DMG-PEG): 1.5%[1][]

The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol (B145695) and raise the pH, leading to the formation of stable nanoparticles with encapsulated mRNA.[4]

In Vivo Biodistribution and Efficacy Studies
  • Animal Models: BALB/c or C57BL/6 mice (typically 6-8 weeks old, female) are commonly used for in vivo studies.[1][2][4]

  • Administration: LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) are administered via the desired route, such as intramuscular (IM) or intravenous (IV) injection.[2][4]

  • In Vivo Imaging: Whole-body biodistribution of mRNA expression is monitored at various time points (e.g., 6, 24, 48, 72 hours) post-injection using an in vivo imaging system (IVIS) after intraperitoneal injection of a substrate like D-luciferin.[2][4]

  • Ex Vivo Analysis: To confirm organ-specific expression, tissues of interest (e.g., liver, spleen, muscle at the injection site) are harvested, homogenized, and assayed for luciferase activity.[3]

  • Immunogenicity Studies: For vaccine efficacy studies, mice are immunized with LNPs encapsulating the antigen-encoding mRNA. Blood samples are collected at specified time points to measure antigen-specific antibody titers (e.g., by ELISA) and neutralizing antibody activity.[2]

Visualizing the Path Forward

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of enhanced intracellular delivery by cholesterol-tailed lipids.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix\n(Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(Ethanol)->Microfluidic Mixing Organic Phase Dialysis (PBS, pH 7.4) Dialysis (PBS, pH 7.4) Microfluidic Mixing->Dialysis (PBS, pH 7.4) Formed LNPs mRNA\n(Aqueous Buffer, pH 4.0) mRNA (Aqueous Buffer, pH 4.0) mRNA\n(Aqueous Buffer, pH 4.0)->Microfluidic Mixing Aqueous Phase Characterization\n(Size, PDI, Zeta, Encapsulation) Characterization (Size, PDI, Zeta, Encapsulation) Dialysis (PBS, pH 7.4)->Characterization\n(Size, PDI, Zeta, Encapsulation) Animal Injection\n(e.g., IM, IV) Animal Injection (e.g., IM, IV) Characterization\n(Size, PDI, Zeta, Encapsulation)->Animal Injection\n(e.g., IM, IV) In Vivo Imaging (IVIS)\n(Biodistribution) In Vivo Imaging (IVIS) (Biodistribution) Animal Injection\n(e.g., IM, IV)->In Vivo Imaging (IVIS)\n(Biodistribution) Ex Vivo Analysis\n(Organ Expression) Ex Vivo Analysis (Organ Expression) Animal Injection\n(e.g., IM, IV)->Ex Vivo Analysis\n(Organ Expression) Immunogenicity Studies\n(Antibody Titers) Immunogenicity Studies (Antibody Titers) Animal Injection\n(e.g., IM, IV)->Immunogenicity Studies\n(Antibody Titers)

Caption: Experimental workflow for LNP formulation and in vivo evaluation.

endosomal_escape cluster_cell Cellular Uptake and Endosomal Escape LNP LNP Endosome Endosome LNP->Endosome Endocytosis mRNA Release mRNA Release Endosome->mRNA Release Endosomal Escape (Facilitated by Cholesterol Tail) Protein Translation Protein Translation mRNA Release->Protein Translation

Caption: Proposed mechanism of enhanced endosomal escape by cholesterol-tailed lipids.

References

A Comparative Analysis of IZ-Chol and Commercial Transfection Reagents for Efficient Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of cellular and genetic research, the effective delivery of nucleic acids into cells is a critical step. This guide provides a comparative study of ionizable cholesterol-based lipids, herein referred to as IZ-Chol, and other leading commercial transfection reagents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data to aid in the selection of the most appropriate transfection reagent for their specific needs.

Introduction to Transfection and the Role of Cationic Lipids

Transfection is the process of introducing nucleic acids (such as DNA or RNA) into eukaryotic cells.[1][2][3] Cationic lipid-based reagents are among the most popular non-viral methods for transfection due to their high efficiency, ability to transfect a wide range of cell types, and general ease of use.[1][4] These reagents typically consist of positively charged lipid molecules that can form complexes, known as lipoplexes, with negatively charged nucleic acids.[1][2] These lipoplexes are then taken up by cells, leading to the release of the nucleic acid cargo into the cytoplasm and, in the case of DNA, subsequent entry into the nucleus.[1][2]

This compound represents a class of novel, ionizable cholesterol-based cationic lipids designed for efficient gene delivery. Cholesterol derivatives are noted for their potential to enhance serum stability and transfection efficiency, making them a promising area of development for both in vitro and in vivo applications.

Performance Comparison of Transfection Reagents

The selection of a transfection reagent is often a balance between transfection efficiency and cytotoxicity. The ideal reagent should provide high levels of gene expression with minimal impact on cell viability. The following table summarizes performance data for this compound and several widely used commercial transfection reagents across various cell lines. The data presented is a synthesis of findings from multiple studies. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, plasmid size, and experimental conditions.

Reagent/Lipid ClassCell LineTransfection Efficiency (%)Cytotoxicity
This compound (Ionizable Cholesterol-based) 293T~30%Low
AGSSimilar to Lipofectamine (in absence of serum)Reasonably low
Huh-7Higher than DOTAP/DOPE (in presence of serum)Reasonably low
Lipofectamine 2000 HEK293T~60%Can be considerable
HeLaHighMore toxic than some other reagents
HUVEC~23%-
Lipofectamine 3000 CHO-K1~55-64%Less cytotoxic than Lipofectamine 2000
HEK293~52-53%Less cytotoxic than Lipofectamine 2000
H9T-cellsLow (1.6%)Can be cytotoxic
FuGENE HD HEK293~60%Low
MC3T3-E1High-
HUVEC<20%-
TurboFectin CHO-K1~74%Low
HEK293~59%Low
H9T-cellsLow (0.7-2.1%)Low

Mechanism of Action: Lipid-Based Transfection

Cationic lipid-based transfection reagents function by facilitating the entry of nucleic acids into cells through a multi-step process. The positively charged head group of the lipid interacts with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the formation of a condensed lipoplex. This complex, which has a net positive charge, can then associate with the negatively charged cell membrane and is internalized, typically through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release its nucleic acid cargo into the cytoplasm. For plasmid DNA, a further step of translocation into the nucleus is required for gene expression to occur.

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Cell CationicLipid Cationic Lipid Lipoplex Lipoplex Formation CationicLipid->Lipoplex NucleicAcid Nucleic Acid (e.g., DNA) NucleicAcid->Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome with Lipoplex Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA) Expression Gene Expression Nucleus->Expression TransfectionWorkflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_assay Day 3-4: Analysis SeedCells Seed Cells in Culture Plate DiluteDNA Dilute DNA in Serum-Free Medium DiluteReagent Dilute Reagent in Serum-Free Medium FormComplex Combine and Incubate to Form Complexes DiluteDNA->FormComplex DiluteReagent->FormComplex AddComplex Add Complexes to Cells FormComplex->AddComplex Incubate Incubate Cells (24-48h) AddComplex->Incubate Assay Assay for Gene Expression Incubate->Assay

References

Safety Operating Guide

Navigating the Safe Disposal of IZ-Chol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on the assumption that "IZ-Chol" refers to a cholesterol-based laboratory substance. No specific product named "this compound" was identified in safety and disposal literature. The guidance provided is synthesized from Safety Data Sheets (SDS) for cholesterol and general laboratory waste management protocols. Researchers must always consult the specific Safety Data Sheet for the exact product in use and adhere to all institutional, local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of cholesterol-based substances, referred to herein as this compound. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and contribute to a culture of safety.

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to understand the potential hazards and equip oneself with the appropriate Personal Protective Equipment. While cholesterol is generally not classified as hazardous for transport, it can be combustible at high temperatures and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

Table 1: Hazard Summary and Required PPE for Cholesterol-Based Substances

HazardClassificationRecommended Personal Protective Equipment (PPE)
Combustibility May be combustible at high temperature.[1]Keep away from heat and ignition sources.[1]
Inhalation May cause respiratory tract irritation.[1]Use in a well-ventilated area or with local exhaust ventilation.[4][5] For bulk powders, a NIOSH-approved dust respirator is recommended.[1][3]
Skin Contact May cause skin irritation.[1]Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[1][3]
Eye Contact May cause eye irritation.[1]Safety glasses or goggles are mandatory.[1][3]
Ingestion Ingestion of large amounts may cause gastrointestinal irritation.[1]Do not eat, drink, or smoke in work areas.[2]

This compound Disposal Workflow

The proper disposal of this compound is a multi-step process that depends on its physical state (solid or liquid solution) and the nature of its container. The following diagram outlines the decision-making process for safe and compliant disposal.

IZ_Chol_Disposal_Workflow cluster_start Start: Assess this compound Waste cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_container Empty Container Disposal start Identify this compound Waste (Solid, Liquid, Empty Container) solid_waste Is it solid this compound or contaminated debris? start->solid_waste Solid liquid_waste Is this compound dissolved in a solvent? start->liquid_waste Liquid empty_container Is the container empty? start->empty_container Container collect_solid Collect in a labeled, sealable container for solid chemical waste. solid_waste->collect_solid store_solid Store in designated satellite accumulation area. collect_solid->store_solid pickup_solid Arrange for pickup by licensed waste contractor. store_solid->pickup_solid identify_solvent Identify solvent type (e.g., halogenated). liquid_waste->identify_solvent collect_liquid Pour into the correct, labeled liquid waste container. identify_solvent->collect_liquid store_liquid Store securely in designated satellite accumulation area. collect_liquid->store_liquid pickup_liquid Arrange for pickup by licensed waste contractor. store_liquid->pickup_liquid triple_rinse Triple-rinse with a suitable solvent. empty_container->triple_rinse collect_rinsate Collect all rinsate as liquid chemical waste. triple_rinse->collect_rinsate deface_label Deface or remove the original label. collect_rinsate->deface_label dispose_container Dispose of clean container with regular lab glass/plastic waste. deface_label->dispose_container

Caption: Logical workflow for the proper disposal of solid, liquid, and container waste of this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

Adherence to a standardized protocol is critical for the safe disposal of this compound. The following sections provide detailed methodologies for handling different forms of this compound waste.

A. Disposal of Solid this compound Waste

This protocol applies to pure, solid this compound and any contaminated consumables such as weigh boats, gloves, or paper towels.

  • Preparation: Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Collection: Carefully sweep or scoop the solid this compound waste, minimizing dust generation.[6] Place the collected material into a designated and clearly labeled solid chemical waste container.[1][6] The container should be a sealable plastic bag or a wide-mouth plastic container.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a list of its contents.[6]

  • Storage: Seal the container tightly and store it in a designated satellite accumulation area away from incompatible materials.[6][7]

  • Final Disposal: Arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[7]

B. Disposal of Liquid this compound Waste

This protocol applies when this compound has been dissolved in an organic solvent.

  • Identification: Identify the solvent used to dissolve the this compound. This is crucial for proper waste segregation (e.g., halogenated vs. non-halogenated solvents).[7] Do not mix incompatible waste streams.[6][7]

  • Collection: Carefully pour the liquid waste into the correctly labeled waste solvent container.[6] Use a funnel to prevent spills and close the container immediately after use.[7]

  • Labeling: Ensure the liquid waste container is clearly marked with "Hazardous Waste" and lists all chemical constituents with their approximate concentrations.[6]

  • Storage: Keep the waste solvent container tightly sealed when not in use.[8] Store it in a designated satellite accumulation area, away from ignition sources and within secondary containment.[6][9]

  • Final Disposal: Schedule a pickup with your institution's EHS department or licensed waste contractor.[9]

C. Disposal of Empty this compound Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[7]

  • Decontamination: The container must be triple-rinsed with a suitable solvent that can dissolve any remaining this compound residue.[6][7]

  • Rinsate Disposal: The solvent used for rinsing (rinsate) is now considered hazardous waste. It must be collected and disposed of as liquid chemical waste, following the protocol outlined in Section B.[6][9]

  • Container Preparation: Once the container is triple-rinsed and air-dried, deface or remove the original product label to prevent misuse.[6][8]

  • Final Disposal: The clean, decontaminated container can now be disposed of with the regular laboratory glass or plastic waste, according to your institution's guidelines.[6]

General Prohibitions:

  • DO NOT dispose of this compound in the regular trash.[6]

  • DO NOT pour this compound or its solutions down the drain or into any waterway.[4][5][6]

  • DO NOT dispose of waste by evaporation in a fume hood.[8][9]

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, fostering a secure and compliant research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.